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Azido-PEG4-acyl chloride

Cat. No.: B15143990
M. Wt: 281.69 g/mol
InChI Key: OVXKWOMXGPDKRR-UHFFFAOYSA-N
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Description

Azido-PEG4-acyl chloride is a useful research compound. Its molecular formula is C9H16ClN3O5 and its molecular weight is 281.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16ClN3O5 B15143990 Azido-PEG4-acyl chloride

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H16ClN3O5

Molecular Weight

281.69 g/mol

IUPAC Name

2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl carbonochloridate

InChI

InChI=1S/C9H16ClN3O5/c10-9(14)18-8-7-17-6-5-16-4-3-15-2-1-12-13-11/h1-8H2

InChI Key

OVXKWOMXGPDKRR-UHFFFAOYSA-N

Canonical SMILES

C(COCCOCCOCCOC(=O)Cl)N=[N+]=[N-]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Azido-PEG4-acyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterobifunctional Linker

Azido-PEG4-acyl chloride is a heterobifunctional crosslinker that plays a pivotal role in modern bioconjugation, drug delivery, and proteomics.[][2] Its structure is defined by two key reactive groups at opposite ends of a hydrophilic 4-unit polyethylene glycol (PEG) spacer: a terminal azide (-N₃) group and a highly reactive acyl chloride (-COCl) group.[] This unique architecture allows for the sequential and specific conjugation of two different molecules, making it an invaluable tool in the synthesis of complex biomolecular structures such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[3][4][5]

The central PEG4 spacer enhances the aqueous solubility of the linker and any resulting conjugates, which can improve the pharmacokinetic properties of therapeutic molecules and reduce non-specific binding in analytical applications.[5][6][7] The azide group provides a bio-orthogonal handle for "click chemistry," while the acyl chloride offers a highly efficient way to react with primary amines.[3][8]

Core Properties and Specifications

The physical and chemical properties of this compound are summarized below. These specifications are critical for designing synthetic routes, calculating molar equivalents, and ensuring reproducibility in experiments.

PropertyValueSource(s)
Molecular Weight 281.69 g/mol [][3][9]
Molecular Formula C₉H₁₆ClN₃O₅[3][9]
Purity ≥95%[9]
Appearance Colorless to pale yellow liquid[10]
Canonical SMILES C(COCCOCCOCCOC(=O)Cl)N=[N+]=[N-][]
Storage Conditions -20°C for long-term storage[6]

Key Applications in Research and Drug Development

The dual reactivity of this compound makes it a versatile reagent for a multitude of applications.

  • PROTAC Synthesis : This linker is widely used in the construction of PROTACs.[3] PROTACs are chimeric molecules that recruit a specific E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.[3] The linker's length and flexibility are critical for orienting the two binding ligands correctly. The acyl chloride can be used to attach the linker to an amine-containing ligand for the target protein or the E3 ligase, while the azide can be used in a subsequent click reaction to attach the second ligand.

  • Antibody-Drug Conjugates (ADCs) : In the development of ADCs, the linker is used to attach a potent cytotoxic drug to a monoclonal antibody.[4][5] This enables the targeted delivery of the drug to cancer cells. The hydrophilic PEG spacer can help to maintain the stability and solubility of the final ADC.[4]

  • Bioconjugation and Labeling : The linker facilitates the attachment of reporter molecules (like fluorescent dyes or biotin) to proteins, peptides, or other biomolecules for detection, imaging, and purification purposes.[4][11] The bio-orthogonal nature of the azide group's click reaction allows for labeling in complex biological media with high specificity.[12][13]

Chemical Reactivity and Mechanisms

This compound's utility stems from the distinct and highly efficient reactions of its two terminal functional groups.

Acyl Chloride Reaction with Primary Amines

The acyl chloride group reacts readily with nucleophiles, most notably the primary amines found in proteins (e.g., the side chain of lysine residues) or other synthetic molecules.[14] This is a nucleophilic addition-elimination reaction that forms a stable and robust amide bond.[8][15] The reaction is typically very rapid and exothermic.[8] The hydrogen chloride (HCl) byproduct will react with any excess amine in the mixture to form an ammonium salt.[14][16]

Caption: Nucleophilic addition-elimination of an amine with this compound.
Azide Group Reaction via Click Chemistry

The azide group is a key component for "click chemistry," a class of reactions known for being highly efficient, specific, and biocompatible.[12][13] It readily participates in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to form a stable triazole ring.[3][17] This allows for the specific conjugation of the linker to molecules containing an alkyne or a strained cyclooctyne (e.g., DBCO, BCN), even in complex biological environments.[3][6]

G Azide N3-PEG4-R Azide-Functionalized Molecule Product {Stable Triazole Linkage | N3-PEG4-R-Triazole-R'} Azide->Product Alkyne R'-C≡CH Alkyne-Functionalized Molecule Alkyne->Product Catalyst Cu(I) Catalyst Catalyst->Product Catalyzes Reaction

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry reaction.

Experimental Protocols

The following are generalized protocols for utilizing this compound. Specific concentrations, solvents, and reaction times should be optimized for the specific molecules being conjugated.

General Protocol for Conjugation to an Amine-Containing Molecule

This protocol describes the formation of an amide bond between the acyl chloride and a primary amine.

  • Preparation : Dissolve the amine-containing substrate (e.g., protein, peptide, or small molecule) in an appropriate anhydrous aprotic solvent (e.g., DMF, DMSO, or DCM). If the substrate is a protein, use an aqueous buffer with a pH of 7.5-8.5, ensuring the buffer itself does not contain primary amines (e.g., use phosphate or bicarbonate buffer, not Tris).

  • Reagent Preparation : Immediately before use, prepare a stock solution of this compound in an anhydrous solvent like DMF or DCM. Acyl chlorides are sensitive to moisture and will hydrolyze.[10]

  • Reaction : Cool the solution of the amine-containing substrate to 0°C in an ice bath to control the reaction rate. Add the this compound solution dropwise to the stirred substrate solution. A molar excess of the linker (e.g., 1.5 to 10 equivalents) may be required depending on the substrate.

  • Incubation : Allow the reaction to proceed at 0°C for 30 minutes, then let it warm to room temperature and stir for an additional 1-4 hours.[18]

  • Quenching : Quench any unreacted acyl chloride by adding a small amount of an amine-containing buffer (like Tris) or water.

  • Purification : Purify the resulting azide-functionalized conjugate using an appropriate method, such as dialysis, size-exclusion chromatography (SEC), or reverse-phase HPLC, to remove excess linker and byproducts.

  • Verification : Confirm the successful conjugation using techniques like mass spectrometry (to observe the mass shift) or NMR.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis A Dissolve Amine-Substrate in Anhydrous Solvent C Cool Substrate Solution to 0°C A->C B Prepare Fresh Stock of This compound D Add Linker Solution Dropwise with Stirring B->D C->D E Incubate (0°C to RT) for 1-4 hours D->E F Quench Reaction (e.g., with Tris or H2O) E->F G Purify Conjugate (e.g., HPLC, SEC) F->G H Verify Product (e.g., Mass Spec) G->H

Caption: General experimental workflow for amine conjugation.

References

Azido-PEG4-acyl chloride chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG4-acyl chloride is a heterobifunctional crosslinker of significant interest in the fields of bioconjugation, drug delivery, and proteomics. Its unique architecture, featuring a terminal azide group and a highly reactive acyl chloride moiety separated by a hydrophilic tetraethylene glycol (PEG4) spacer, enables the precise and efficient linkage of diverse molecular entities. This guide provides a comprehensive overview of its chemical structure, properties, and applications, with a focus on practical experimental considerations.

Chemical Structure and Properties

This compound is characterized by its linear structure, which incorporates two distinct reactive functionalities. The azide group is amenable to bioorthogonal "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are highly specific and can be performed under mild, aqueous conditions, making them ideal for the modification of sensitive biomolecules.[1][2]

The acyl chloride group, on the other hand, is a highly reactive electrophile that readily undergoes nucleophilic acyl substitution with primary and secondary amines to form stable amide bonds.[3][4] This reactivity makes it particularly useful for conjugation to proteins and peptides via their lysine residues. The PEG4 spacer enhances the water solubility of the molecule and its conjugates, which can improve the pharmacokinetic properties of the resulting bioconjugates and reduce non-specific binding.[5]

Quantitative Data
PropertyValueSource(s)
Molecular Formula C9H16ClN3O5[6]
Molecular Weight 281.69 g/mol [6][7]
Purity Typically ≥95%[7]
Appearance Not explicitly stated, but related compounds are colorless to slightly yellow oils.[8][9]
Solubility Soluble in common organic solvents such as DMSO and DMF.[8]
Storage Conditions Store at -20°C, desiccated, and under an inert atmosphere.[10]

Experimental Protocols

General Handling and Storage

Due to the high reactivity of the acyl chloride group, this compound is sensitive to moisture.[3][11] It should be handled under anhydrous conditions, preferably in a glovebox or under a stream of inert gas (e.g., argon or nitrogen).[11] Upon receipt, it is recommended to store the compound at -20°C in a desiccator.[10] For ease of handling, it is advisable to prepare stock solutions in an anhydrous aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[8]

Protocol for Amine Conjugation (e.g., to a Protein)

This protocol provides a general guideline for the conjugation of this compound to a protein via its primary amine groups (e.g., lysine residues). Optimization may be required for specific proteins and applications.

Materials:

  • Protein solution in an amine-free buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-7.5)

  • This compound

  • Anhydrous DMF or DMSO

  • Tertiary amine base (e.g., triethylamine or diisopropylethylamine - DIEA)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Prepare the protein solution at a suitable concentration (e.g., 1-10 mg/mL) in an amine-free buffer. Buffers containing primary amines, such as Tris, should be avoided as they will compete for reaction with the acyl chloride.[3]

  • Reagent Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO. The concentration will depend on the desired molar excess for the reaction.

  • Reaction Setup: To the stirred protein solution, add the desired molar excess of the this compound stock solution. A common starting point is a 10- to 20-fold molar excess of the linker over the protein.

  • pH Adjustment: Add a small amount of a tertiary amine base (e.g., DIEA) to the reaction mixture to scavenge the HCl that is generated during the acylation reaction.[4] This helps to maintain the pH of the reaction and drive it to completion. The final concentration of the base should be optimized.

  • Incubation: Allow the reaction to proceed at room temperature for 1-2 hours with gentle stirring. The reaction time can be optimized as needed.

  • Quenching (Optional): The reaction can be quenched by adding a small molecule with a primary amine, such as Tris or glycine, to consume any unreacted acyl chloride.

  • Purification: Remove the excess unreacted linker and byproducts by desalting chromatography or dialysis against an appropriate buffer.

  • Characterization: The resulting azido-functionalized protein can be characterized by various analytical techniques, such as mass spectrometry (to confirm the degree of labeling), and functional assays to ensure that the conjugation has not compromised the protein's activity.

Applications in Drug Development

The bifunctional nature of this compound makes it a valuable tool in the development of targeted therapeutics, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[2][5] In ADC development, the acyl chloride can be used to attach the linker to an antibody, and the azide can then be used to conjugate a cytotoxic drug via click chemistry.[5] For PROTACs, this linker can connect a ligand for a target protein to a ligand for an E3 ubiquitin ligase, facilitating the targeted degradation of the protein of interest.[1][12]

Visualizations

Experimental Workflow for Antibody-Drug Conjugate (ADC) Synthesis

ADC_Synthesis_Workflow cluster_antibody_prep Antibody Preparation cluster_linker_conjugation Linker Conjugation cluster_drug_conjugation Drug Conjugation cluster_purification_analysis Purification & Analysis antibody Monoclonal Antibody (mAb) azido_mAb Azido-functionalized mAb antibody->azido_mAb Amine Reaction azido_peg4_acyl_chloride This compound azido_peg4_acyl_chloride->azido_mAb adc Antibody-Drug Conjugate (ADC) azido_mAb->adc Click Chemistry (CuAAC or SPAAC) alkyne_drug Alkyne-modified Drug alkyne_drug->adc purification Purification (e.g., SEC) adc->purification analysis Characterization (e.g., MS, HPLC) purification->analysis

Caption: Workflow for ADC synthesis using this compound.

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTAC_Mechanism cluster_protac PROTAC cluster_cellular_machinery Cellular Machinery cluster_process Degradation Process protac PROTAC (with Azido-PEG4 linker) ternary_complex Ternary Complex (POI-PROTAC-E3) protac->ternary_complex poi Protein of Interest (POI) poi->ternary_complex e3_ligase E3 Ubiquitin Ligase e3_ligase->ternary_complex proteasome Proteasome degradation POI Degradation proteasome->degradation ubiquitination Ubiquitination of POI ternary_complex->ubiquitination Proximity-induced ubiquitination->degradation degradation->protac Recycled peptides Degraded Peptides degradation->peptides

Caption: PROTAC mechanism utilizing a PEG-based linker for protein degradation.

References

An In-depth Technical Guide to the Synthesis and Purification of Azido-PEG4-Acyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG4-acyl chloride is a heterobifunctional linker molecule integral to advancements in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs).[1] Its structure incorporates a tetraethylene glycol (PEG4) spacer, which enhances solubility and provides spatial separation between conjugated molecules. The terminal azide group facilitates "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), enabling the precise and efficient attachment of biomolecules.[2][3] The highly reactive acyl chloride moiety allows for facile covalent bonding with primary and secondary amines, forming stable amide linkages. This guide provides a comprehensive overview of the synthesis and purification of this compound, including detailed experimental protocols and characterization data.

Synthesis Pathway

The synthesis of this compound is a two-step process commencing with the commercially available Azido-PEG4-carboxylic acid. The carboxylic acid is first converted to the corresponding acyl chloride. This transformation is typically achieved using a chlorinating agent such as oxalyl chloride or thionyl chloride.

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_purification Purification A Azido-PEG4-carboxylic acid C This compound A->C Acyl Chloride Formation B Chlorinating Agent (e.g., Oxalyl Chloride, Thionyl Chloride) B->C D Crude Product C->D E Removal of Excess Reagents (Vacuum) D->E F Pure this compound E->F

Caption: Workflow for the synthesis and purification of this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound using Oxalyl Chloride

This protocol is adapted from general procedures for the synthesis of acyl chlorides from carboxylic acids.[4][5]

Materials:

  • Azido-PEG4-carboxylic acid

  • Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas supply

  • Round-bottom flask with a magnetic stirrer

  • Syringe and needle

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve Azido-PEG4-carboxylic acid (1.0 eq) in anhydrous DCM (e.g., 10 mL per 1 g of acid).

  • Catalyst Addition: Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops) to the solution with stirring.

  • Addition of Oxalyl Chloride: Slowly add oxalyl chloride (1.5 - 2.0 eq) dropwise to the stirred solution at room temperature. Vigorous gas evolution (CO₂ and CO) will be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution. For a more rigorous analysis, a small aliquot can be carefully quenched with an amine (e.g., benzylamine) and analyzed by TLC or LC-MS to confirm the consumption of the starting carboxylic acid.

  • Work-up and Purification: Upon completion, the excess oxalyl chloride and DCM are removed under reduced pressure using a rotary evaporator. It is crucial to use a trap to capture the corrosive byproducts. The resulting crude this compound is a pale yellow oil and is often used immediately in the next step without further purification due to its high reactivity.[6]

Protocol 2: Synthesis of this compound using Thionyl Chloride

This protocol is an alternative method for the synthesis of acyl chlorides.[7][8]

Materials:

  • Azido-PEG4-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Toluene or neat thionyl chloride

  • Nitrogen or Argon gas supply

  • Round-bottom flask with a magnetic stirrer and reflux condenser

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add Azido-PEG4-carboxylic acid (1.0 eq).

  • Addition of Thionyl Chloride: Add an excess of thionyl chloride (e.g., 5-10 eq) to the carboxylic acid. Alternatively, the reaction can be carried out in an anhydrous solvent like toluene.

  • Reaction Conditions: Gently reflux the mixture for 1-3 hours. The reaction progress can be monitored by observing the dissolution of the starting material and the evolution of SO₂ and HCl gas (use a proper scrubbing system).

  • Work-up and Purification: After the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride is carefully removed by distillation or under reduced pressure using a rotary evaporator (with an appropriate trap). If toluene was used as a solvent, it is also removed under reduced pressure. The crude this compound is obtained as a residual oil and is typically used directly for subsequent reactions.

Purification

Due to the high reactivity and moisture sensitivity of acyl chlorides, purification can be challenging. The most common approach is the removal of volatile reagents and byproducts under vacuum. For less reactive acyl chlorides, distillation under reduced pressure can be employed, but this may lead to decomposition for more sensitive compounds. Given the nature of this compound, it is most often used in its crude form after the removal of excess chlorinating agent and solvent.

Data Presentation

Table 1: Physicochemical Properties of this compound [][10]

PropertyValue
Molecular Formula C₉H₁₆ClN₃O₅
Molecular Weight 281.69 g/mol
Appearance Transparent Liquid
Purity >95% (as supplied by vendors)
Storage Conditions Store at -20°C

Table 2: Expected Spectroscopic Data for this compound

Spectroscopic Technique Expected Features
¹H NMR (CDCl₃) Signals corresponding to the PEG backbone protons (multiplets around 3.6 ppm). A triplet adjacent to the azide group and a triplet adjacent to the acyl chloride group, shifted downfield compared to the corresponding carboxylic acid.
¹³C NMR (CDCl₃) Signals for the carbons in the PEG backbone. A signal for the carbon adjacent to the azide group and a downfield signal for the carbonyl carbon of the acyl chloride (typically >170 ppm).
FT-IR Characteristic strong azide (N₃) stretch around 2100 cm⁻¹. A strong carbonyl (C=O) stretch for the acyl chloride at a higher frequency than the corresponding carboxylic acid (typically >1780 cm⁻¹).
Mass Spectrometry (ESI-MS) The mass spectrum would be expected to show the molecular ion peak [M+H]⁺ or [M+Na]⁺. Fragmentation patterns may show loss of HCl or the azide group.

Logical Relationships in Synthesis and Application

Logical_Relationships cluster_synthesis_logic Synthesis Logic cluster_application_logic Application Logic Start Azido-PEG4-carboxylic acid Activation Activation of Carboxylic Acid Start->Activation AcylChloride This compound Activation->AcylChloride Nucleophilic Acyl Substitution Azide_Reaction Azide Moiety AcylChloride->Azide_Reaction AcylChloride_Reaction Acyl Chloride Moiety AcylChloride->AcylChloride_Reaction Click_Chemistry Click Chemistry (e.g., with Alkyne) Azide_Reaction->Click_Chemistry Amide_Formation Amide Bond Formation (e.g., with Amine) AcylChloride_Reaction->Amide_Formation

References

An In-Depth Technical Guide to the Mechanism of Action of Azido-PEG4-acyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Azido-PEG4-acyl chloride is a heterobifunctional linker molecule of significant interest in the fields of bioconjugation, chemical biology, and drug development. Its utility is derived from its distinct reactive moieties at either end of a hydrophilic polyethylene glycol (PEG) spacer: a highly reactive acyl chloride and a versatile azide group. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing the chemical reactions it undergoes, its stability, and its prominent application in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document includes quantitative data on related compounds to infer performance, detailed experimental protocols, and visualizations of key mechanisms and workflows.

Core Mechanism of Action

The functionality of this compound is rooted in its two distinct reactive groups, allowing for sequential or orthogonal conjugation strategies.

2.1 Acyl Chloride Reactivity: Amine Acylation

The acyl chloride group is a highly reactive carboxylic acid derivative that readily undergoes nucleophilic acyl substitution. Its primary targets in a biological context are primary amines, such as the ε-amino group of lysine residues on the surface of proteins.

The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate, which then collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. The final product is a stable amide bond. A base is often used to neutralize the HCl byproduct.

2.2 Azide Reactivity: Bioorthogonal Click Chemistry

The azide group is stable under most biological conditions, making it an ideal handle for bioorthogonal "click" chemistry.[1] This allows for the specific and efficient conjugation of the Azido-PEG4-modified molecule to a second molecule containing a compatible reactive group, even in complex biological mixtures. The two primary forms of click chemistry utilized are:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): In the presence of a copper(I) catalyst, the azide reacts with a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring.[2]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction obviates the need for a potentially cytotoxic copper catalyst by using a strained cyclooctyne, such as dibenzocyclooctyne (DBCO). The ring strain of the cyclooctyne significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed readily at physiological temperatures.[2]

Quantitative Data

3.1 Acyl Chloride Reactivity and Stability

Acyl chlorides are known for their high reactivity, which also makes them susceptible to hydrolysis. The stability of the acyl chloride group in aqueous buffers is a critical consideration for bioconjugation reactions.

ParameterValue (Estimated)ConditionsReference
Hydrolysis Half-life MinutesAqueous buffer, pH 7.4, 25 °C[3]
Reaction with Primary Amines Very Fast (seconds to minutes)Aqueous buffer, pH 7-9[4]

Note: The hydrolysis half-life is highly dependent on pH and buffer composition. Reactions with primary amines are generally much faster than hydrolysis, especially at slightly basic pH where the amine is more nucleophilic. It is crucial to perform conjugations promptly after dissolving the reagent.

3.2 Click Chemistry Reaction Efficiency

Click chemistry reactions are known for their high efficiency and specificity.

Reaction TypeTypical YieldReaction TimeConditionsReference
CuAAC > 90%1 - 4 hoursRoom Temperature, Aqueous Buffer[5]
SPAAC > 90%1 - 12 hoursRoom Temperature, Aqueous Buffer[6]

Experimental Protocols

The following are representative protocols for a two-step bioconjugation strategy using this compound to link a protein to an alkyne-modified molecule.

4.1 Protocol 1: Protein Modification with this compound

This protocol describes the labeling of a protein with an azide handle using this compound.

  • Protein Preparation: Prepare the protein of interest at a concentration of 1-5 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4).

  • Reagent Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the this compound stock solution to the protein solution.

    • The final concentration of the organic solvent should be kept below 10% (v/v) to avoid protein denaturation.

    • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours on ice.

  • Quenching: Add a quenching buffer containing a primary amine (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to react with any excess this compound. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).

  • Characterization: Confirm the successful conjugation and determine the degree of labeling using methods such as mass spectrometry (for a precise mass shift) or a colorimetric assay if a suitable detection method for the azide is available.

4.2 Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the azide-modified protein from Protocol 1 to an alkyne-containing molecule.

  • Reagent Preparation:

    • Prepare a stock solution of the alkyne-containing molecule in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of a copper(I) source (e.g., 20 mM CuSO₄ in water).

    • Prepare a stock solution of a copper(I)-stabilizing ligand (e.g., 50 mM THPTA in water).

    • Prepare a fresh stock solution of a reducing agent (e.g., 100 mM sodium ascorbate in water).

  • Conjugation Reaction:

    • In a reaction tube, combine the azide-modified protein (from Protocol 1) and the alkyne-containing molecule (typically at a 1.5 to 5-fold molar excess over the protein).

    • Add the copper(I) source and ligand. A typical final concentration is 0.25 mM CuSO₄ and 1.25 mM THPTA.

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 2.5-5 mM.

    • Incubate the reaction for 1-4 hours at room temperature, protected from light.

  • Purification: Purify the final bioconjugate using an appropriate method such as size-exclusion chromatography, affinity chromatography, or dialysis to remove unreacted molecules, catalyst, and byproducts.

  • Characterization: Analyze the final conjugate by SDS-PAGE (which should show a shift in molecular weight), mass spectrometry, and functional assays relevant to the conjugated molecules.

Visualizations

5.1 Reaction Mechanism of Amine Acylation

Caption: Nucleophilic addition-elimination reaction of this compound with a primary amine.

5.2 Experimental Workflow for PROTAC Synthesis and Action

A primary application of this compound is in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of a target protein.

G cluster_synthesis PROTAC Synthesis cluster_action PROTAC Mechanism of Action POI_Ligand Protein of Interest (POI) Ligand with Primary Amine Step1 Step 1: Acylation POI_Ligand->Step1 Acyl_Chloride_Linker This compound Acyl_Chloride_Linker->Step1 Azide_Linker_POI Azide-PEG4-POI Ligand Step1->Azide_Linker_POI Step2 Step 2: Click Chemistry Azide_Linker_POI->Step2 E3_Ligase_Ligand E3 Ligase Ligand with Alkyne E3_Ligase_Ligand->Step2 PROTAC PROTAC Molecule Step2->PROTAC Ternary_Complex Formation of POI-PROTAC-E3 Ligase Ternary Complex PROTAC->Ternary_Complex Binds POI and E3 Ligase Ubiquitination Polyubiquitination of POI Ternary_Complex->Ubiquitination Degradation Proteasomal Degradation of POI Ubiquitination->Degradation Recycling PROTAC Recycling Degradation->Recycling Recycling->Ternary_Complex Catalytic Cycle

Caption: Workflow for PROTAC synthesis using this compound and its subsequent mechanism of action.[7][8][9]

Conclusion

This compound is a powerful and versatile tool for bioconjugation. Its dual-ended reactivity allows for the straightforward synthesis of complex biomolecular architectures, most notably PROTACs for targeted protein degradation.[2][10] Understanding the distinct mechanisms of its acyl chloride and azide functionalities, as well as considerations of stability and reaction conditions, is paramount for its successful implementation in research and drug development. The protocols and conceptual frameworks provided in this guide offer a solid foundation for the application of this valuable chemical linker.

References

Azido-PEG4-acyl chloride molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, reactivity, and common applications of Azido-PEG4-acyl chloride, a heterobifunctional linker crucial in bioconjugation and the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Properties

This compound is a valuable tool in chemical biology and drug discovery, featuring two distinct reactive functional groups separated by a hydrophilic polyethylene glycol (PEG) spacer. The key quantitative data for this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C9H16ClN3O5[1][2]
Molecular Weight 281.69 g/mol [1][2][]
Canonical SMILES C(COCCOCCOCCOC(=O)Cl)N=[N+]=[N-][]
Description A heterobifunctional PEG linker containing an azide group and an acyl chloride group.[1][]

Reactivity and Applications

This compound possesses two key functional groups that allow for sequential or orthogonal conjugation strategies:

  • Acyl Chloride: This functional group is highly reactive towards primary and secondary amines, readily forming stable amide bonds. This reaction is often used to conjugate the linker to proteins, peptides, or small molecules containing an available amine group.

  • Azide: The azide group is a key component for "click chemistry." It can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes or a strain-promoted alkyne-azide cycloaddition (SPAAC) with strained cyclooctynes like DBCO or BCN, forming a stable triazole linkage.[1][4]

This dual reactivity makes this compound an ideal linker for constructing complex biomolecules. For instance, it is frequently used in the synthesis of PROTACs, where one end of the linker is attached to a ligand for a target protein and the other end to a ligand for an E3 ubiquitin ligase.[1][4]

Experimental Protocols

The following are generalized protocols for the two main reaction types involving this compound. Note that specific reaction conditions such as solvent, temperature, and reaction time may need to be optimized for your specific substrates.

Protocol 1: Amide Bond Formation with a Primary Amine

This protocol describes the reaction of the acyl chloride moiety with an amine-containing molecule (e.g., a protein, peptide, or small molecule).

Materials:

  • This compound

  • Amine-containing substrate

  • Anhydrous, aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF))

  • A suitable non-nucleophilic base (e.g., triethylamine (TEA) or diisopropylethylamine (DIEA))

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Dissolve the amine-containing substrate in the anhydrous aprotic solvent under an inert atmosphere.

  • Add 1.5 to 2.0 equivalents of the non-nucleophilic base to the solution.

  • In a separate flask, dissolve this compound (typically 1.1 to 1.5 equivalents) in the anhydrous aprotic solvent.

  • Slowly add the this compound solution to the stirred solution of the amine substrate at room temperature. Acyl chlorides are highly reactive and moisture-sensitive, so ensure all glassware is dry and the reaction is protected from atmospheric moisture.

  • Allow the reaction to proceed at room temperature for 1-4 hours. The progress of the reaction can be monitored by an appropriate technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction can be quenched by the addition of a small amount of water or a primary amine scavenger.

  • The desired product can then be purified using standard techniques such as column chromatography or high-performance liquid chromatography (HPLC).

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction of the azide moiety of the newly synthesized Azido-PEG4-conjugate with an alkyne-containing molecule.

Materials:

  • Azido-PEG4-conjugate (from Protocol 1)

  • Alkyne-containing molecule

  • Copper(II) sulfate (CuSO4)

  • A reducing agent, such as sodium ascorbate

  • A suitable solvent system (e.g., a mixture of water and a miscible organic solvent like t-butanol, DMSO, or DMF)

Procedure:

  • Dissolve the Azido-PEG4-conjugate and the alkyne-containing molecule (typically in a 1:1 to 1:1.2 molar ratio) in the chosen solvent system.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (typically 5-10 mole percent).

  • In another vial, prepare a solution of copper(II) sulfate (typically 1-5 mole percent).

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture at room temperature. The reaction is often complete within 1-12 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, the product can be isolated by extraction and purified by column chromatography or HPLC.

Visualizing the Workflow

The following diagram illustrates the sequential conjugation strategy using this compound.

G cluster_0 Step 1: Amide Bond Formation cluster_1 Step 2: Click Chemistry (CuAAC) mol1 Amine-containing Molecule (R-NH2) reaction1 + mol1->reaction1 linker This compound linker->reaction1 product1 Azido-PEG4-Amide Conjugate reaction2 + product1->reaction2 reaction1->product1 Base (e.g., TEA) Aprotic Solvent mol2 Alkyne-containing Molecule mol2->reaction2 product2 Final Triazole Conjugate reaction2->product2 CuSO4 Sodium Ascorbate

Caption: A two-step reaction workflow for this compound.

References

An In-depth Technical Guide to Azido-PEG4-Acyl Chloride and its Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Azido-PEG4-acyl chloride, a heterobifunctional linker critical in the fields of bioconjugation, drug delivery, and proteomics. While a specific CAS number for this compound is not consistently reported in chemical databases, this is common for highly reactive intermediates. This document will focus on its more stable and commercially available precursor, Azido-PEG4-acid, and the subsequent activation and reaction of the acyl chloride derivative.

Introduction to this compound

This compound is a versatile chemical tool featuring two distinct reactive functionalities: an azide group and an acyl chloride. These are separated by a hydrophilic 4-unit polyethylene glycol (PEG) spacer. This unique structure allows for a two-step sequential or orthogonal conjugation to different molecules.

The azide group serves as a handle for "click chemistry," a set of rapid, specific, and high-yield chemical reactions.[1][2] The most common of these is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), which form a stable triazole linkage.[3][4] The acyl chloride is a highly reactive group that readily couples with primary amines, such as those found on the surface of proteins or on other suitably functionalized molecules, to form a stable amide bond.[5]

The PEG spacer enhances the solubility of the linker and the resulting conjugate in aqueous media, a crucial property for biological applications.[5] Furthermore, PEGylation can improve the pharmacokinetic profile of therapeutic molecules by reducing immunogenicity and increasing circulation time.[5]

Physicochemical Properties

PropertyValueReference
Synonyms 11-azido-3,6,9-trioxaundecanoic acidN/A
CAS Number 1257063-35-6[5]
Molecular Formula C9H17N3O5N/A
Molecular Weight 247.25 g/mol N/A
Appearance Colorless to pale yellow oilN/A
Solubility Soluble in DMSO, DMF, DCM, THF, ChloroformN/A

Note: The molecular formula and weight for this compound are C9H16ClN3O4 and 265.69 g/mol , respectively.

Key Applications

The dual functionality of this compound makes it a valuable linker in several advanced applications:

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach a potent cytotoxic drug to a monoclonal antibody, enabling targeted delivery to cancer cells.[5]

  • PROTACs (Proteolysis Targeting Chimeras): this compound is employed as a PEG-based PROTAC linker to synthesize molecules that recruit specific proteins to E3 ubiquitin ligases for degradation.[6]

  • Biomolecule Labeling: It is used to attach fluorescent dyes, biotin, or other reporter molecules to proteins, peptides, or oligonucleotides for detection and imaging.[5]

  • Surface Modification: Nanoparticles and other material surfaces can be functionalized with this linker to improve their biocompatibility and for the attachment of targeting ligands.[3]

Experimental Protocols

4.1. General Workflow for Bioconjugation

The following diagram illustrates a typical workflow for using a heterobifunctional linker like this compound.

G cluster_0 Step 1: Acylation of Molecule A cluster_1 Step 2: Click Chemistry with Molecule B A Molecule A (with primary amine) Reaction1 Amide Bond Formation A->Reaction1 Linker This compound Linker->Reaction1 Product1 Azido-PEG4-Molecule A Reaction1->Product1 B Molecule B (with alkyne group) Reaction2 Click Chemistry (CuAAC or SPAAC) Product1->Reaction2 B->Reaction2 FinalProduct Molecule A-PEG4-Molecule B Reaction2->FinalProduct

Caption: A generalized workflow for a two-step bioconjugation reaction.

4.2. Protocol for Amine Acylation

This protocol is adapted from general procedures for NHS-ester and acyl chloride reactions with proteins.

Materials:

  • Protein or other amine-containing molecule in an amine-free buffer (e.g., PBS, pH 7.2-8.0).

  • This compound.

  • Anhydrous DMSO or DMF.

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Desalting column or dialysis equipment for purification.

Procedure:

  • Preparation: Bring the vial of this compound to room temperature before opening to prevent moisture condensation.

  • Reagent Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10-20 mM. Do not store the stock solution as the acyl chloride is moisture-sensitive.

  • Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove the excess unreacted linker and byproducts by dialysis or using a desalting column.

4.3. Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • Azide-functionalized molecule (from section 4.2).

  • Alkyne-functionalized molecule.

  • Copper(II) sulfate (CuSO4).

  • Sodium ascorbate or other reducing agent.

  • TBTA or other copper-coordinating ligand.

  • Aqueous buffer or a mixture of aqueous buffer and a miscible organic solvent (e.g., t-butanol, DMSO).

Procedure:

  • Reactant Mixture: In a reaction vessel, combine the azide-functionalized molecule and a slight molar excess (1.1-1.5 equivalents) of the alkyne-functionalized molecule in the chosen solvent system.

  • Catalyst Preparation: In a separate tube, prepare the catalyst solution by mixing CuSO4 and the ligand, followed by the addition of the reducing agent. A typical final concentration in the reaction mixture is 100-200 µM CuSO4, 500-1000 µM ligand, and 2.5-5 mM sodium ascorbate.

  • Reaction Initiation: Add the catalyst solution to the reactant mixture.

  • Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by TLC, LC-MS, or other appropriate analytical techniques.

  • Purification: Purify the resulting conjugate using chromatography (e.g., size exclusion, affinity, or reversed-phase) to remove the copper catalyst and unreacted starting materials.

Signaling Pathways and Logical Relationships

This compound is a key component in the construction of PROTACs. The following diagram illustrates the logical relationship in PROTAC-mediated protein degradation.

G cluster_0 PROTAC-Mediated Protein Degradation POI Protein of Interest (Target) PROTAC PROTAC Molecule (Target Binder-Linker-E3 Ligase Binder) POI->PROTAC binds Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->PROTAC binds E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI recruits Ub Ub Ubiquitin Ub->Ub_POI Proteasome Proteasome Ub_POI->Proteasome targeted to Degradation Degraded Peptides Proteasome->Degradation leads to

Caption: The mechanism of PROTAC-mediated protein degradation.

Conclusion

This compound and its derivatives are indispensable tools in modern chemical biology and drug development. Their heterobifunctional nature, combined with the beneficial properties of the PEG spacer, allows for the precise and efficient construction of complex biomolecular conjugates. Understanding the reactivity and handling of these linkers is essential for their successful application in creating next-generation therapeutics and research tools.

References

An In-depth Technical Guide to Heterobifunctional PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

Heterobifunctional Polyethylene Glycol (PEG) linkers are crucial tools in modern biotechnology and medicine, serving as molecular bridges to connect two different chemical or biological entities.[1] These linkers consist of a flexible, water-soluble PEG chain with distinct reactive groups at each end, enabling specific and controlled conjugation of molecules like drugs, proteins, and nanoparticles.[1][2] This guide provides a comprehensive overview of their core features, applications, and the experimental protocols for their use.

Core Features of Heterobifunctional PEG Linkers

The utility of heterobifunctional PEG linkers stems from a unique combination of properties inherent to the PEG backbone and the terminal functional groups.

  • Dual Reactivity : The defining characteristic is the presence of two different reactive groups at either end of the PEG chain.[1][3] This allows for the sequential and specific conjugation of two distinct molecules, a process that is difficult to achieve with homobifunctional linkers.[]

  • Enhanced Solubility and Biocompatibility : The PEG chain is hydrophilic, which can significantly improve the water solubility of hydrophobic drugs or proteins, reducing aggregation and improving their suitability for biological applications.[1][3]

  • Reduced Immunogenicity : PEGylation, the process of attaching PEG chains to molecules, can shield the conjugated molecule from the host's immune system, reducing its immunogenicity and antigenicity.[][5] This leads to a longer circulation half-life in the body.[][5]

  • Customizable Lengths : The length of the PEG chain can be precisely controlled, allowing for optimization of the distance between the two conjugated molecules.[1] This can be critical for maintaining the biological activity of proteins or for controlling the release kinetics of a drug.

  • Flexibility : The PEG backbone is highly flexible, which can provide steric hindrance benefits and improve the stability of the conjugated molecule.[2]

Common Reactive Groups in Heterobifunctional PEG Linkers

The versatility of heterobifunctional PEG linkers is largely due to the wide array of available reactive functional groups. Each group is designed to react with a specific functional group on a target molecule, such as an amine or a sulfhydryl group on a protein. The choice of reactive groups is critical for designing a successful conjugation strategy.

Reactive GroupTarget Functional GroupResulting Covalent BondCommon Applications
N-Hydroxysuccinimide (NHS) Ester Primary Amines (-NH2)AmideProtein and peptide labeling, antibody conjugation.
Maleimide Sulfhydryls (-SH)ThioetherSite-specific protein modification, conjugation to cysteine residues.
Azide (-N3) Alkynes, CyclooctynesTriazoleClick chemistry, bioorthogonal labeling.
Alkyne AzidesTriazoleClick chemistry, bioorthogonal labeling.
Carboxylic Acid (-COOH) Primary Amines (-NH2)AmideSurface modification, requires activation (e.g., with EDC/NHS).
Amine (-NH2) Carboxylic Acids, NHS EstersAmideSurface modification, bioconjugation.
Thiol (-SH) Maleimides, DisulfidesThioether, DisulfideProtein modification, formation of cleavable disulfide links.
Biotin Avidin, StreptavidinNon-covalent, high affinityImmunoassays, purification, labeling.
Quantitative Data of Common Heterobifunctional PEG Linkers

The molecular weight and spacer arm length of PEG linkers are critical parameters that influence the properties of the final conjugate. Monodisperse or discrete PEG (dPEG®) linkers offer precise, single molecular weight compounds, avoiding the heterogeneity of polydisperse PEG mixtures.[6]

Linker NameFunctional Group 1Functional Group 2Molecular Weight (Da)Spacer Arm Length (Å)
MAL-PEG4-NHS MaleimideNHS Ester425.3924.4
MAL-PEG8-NHS MaleimideNHS Ester601.6138.8
MAL-PEG12-NHS MaleimideNHS Ester777.8353.2
Azide-PEG4-NHS AzideNHS Ester388.3724.4
Alkyne-PEG4-NHS AlkyneNHS Ester387.3824.4
Biotin-PEG4-Maleimide BiotinMaleimide666.8130.5
NH2-PEG4-COOH AmineCarboxylic Acid251.2817.6

Note: Data is compiled from various commercial sources and may vary slightly between suppliers. Spacer arm length is an approximation.

Key Applications and Workflows

Heterobifunctional PEG linkers are integral to numerous advanced biomedical applications, from targeted cancer therapy to the development of sensitive diagnostic assays.

Antibody-Drug Conjugates (ADCs)

ADCs are a powerful class of therapeutics that combine the targeting specificity of a monoclonal antibody with the cell-killing potency of a cytotoxic drug.[] Heterobifunctional PEG linkers are essential for connecting the antibody to the drug payload.[] The linker's stability in the bloodstream and its ability to release the drug inside the target cancer cell are critical for the ADC's efficacy and safety.[2][] The PEG component enhances the ADC's solubility and pharmacokinetic profile.[][7]

ADC_Structure cluster_Antibody Monoclonal Antibody cluster_Linker Heterobifunctional Linker cluster_Drug Payload Antibody Antibody (Targeting Moiety) FuncGroup1 Reactive Group 1 (e.g., Maleimide) Antibody->FuncGroup1 Covalent Bond (e.g., Thioether) Linker PEG Spacer FuncGroup2 Reactive Group 2 (e.g., NHS Ester) Linker->FuncGroup2 FuncGroup1->Linker Drug Cytotoxic Drug (Payload) FuncGroup2->Drug Covalent Bond (e.g., Amide)

Caption: General structure of an Antibody-Drug Conjugate (ADC).

Surface Modification of Nanoparticles and Biosensors

Heterobifunctional PEGs are widely used to modify the surfaces of nanoparticles, liposomes, and biosensors.[1][8] One end of the linker attaches to the surface, while the other end provides a reactive site for conjugating targeting ligands (e.g., antibodies, peptides) or other biomolecules.[9] This PEG layer enhances stability, reduces non-specific protein adsorption, and improves biocompatibility.[10]

Surface_Modification cluster_Surface Surface cluster_Linker Linker Attachment cluster_Activation Activation & Conjugation cluster_Result Final Product Nanoparticle Nanoparticle Surface (e.g., Gold) Linker SH-PEG-COOH Nanoparticle->Linker Thiol-Gold Bond Activation Activate -COOH (EDC/NHS) Linker->Activation Carboxyl Group Ligand Targeting Ligand (e.g., Antibody with -NH2) Activation->Ligand Amide Bond Formation Final Functionalized Nanoparticle Ligand->Final Click_Chemistry MoleculeA Molecule A (e.g., Protein) Linker1 Azide-PEG-NHS MoleculeA->Linker1 Amine + NHS Ester IntermediateA Molecule A-PEG-Azide Linker1->IntermediateA FinalProduct Conjugate A-PEG-B IntermediateA->FinalProduct Cu(I) or Strain-Promoted Cycloaddition MoleculeB Molecule B (e.g., Fluorophore) Linker2 Alkyne MoleculeB->Linker2 Conjugation IntermediateB Molecule B-Alkyne Linker2->IntermediateB IntermediateB->FinalProduct

References

An In-Depth Technical Guide to Core Click Chemistry Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Click Chemistry

Click chemistry is a concept introduced by K. Barry Sharpless in 2001 to describe a class of chemical reactions that are modular, wide in scope, high-yielding, and generate only inoffensive byproducts. These reactions are characterized by their simplicity, efficiency, and reliability, making them powerful tools in drug discovery, materials science, and bioconjugation.[1][2] The core principle of click chemistry is to use reactions that are easy to perform, insensitive to oxygen and water, and proceed rapidly to completion under mild conditions.[3] The most prominent example of a click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[3]

This guide provides a comprehensive overview of the core reagents used in the most common and impactful click chemistry reactions, including detailed experimental protocols, quantitative data for reaction comparison, and visualizations of key workflows and mechanisms.

Azide-Alkyne Cycloadditions

The reaction between an azide and an alkyne to form a stable triazole is the cornerstone of click chemistry. This can be achieved through two primary methodologies: the copper-catalyzed version (CuAAC) and the strain-promoted, copper-free variant (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a [3+2] cycloaddition between a terminal alkyne and an azide, catalyzed by a copper(I) species, to yield a 1,4-disubstituted 1,2,3-triazole.[] This reaction is highly efficient and specific, with the azide and alkyne functional groups being largely bioorthogonal, meaning they do not react with most functional groups found in biological systems.[5]

Core Reagents:

  • Alkynes: Typically terminal alkynes. A variety of alkyne-modified biomolecules and reporter tags are commercially available or can be synthesized.

  • Azides: Organic azides are stable and can be readily introduced into molecules of interest.

  • Copper(I) Catalyst: The active catalyst is the Cu(I) ion. This is often generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.[6] Direct sources of Cu(I), such as copper(I) bromide (CuBr) or copper(I) iodide (CuI), can also be used.[7]

  • Ligands: Ligands are used to stabilize the Cu(I) oxidation state and prevent its oxidation to the inactive Cu(II) state. Common ligands include Tris(benzyltriazolylmethyl)amine (TBTA) and its water-soluble analog, Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).[7]

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System Terminal_Alkyne Terminal Alkyne (R1-C≡CH) Product 1,4-Disubstituted 1,2,3-Triazole Terminal_Alkyne->Product Azide Azide (R2-N3) Azide->Product Cu(II) Cu(II) Source (e.g., CuSO4) Cu(I) Cu(I) Cu(II)->Cu(I) Reducing_Agent Reducing Agent (e.g., Sodium Ascorbate) Reducing_Agent->Cu(I) Reduces Cu(I)->Product Catalyzes Ligand Stabilizing Ligand (e.g., THPTA) Ligand->Cu(I) Stabilizes

This protocol describes the labeling of an alkyne-modified protein with an azide-containing fluorescent dye.

Materials:

  • Alkyne-modified protein in a sodium azide-free buffer.

  • Dye-azide stock solution (10 mM in DMSO).

  • Protein labeling buffer (1.5x): 75 mM Tris-HCl, pH 8.0, 150 mM NaCl, 7.5 mM aminoguanidine.

  • Copper(II) sulfate (CuSO₄) stock solution (20 mM in water).

  • THPTA ligand stock solution (50 mM in water).

  • Sodium ascorbate stock solution (100 mM in water, freshly prepared).[8]

Procedure:

  • Preparation of Reagents:

    • Prepare a fresh stock solution of sodium ascorbate.

    • Prepare a premixed solution of CuSO₄ and THPTA ligand by combining them in a 1:5 molar ratio. For example, mix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA.[8]

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified protein with the protein labeling buffer. The final volume of the protein solution should not exceed one-third of the total reaction volume.[9]

    • Add the dye-azide stock solution to the protein solution. The amount of dye-azide should be in a 1.5 to 10-fold molar excess relative to the alkyne groups on the protein.[9] Vortex briefly to mix.

    • Add the premixed CuSO₄/THPTA solution to the reaction mixture. The final concentration of copper can be adjusted between 50 and 250 µM.[10]

    • Initiate the reaction by adding the sodium ascorbate stock solution to a final concentration of 5 mM.[10]

  • Incubation:

    • Gently mix the reaction by inverting the tube several times.

    • Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Purification:

    • Remove unreacted reagents and byproducts by size-exclusion chromatography, dialysis, or using an ultracentrifugal filter.[1]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne to react with an azide.[11] The ring strain of the cyclooctyne provides the driving force for the reaction, eliminating the need for a potentially toxic copper catalyst.[11] This makes SPAAC highly suitable for applications in living cells and in vivo.[12]

Core Reagents:

  • Strained Cyclooctynes: These are the key reagents for SPAAC. Common examples include:

    • Dibenzocyclooctyne (DBCO or ADIBO): Offers a good balance of reactivity and stability.[13]

    • Bicyclo[6.1.0]nonyne (BCN): A highly reactive cyclooctyne.[13]

    • Difluorinated Cyclooctyne (DIFO): Exhibits rapid reaction kinetics.[12]

  • Azides: Similar to CuAAC, azides can be incorporated into various molecules.

SPAAC_Mechanism cluster_reactants Reactants (Copper-Free) Strained_Alkyne Strained Cyclooctyne (e.g., DBCO) Product Triazole Product Strained_Alkyne->Product Azide Azide (R-N3) Azide->Product

This protocol describes the conjugation of a DBCO-functionalized drug-linker to an azide-conjugated antibody.

Materials:

  • Azide-conjugated antibody.

  • DBCO-conjugated drug-linker.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Dimethyl sulfoxide (DMSO).

  • Ultracentrifugal filter (50 kDa MWCO).

  • Desalting column.[14]

Procedure:

  • Preparation of Reagents:

    • Perform a buffer exchange for the azide-conjugated antibody into PBS (pH 7.4) using a desalting column.

    • Prepare a stock solution of the DBCO-drug linker in DMSO (e.g., 26.7 mM).[14]

  • Conjugation Reaction:

    • In a reaction tube, combine the azide-conjugated antibody with the DBCO-drug linker stock solution. A typical molar ratio of antibody to drug-linker is 1:5 to 1:10. The final DMSO concentration should be kept low (e.g., 5%) to maintain antibody stability.[14]

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.

  • Purification:

    • Remove excess DBCO-drug linker using a desalting column equilibrated with PBS (pH 7.4).

    • Concentrate the resulting ADC using a 50 kDa MWCO ultracentrifugal filter.[14]

    • If necessary, further purify the ADC using hydrophobic interaction chromatography (HIC) to separate species with different drug-to-antibody ratios (DAR).[14]

Tetrazine Ligation

Tetrazine ligation is an inverse-electron-demand Diels-Alder reaction between a tetrazine and a strained alkene, most commonly a trans-cyclooctene (TCO).[3] This reaction is exceptionally fast, with second-order rate constants orders of magnitude higher than those of CuAAC and SPAAC, making it ideal for in vivo applications where reagent concentrations are low.[3]

Core Reagents:

  • Tetrazines: Aromatic rings containing four nitrogen atoms. Their reactivity can be tuned by modifying their substituents.

  • Strained Alkenes: Trans-cyclooctene (TCO) and its derivatives are the most common reaction partners for tetrazines.

Tetrazine_Ligation cluster_reactants Reactants Tetrazine Tetrazine Diels_Alder [4+2] Cycloaddition Tetrazine->Diels_Alder TCO Trans-cyclooctene (TCO) TCO->Diels_Alder Retro_Diels_Alder Retro-Diels-Alder Diels_Alder->Retro_Diels_Alder Product Stable Conjugate Retro_Diels_Alder->Product N2 N2 Gas (Byproduct) Retro_Diels_Alder->N2

Experimental Protocol: Tetrazine-TCO Ligation for Live Cell Imaging

This protocol outlines the labeling of a TCO-modified cell surface protein with a tetrazine-functionalized fluorescent dye.

Materials:

  • Cells expressing the TCO-modified protein of interest.

  • Tetrazine-dye conjugate stock solution (e.g., 1 mM in DMSO).

  • Cell culture medium.

  • Phosphate-buffered saline (PBS).

Procedure:

  • Cell Preparation:

    • Culture cells expressing the TCO-modified protein to the desired confluency.

  • Labeling:

    • Dilute the tetrazine-dye conjugate stock solution in cell culture medium to the final desired concentration (typically in the low micromolar range).

    • Remove the existing cell culture medium and add the medium containing the tetrazine-dye conjugate.

    • Incubate the cells for a short period (e.g., 5-30 minutes) at 37°C. The reaction is very fast, so long incubation times are usually not necessary.

  • Washing and Imaging:

    • Aspirate the labeling medium and wash the cells several times with PBS to remove any unreacted tetrazine-dye.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen dye.

Thiol-ene Click Chemistry

The thiol-ene reaction involves the addition of a thiol to an alkene ('ene'). This reaction can proceed via either a radical-mediated or a nucleophilic Michael addition mechanism.[5] It is a highly efficient and versatile click reaction used in polymer chemistry, materials science, and bioconjugation.[15]

Core Reagents:

  • Thiols: Molecules containing a sulfhydryl (-SH) group.

  • Enes: Molecules containing a carbon-carbon double bond (alkene).

  • Initiator (for radical-mediated reaction): A photoinitiator (for light-induced reaction) or a thermal initiator is required to generate thiol radicals.[5]

  • Catalyst (for Michael addition): A base or nucleophile can catalyze the addition of the thiol to an electron-deficient alkene.[5]

Thiol_Ene_Mechanism cluster_radical Radical-Mediated Pathway cluster_michael Michael Addition Pathway Initiator Initiator (Light or Heat) Thiol_Radical Thiol Radical (RS•) Alkene Alkene (R'-CH=CH2) Intermediate_Radical Intermediate Carbon Radical Thioether_Product_Radical Thioether Product Base Base Catalyst Thiolate Thiolate Anion (RS-) Activated_Alkene Activated Alkene Enolate_Intermediate Enolate Intermediate Thioether_Product_Michael Thioether Product

Experimental Protocol: Thiol-ene Photopolymerization for Hydrogel Formation

This protocol describes the formation of a poly(ethylene glycol) (PEG) hydrogel using a photo-initiated radical thiol-ene reaction.

Materials:

  • 4-arm PEG-norbornene (PEG4NB).

  • Dithiol-containing crosslinker (e.g., dithiothreitol - DTT).

  • Water-soluble photoinitiator (e.g., lithium phenyl-2,4,6-trimethylbenzoylphosphinate - LAP).

  • PBS, pH 7.4.

  • UV light source (e.g., 365 nm).

Procedure:

  • Precursor Solution Preparation:

    • Dissolve PEG4NB and the dithiol crosslinker in PBS to the desired concentrations. A stoichiometric ratio of thiol to norbornene functional groups (1:1) is typically used.

    • Add the photoinitiator to the precursor solution (e.g., 1 mM LAP).

  • Hydrogel Formation:

    • Pipette the precursor solution into a mold of the desired shape.

    • Expose the solution to UV light (e.g., 365 nm at 5-10 mW/cm²) for a sufficient time to achieve complete gelation (typically a few minutes). The gelation process can be monitored by observing the transition from a liquid to a solid state.

  • Hydrogel Swelling and Characterization:

    • After polymerization, the hydrogel can be removed from the mold and placed in PBS to swell to equilibrium.

    • The mechanical properties, swelling ratio, and other characteristics of the hydrogel can then be analyzed.

Quantitative Data Summary

The choice of a click chemistry reaction often depends on the specific requirements of the application, such as the need for rapid kinetics, biocompatibility, or stability. The following tables provide a summary of key quantitative data for the different click chemistry reactions.

Table 1: Comparison of Second-Order Rate Constants for Different Click Chemistry Reactions

Reaction TypeReagentsRate Constant (k₂) (M⁻¹s⁻¹)Conditions
CuAAC Azide + Terminal Alkyne10 - 10⁴Aqueous buffer, room temp., with Cu(I) and ligand
SPAAC Azide + DBCO~0.1 - 1Aqueous buffer, room temp.
SPAAC Azide + BCN~1 - 10Aqueous buffer, room temp.
SPAAC Azide + DIFO~10 - 50Aqueous buffer, room temp.
Tetrazine Ligation Tetrazine + TCO10³ - 10⁶Aqueous buffer, room temp. or 37°C[3]
Thiol-ene Thiol + NorborneneVaries (radical-dependent)Aqueous buffer, room temp., with photoinitiator

Table 2: Comparison of Copper Catalysts and Ligands in CuAAC

Copper SourceLigandTypical YieldNotes
CuSO₄ + NaAscTBTA>95%TBTA is not water-soluble, requires organic co-solvent.
CuSO₄ + NaAscTHPTA>95%Water-soluble ligand, ideal for bioconjugation in aqueous buffers.[7]
CuBr or CuINone/TBTA>90%Direct Cu(I) source, but can be sensitive to oxidation.

Experimental Workflows and Signaling Pathways

Click chemistry has become an indispensable tool for elucidating complex biological processes. Below are examples of experimental workflows where click chemistry plays a pivotal role.

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful technique to study the active state of enzymes in complex biological samples. Click chemistry is often used in a two-step labeling process.

ABPP_Workflow Live_Cells Live Cells or Lysate ABP_Incubation Incubate with Activity-Based Probe (ABP) (contains alkyne or azide) Live_Cells->ABP_Incubation Covalent_Labeling Covalent Labeling of Active Enzymes ABP_Incubation->Covalent_Labeling Lysis Cell Lysis (if starting with live cells) Covalent_Labeling->Lysis Click_Reaction Click Chemistry Reaction (add azide/alkyne reporter tag) Lysis->Click_Reaction Analysis Downstream Analysis Click_Reaction->Analysis Reporter_Tag Reporter Tag (Biotin or Fluorophore) Reporter_Tag->Click_Reaction SDS_PAGE SDS-PAGE and In-Gel Fluorescence Analysis->SDS_PAGE Fluorescence Enrichment Affinity Enrichment (if biotin tag is used) Analysis->Enrichment Biotin MS_Analysis Mass Spectrometry (Protein ID and Quantification) Enrichment->MS_Analysis

Antibody-Drug Conjugate (ADC) Development

Click chemistry allows for the site-specific conjugation of potent cytotoxic drugs to antibodies, leading to more homogeneous and effective ADCs.

ADC_Workflow cluster_components Components Antibody Antibody with Click Handle (e.g., Azide) Click_Conjugation Click Chemistry (CuAAC or SPAAC) Antibody->Click_Conjugation Drug_Linker Drug-Linker with Complementary Handle (e.g., Alkyne) Drug_Linker->Click_Conjugation Purification Purification (e.g., HIC, SEC) Click_Conjugation->Purification ADC_Product Homogeneous ADC Purification->ADC_Product Characterization Characterization (DAR, Purity, Potency) ADC_Product->Characterization

Visualizing GPCR Signaling Pathways

Bioorthogonal click chemistry enables the labeling of G-protein coupled receptors (GPCRs) to study their signaling dynamics without significantly perturbing their function.

GPCR_Signaling_Workflow Genetic_Encoding 1. Genetic Encoding of Unnatural Amino Acid (UAA) with Click Handle into GPCR Cell_Expression 2. Expression of Modified GPCR in Live Cells Genetic_Encoding->Cell_Expression Ligand_Binding 3. Ligand Binding to GPCR Cell_Expression->Ligand_Binding Click_Labeling 4. Bioorthogonal Labeling with Fluorescent Probe via Click Chemistry (e.g., SPAAC) Ligand_Binding->Click_Labeling Fluorescence_Microscopy 5. Fluorescence Microscopy (e.g., FRET, TIRF) Click_Labeling->Fluorescence_Microscopy Downstream_Signaling 6. Visualization of Downstream Signaling Events (e.g., G-protein coupling, β-arrestin recruitment) Fluorescence_Microscopy->Downstream_Signaling

Conclusion

The click chemistry toolbox has expanded significantly since its inception, providing researchers with a versatile and powerful set of reactions for a wide range of applications. The choice of which click chemistry to use depends on the specific context, with factors such as biocompatibility, reaction kinetics, and the chemical nature of the molecules to be conjugated playing a crucial role. This guide provides the foundational knowledge, quantitative data, and practical protocols to enable researchers, scientists, and drug development professionals to effectively harness the power of click chemistry in their work.

References

The Pivotal Role of PEG Linkers in PROTAC Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of PROTAC design and synthesis is the linker, which connects the target protein-binding ligand to the E3 ubiquitin ligase-recruiting ligand. Among the various linker types, polyethylene glycol (PEG) linkers have garnered significant attention due to their unique properties that profoundly influence the overall efficacy and drug-like characteristics of the final PROTAC molecule. This technical guide provides a comprehensive overview of the role of PEG linkers in PROTAC synthesis, detailing their impact on physicochemical properties, degradation efficiency, and providing insights into experimental protocols and relevant signaling pathways.

The PROTAC Mechanism of Action: A Linker-Dependent Process

PROTACs function by inducing the formation of a ternary complex between the target protein of interest (POI), the PROTAC molecule itself, and an E3 ubiquitin ligase.[1][2] This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[3][] The linker is not merely a passive spacer but plays a crucial role in enabling the formation of a stable and productive ternary complex.[5] Its length, flexibility, and chemical composition dictate the spatial orientation of the POI and the E3 ligase, which is critical for efficient ubiquitination.[][7]

PROTAC_Mechanism cluster_ubiquitination Ubiquitination Cascade cluster_ternary_complex Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC POI->PROTAC Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation E3_Ligase E3 Ubiquitin Ligase E3_Ligase->POI E3_Ligase->PROTAC E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 Ub Transfer E2->E3_Ligase Ub Transfer Ub Ubiquitin Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Figure 1: PROTAC Mechanism of Action.

Physicochemical Properties Modulated by PEG Linkers

The incorporation of PEG linkers into PROTACs offers several advantages in terms of their physicochemical properties, which are critical for their development as therapeutic agents.

Solubility

A major challenge in PROTAC development is their often-high molecular weight and lipophilicity, which can lead to poor aqueous solubility. PEG linkers, being hydrophilic, significantly enhance the water solubility of PROTAC molecules.[5][][8] This improved solubility is crucial for formulation, administration, and overall bioavailability.

Permeability

Cell permeability is another critical factor for PROTAC efficacy, as they need to cross the cell membrane to reach their intracellular targets. The relationship between PEG linkers and permeability is complex. While the inherent hydrophilicity of PEG can sometimes hinder passive diffusion across the lipid bilayer, the flexibility of the PEG chain can allow the PROTAC to adopt conformations that shield its polar surface area, thereby improving permeability.[2][9] However, excessive linker length can negatively impact permeability.[5][10] The optimal PEG linker length is therefore a balance between enhancing solubility and maintaining adequate cell permeability.

Impact of PEG Linker Length and Composition on PROTAC Activity

The length and composition of the PEG linker are critical determinants of a PROTAC's degradation efficiency and selectivity.[11]

Degradation Efficiency (DC50 and Dmax)

The length of the PEG linker directly influences the geometry of the ternary complex. An optimal linker length is required to bring the POI and the E3 ligase into a productive orientation for ubiquitination.[12] A linker that is too short may lead to steric hindrance, preventing the formation of the ternary complex, while a linker that is too long may result in a non-productive complex where the lysine residues on the POI are not accessible to the E2-conjugating enzyme.[3] This relationship is often characterized by a "hook effect," where degradation efficiency first increases with linker length to an optimal point and then decreases.[11]

Table 1: Influence of PEG Linker Length on PROTAC Degradation Efficiency

PROTAC TargetE3 LigaseLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)Reference
BTKCereblonPEG11>1000<20[13]
BTKCereblonPEG14100~80[13]
BTKCereblonPEG172.2>95[13]
BTKCereblonPEG2010~90[13]
ERαVHLPEG-like12~100~70[12]
ERαVHLPEG-like16~10>90[12]
ERαVHLPEG-like21>100<50[12]

Note: The data presented are illustrative and compiled from various sources. Direct comparison between different studies should be made with caution due to variations in experimental conditions.

Selectivity

Interestingly, the linker length can also impart selectivity for the degradation of one protein over another, even when the target-binding ligand is capable of binding to multiple proteins. For instance, a subtle change in the PEG linker length of a PROTAC targeting BET bromodomains was shown to switch its degradation preference between BRD2, BRD3, and BRD4.

Synthesis of PROTACs with PEG Linkers: Experimental Protocols

The synthesis of PROTACs with PEG linkers typically involves a modular approach, where the target-binding ligand, the E3 ligase-binding ligand, and the PEG linker are synthesized separately and then conjugated.

General Synthetic Strategy

A common strategy involves the functionalization of one of the ligands (e.g., the E3 ligase ligand) with a PEG linker containing a reactive handle at the distal end. This functionalized intermediate is then coupled to the target-binding ligand. Click chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), and amide bond formation are frequently employed coupling reactions due to their high efficiency and functional group tolerance.[11]

PROTAC_Synthesis_Workflow Start Starting Materials Ligand1 Target-Binding Ligand (with reactive group) Start->Ligand1 Ligand2_PEG E3 Ligase Ligand-PEG Linker (with complementary reactive group) Start->Ligand2_PEG Coupling Coupling Reaction (e.g., Click Chemistry, Amide Coupling) Ligand1->Coupling Ligand2_PEG->Coupling Purification Purification (e.g., HPLC) Coupling->Purification Characterization Characterization (e.g., NMR, MS) Purification->Characterization Final_PROTAC Final PROTAC Characterization->Final_PROTAC

Figure 2: General PROTAC Synthesis Workflow.

Detailed Methodologies

Step 1: Synthesis of Functionalized PEG Linkers:

  • Commercially available bifunctional PEG linkers (e.g., amine-PEG-acid, azide-PEG-alcohol) are often used as starting materials.

  • One end of the PEG linker is protected while the other end is activated for coupling with the first ligand.

Step 2: Conjugation to the First Ligand (e.g., E3 Ligase Ligand):

  • The activated PEG linker is reacted with the E3 ligase ligand (e.g., pomalidomide, VHL ligand) under appropriate conditions. For example, an acid-functionalized PEG linker can be coupled to an amine-containing ligand using standard peptide coupling reagents like HATU or HOBt.

  • The product is purified by column chromatography or HPLC.

Step 3: Deprotection and Activation of the Second Reactive Handle:

  • The protecting group on the distal end of the PEG linker is removed.

  • The newly deprotected functional group is then activated if necessary for the subsequent coupling reaction.

Step 4: Coupling to the Second Ligand (Target-Binding Ligand):

  • The functionalized E3 ligase ligand-PEG linker intermediate is reacted with the target-binding ligand.

  • The reaction conditions are chosen based on the nature of the reactive groups (e.g., Cu(I) catalyst for click chemistry).

Step 5: Final Purification and Characterization:

  • The final PROTAC product is purified to a high degree of purity using reverse-phase HPLC.

  • The structure and identity of the PROTAC are confirmed by NMR spectroscopy and mass spectrometry.

In Vitro Evaluation of PROTACs

A series of in vitro assays are essential to characterize the activity of newly synthesized PROTACs.

PROTAC_Evaluation_Workflow Start Synthesized PROTAC Binding_Assay Binary Binding Assays (SPR, ITC, FP) Start->Binding_Assay Ternary_Complex_Assay Ternary Complex Formation (TR-FRET, AlphaLISA) Binding_Assay->Ternary_Complex_Assay Degradation_Assay Target Degradation Assay (Western Blot, In-Cell Western, HiBiT) Ternary_Complex_Assay->Degradation_Assay Cell_Viability_Assay Cell Viability/Toxicity Assay (MTT, CellTiter-Glo) Degradation_Assay->Cell_Viability_Assay Mechanism_Validation Mechanism of Action Validation (Proteasome/E1 Inhibitors) Degradation_Assay->Mechanism_Validation Lead_Optimization Lead Optimization Cell_Viability_Assay->Lead_Optimization Mechanism_Validation->Lead_Optimization

Figure 3: In Vitro PROTAC Evaluation Workflow.

Table 2: Key In Vitro Assays for PROTAC Characterization

AssayPurposeTypical MethodologiesKey Parameters Measured
Binary Binding AssaysTo confirm the binding of the PROTAC to the target protein and the E3 ligase independently.Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Fluorescence Polarization (FP)Dissociation constant (Kd)
Ternary Complex Formation AssaysTo demonstrate the PROTAC-induced formation of the ternary complex.Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), AlphaLISATernary complex stability, Cooperativity
Target Degradation AssaysTo quantify the degradation of the target protein in cells.Western Blot, In-Cell Western, HiBiT Lytic Detection SystemDC50 (concentration for 50% degradation), Dmax (maximum degradation)
Cell Viability AssaysTo assess the cytotoxic effect of the PROTAC on cells.MTT assay, CellTiter-Glo Luminescent Cell Viability AssayIC50 (concentration for 50% inhibition of cell growth)
Mechanism of Action ValidationTo confirm that degradation is proteasome-dependent.Co-treatment with proteasome inhibitors (e.g., MG132) or E1 activating enzyme inhibitors (e.g., MLN7243).Rescue of target protein degradation

Signaling Pathways and Future Perspectives

The ability of PROTACs to target and degrade specific proteins opens up new avenues for modulating signaling pathways implicated in various diseases. For example, PROTACs targeting BRD4, a member of the BET family of proteins, have shown promise in cancer therapy by downregulating the expression of oncogenes such as c-Myc.[14]

BRD4_Signaling_Pathway BRD4 BRD4 Acetylated_Histones Acetylated Histones BRD4->Acetylated_Histones Proteasome Proteasome BRD4->Proteasome Ubiquitination & Transcription_Machinery Transcription Machinery Acetylated_Histones->Transcription_Machinery cMyc_Gene c-Myc Gene Transcription_Machinery->cMyc_Gene Binds to Super-enhancers cMyc_mRNA c-Myc mRNA cMyc_Gene->cMyc_mRNA Transcription cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein Translation Cell_Proliferation Cell Proliferation cMyc_Protein->Cell_Proliferation PROTAC_BRD4 BRD4 PROTAC PROTAC_BRD4->BRD4

Figure 4: Simplified BRD4 Signaling Pathway and PROTAC Intervention.

The strategic use of PEG linkers will continue to be a cornerstone of PROTAC design. Future research will likely focus on developing more sophisticated linkers, including those with cleavable motifs for targeted drug delivery and photo-switchable linkers for spatiotemporal control of protein degradation. The continued exploration of the structure-activity relationships of PEG linkers will undoubtedly accelerate the development of the next generation of highly potent and selective PROTAC-based therapeutics.

References

Safeguarding Your Research: A Technical Guide to the Safe Handling of Azido-PEG4-acyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety and handling precautions for Azido-PEG4-acyl chloride, a heterobifunctional linker crucial in the synthesis of PROTACs and other bioconjugates.[1][2][] Due to its dual reactive nature, containing both a reactive acyl chloride and a potentially energetic azide group, stringent adherence to safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This document outlines the known hazards, recommended handling procedures, emergency responses, and proper disposal methods.

Understanding the Hazards: A Dual-Functionality Molecule

This compound's hazard profile is dictated by its two functional groups: the acyl chloride and the azide. The acyl chloride is highly reactive, particularly with nucleophiles such as water, while the azide group, common in click chemistry, requires careful handling to prevent unintended reactions.[1][2]

Physical and Chemical Properties
PropertyInferred DataSource Analogy
Molecular Formula C9H16ClN3O5[1][]
Molecular Weight 281.69 g/mol [1][][4]
Appearance Likely a colorless to slightly yellow oil or liquid[5]
Reactivity Reacts violently with water and other nucleophiles. The azide group can react with alkynes, cyclooctynes, or phosphines.[1][2]Acetyl Chloride, Azido-PEG compounds
Stability Stable under recommended storage conditions (frozen and desiccated). Hydrolyzes readily in the presence of moisture.Acetyl Chloride, Azido-PEG compounds
Health Hazard Information

Based on analogous compounds, this compound is expected to be corrosive and can cause severe skin burns and eye damage.[6] Inhalation of vapors or mists may cause respiratory irritation.

Hazard ClassificationDescriptionPrecautionary Statements
Skin Corrosion/Irritation Causes severe skin burns.[6]Wear protective gloves, clothing, and face protection.[6]
Eye Damage/Irritation Causes serious eye damage.[6]Wear eye protection (safety goggles and/or face shield).[6]
Inhalation Toxicity May cause respiratory irritation.[6]Handle in a well-ventilated area, preferably in a chemical fume hood.[7][6]

Safe Handling and Storage Protocols

Proper handling and storage are critical to mitigate the risks associated with this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense.

PPE_Workflow cluster_ppe Required Personal Protective Equipment Eye_Protection Safety Goggles & Face Shield Handling Handling this compound Eye_Protection->Handling Hand_Protection Impervious Chemical-Resistant Gloves (e.g., Nitrile, Neoprene) Hand_Protection->Handling Body_Protection Flame-Retardant Lab Coat & Chemical-Resistant Apron Body_Protection->Handling Respiratory_Protection Respirator (if ventilation is inadequate) Respiratory_Protection->Handling Researcher Researcher Researcher->Eye_Protection Researcher->Hand_Protection Researcher->Body_Protection Researcher->Respiratory_Protection

Caption: Required PPE for handling this compound.

Engineering Controls and Work Practices
  • Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[7][6]

  • Inert Atmosphere: Due to its reactivity with moisture, handle and store the compound under an inert gas like argon or nitrogen.[8]

  • Avoid Incompatibilities: Keep away from water, alcohols, amines, strong bases, oxidizing agents, and reducing agents.[7]

  • Controlled Dispensing: Use a syringe or cannula for transferring the liquid to prevent exposure to air and moisture.

Storage

Store this compound in a tightly sealed container in a freezer, typically at -20°C, under an inert atmosphere.[7][6] The storage area should be dry and well-ventilated.

Experimental Protocol: A General Guideline for Amine Acylation

The following is a generalized protocol for the acylation of a primary amine with this compound. Note: This is a template and must be adapted and optimized for specific substrates and reaction conditions.

Acylation_Protocol cluster_prep Reaction Setup cluster_reaction Acylation cluster_workup Work-up and Purification A Dissolve amine substrate and a non-nucleophilic base (e.g., triethylamine, DIEA) in anhydrous aprotic solvent (e.g., DCM, THF) under inert gas. B Cool the reaction mixture to 0°C in an ice bath. A->B C Slowly add a solution of this compound in the same anhydrous solvent to the reaction mixture. B->C D Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC or LC-MS). C->D E Quench the reaction with a suitable reagent (e.g., water, sat. aq. NH4Cl). D->E F Extract the product with an organic solvent. E->F G Dry the organic layer, concentrate, and purify (e.g., by column chromatography). F->G

Caption: General workflow for an amine acylation reaction.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

Spill Response

Spill_Response Spill Spill Occurs Evacuate Evacuate immediate area and alert others. Spill->Evacuate Ventilate Ensure adequate ventilation (fume hood). Evacuate->Ventilate Absorb Cover with an inert absorbent material (e.g., vermiculite, dry sand). Ventilate->Absorb Collect Collect absorbed material into a sealed container for hazardous waste disposal. Absorb->Collect Decontaminate Decontaminate the spill area. Collect->Decontaminate

Caption: Step-by-step spill response procedure.

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all waste, including contaminated absorbents and disposable PPE, in a designated, labeled, and sealed container.

  • Disposal: Dispose of the hazardous waste through a licensed contractor, following all local, state, and federal regulations.[6][8] Do not dispose of it down the drain.[6][8]

By adhering to these safety protocols, researchers can minimize the risks associated with this compound and ensure a safe and productive laboratory environment. Always consult your institution's specific safety guidelines and procedures before working with this or any other hazardous chemical.

References

An In-depth Technical Guide to the Storage and Handling of Azido-PEG4-acyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical storage conditions, handling procedures, and common applications of Azido-PEG4-acyl chloride. The information herein is intended to ensure the stability and reactivity of this versatile heterobifunctional linker, enabling its successful use in bioconjugation, drug delivery systems, and the development of targeted therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Core Concepts: Understanding this compound

This compound is a chemical reagent featuring two distinct reactive moieties connected by a hydrophilic four-unit polyethylene glycol (PEG) spacer. The acyl chloride group provides a reactive handle for covalent modification of primary amines, such as the lysine residues on proteins, to form stable amide bonds. The terminal azide group enables subsequent conjugation to molecules containing an alkyne group through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry".[1][2][3] The PEG linker itself enhances the solubility and can improve the pharmacokinetic properties of the resulting conjugate.[4][5]

Storage and Handling: Preserving Integrity and Reactivity

The stability of this compound is paramount for its successful application. The acyl chloride functional group is highly susceptible to hydrolysis, which can render the compound inactive. Therefore, stringent storage and handling procedures are necessary.

Quantitative Storage Recommendations
ParameterRecommended ConditionRationale
Temperature Store at -20°C.[6][7][]Minimizes degradation over long-term storage.
Atmosphere Store under an inert gas (e.g., argon or nitrogen).[9]Prevents reaction with atmospheric moisture.
Moisture Desiccate. Keep container tightly sealed.[6][10]The acyl chloride group reacts readily with water, leading to hydrolysis.[11][12]
Light Protect from light.While not explicitly stated for this specific molecule in the search results, it is good practice for complex organic molecules.
Handling Precautions
  • Moisture-Free Environment : When handling the reagent, it is crucial to work in a dry environment, such as a glove box or under a stream of inert gas.[10]

  • Equilibration : Before opening, the vial should be allowed to equilibrate to room temperature to prevent condensation of moisture onto the cold product.[13]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including gloves, safety goggles, and a lab coat. Work in a well-ventilated area or under a chemical fume hood.[10][14]

  • Reagent Preparation : Solutions of this compound should be prepared immediately before use. Due to its reactivity with moisture, preparing stock solutions for long-term storage is not recommended.[13]

Experimental Protocols: A Practical Guide

The following protocols provide a generalized framework for the use of this compound in protein modification and subsequent click chemistry. Optimization may be required for specific applications.

Protocol 1: Acylation of a Primary Amine on a Protein

This protocol describes the conjugation of this compound to a protein containing accessible primary amine groups (e.g., lysine residues).

Materials:

  • Protein of interest in an amine-free buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 1-10 mg/mL.

  • This compound.

  • Anhydrous, amine-free organic solvent (e.g., dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)).

  • Quenching buffer (e.g., Tris buffer).

  • Purification system (e.g., size-exclusion chromatography or dialysis).

Procedure:

  • Protein Preparation : Ensure the protein solution is in a buffer that does not contain primary amines (e.g., Tris or glycine), as these will compete with the desired reaction.[13] The pH of the buffer should be between 7 and 9 to ensure the primary amines of the protein are sufficiently nucleophilic.[13]

  • Reagent Preparation : Immediately before use, dissolve this compound in a minimal amount of anhydrous DMF or DMSO to create a concentrated stock solution.

  • Reaction : Add a 10-20 fold molar excess of the this compound solution to the protein solution while gently vortexing. The final concentration of the organic solvent should ideally be kept below 10% to maintain protein stability.[13]

  • Incubation : Allow the reaction to proceed for 1-2 hours at room temperature or on ice. The optimal time and temperature should be determined empirically for the specific protein.[13]

  • Quenching : Add a quenching buffer, such as Tris, to a final concentration of 50-100 mM to react with any excess this compound.

  • Purification : Remove unreacted linker and byproducts by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration.[][16][17] SEC is effective at separating the larger PEGylated protein from the smaller unreacted reagents.[] Ion-exchange chromatography (IEX) can also be used, as PEGylation alters the surface charge of the protein.[][16]

  • Characterization : The resulting azido-PEGylated protein can be characterized by techniques such as SDS-PAGE (which will show a shift in molecular weight), mass spectrometry (to confirm the mass addition), and HPLC (to assess purity).

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction between the azido-PEGylated protein and an alkyne-containing molecule.

Materials:

  • Azido-PEGylated protein.

  • Alkyne-containing molecule (e.g., a fluorescent dye, drug molecule, or biotin).

  • Copper(II) sulfate (CuSO4).

  • Reducing agent (e.g., sodium ascorbate).

  • Copper chelating ligand (e.g., THPTA or TBTA) to stabilize the Cu(I) oxidation state and improve reaction efficiency.[18][19]

Procedure:

  • Reagent Preparation : Prepare stock solutions of CuSO4, the ligand, the alkyne-containing molecule, and sodium ascorbate. The sodium ascorbate solution should be prepared fresh.[18][19]

  • Catalyst Premixing : In a separate tube, mix the CuSO4 and the ligand.[18][19]

  • Reaction Mixture : In a reaction vessel, combine the azido-PEGylated protein and the alkyne-containing molecule.

  • Initiation : Add the premixed catalyst to the reaction mixture, followed by the freshly prepared sodium ascorbate to initiate the reaction.[18][19]

  • Incubation : Allow the reaction to proceed at room temperature for 30-60 minutes. The reaction is typically rapid and efficient.[18][19]

  • Purification : Purify the final conjugate using appropriate chromatography techniques, such as SEC or affinity chromatography, to remove the catalyst and unreacted reagents.

Visualizing Workflows and Concepts

The following diagrams, generated using Graphviz (DOT language), illustrate key processes involving this compound.

experimental_workflow cluster_acylation Step 1: Protein Acylation cluster_click_chemistry Step 2: Click Chemistry Protein Protein (with primary amines) Reaction1 Reaction (pH 7-9) Protein->Reaction1 Linker This compound Linker->Reaction1 Purification1 Purification (e.g., SEC) Reaction1->Purification1 AzidoProtein Azido-PEGylated Protein Reaction2 CuAAC Reaction (Cu(I) catalyst) AzidoProtein->Reaction2 Purification1->AzidoProtein Alkyne Alkyne-modified Molecule Alkyne->Reaction2 Purification2 Purification Reaction2->Purification2 FinalConjugate Final Conjugate Purification2->FinalConjugate

Fig. 1: General experimental workflow for protein conjugation.

logical_relationship cluster_components Components of this compound cluster_functions Functional Roles AcylChloride Acyl Chloride (-COCl) PEG4 PEG4 Spacer AmineReaction Reacts with Primary Amines (e.g., Lysine) AcylChloride->AmineReaction Azide Azide (-N3) Solubility Enhances Solubility & Pharmacokinetics PEG4->Solubility ClickReaction Enables Click Chemistry (with Alkynes) Azide->ClickReaction

Fig. 2: Functional components of the linker.

signaling_pathway cluster_adc Antibody-Drug Conjugate (ADC) cluster_cell Target Cell Antibody Antibody Linker Azido-PEG4 Linker Antibody->Linker Receptor Cell Surface Receptor Antibody->Receptor Binding Drug Cytotoxic Drug Linker->Drug Endocytosis Endocytosis Receptor->Endocytosis Lysosome Lysosome Endocytosis->Lysosome DrugRelease Drug Release Lysosome->DrugRelease CellDeath Cell Death DrugRelease->CellDeath

References

Methodological & Application

Application Notes and Protocols for the Reaction of Azido-PEG4-acyl chloride with Primary Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the reaction of Azido-PEG4-acyl chloride with primary amines to form a stable amide bond. This reaction is a fundamental step in the synthesis of a variety of bioconjugates, PROTACs, and other functionalized molecules where a flexible, hydrophilic PEG spacer with a terminal azide group is desired. The azide group can be further functionalized through click chemistry, offering a versatile handle for subsequent conjugation steps.

Acyl chlorides are highly reactive and readily undergo nucleophilic acyl substitution with primary amines. The reaction proceeds via a nucleophilic addition-elimination mechanism to yield a stable amide. Due to the high reactivity of the acyl chloride, the reaction is typically rapid and high-yielding when performed under appropriate conditions. A non-nucleophilic organic base is generally required to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction.

Chemical Reaction Pathway

The overall reaction involves the attack of the nucleophilic primary amine on the electrophilic carbonyl carbon of the this compound. This is followed by the elimination of a chloride ion to form the corresponding N-substituted amide.

Reaction_Pathway cluster_reactants Reactants cluster_products Products AzidoPEG_acyl_chloride This compound Amide_Product Azido-PEG4-Amide AzidoPEG_acyl_chloride->Amide_Product + R-NH₂ Primary_Amine Primary Amine (R-NH₂) Primary_Amine->Amide_Product HCl HCl

Caption: Reaction of this compound with a primary amine.

Experimental Workflow

The following diagram outlines the general workflow for the reaction and subsequent purification of the Azido-PEG4-amide product.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification Reactant_Prep Prepare Reactants (Anhydrous Conditions) Reaction Combine Reactants with Base (0°C to Room Temperature) Reactant_Prep->Reaction Monitoring Monitor Reaction (TLC or LC-MS) Reaction->Monitoring Quench Quench Reaction Monitoring->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Solvent_Removal Remove Solvent Drying->Solvent_Removal Chromatography Column Chromatography Solvent_Removal->Chromatography Characterization Characterize Product Chromatography->Characterization

Caption: General experimental workflow for the synthesis and purification.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization depending on the specific primary amine used.

Materials:

  • This compound

  • Primary amine of interest

  • Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent (e.g., Tetrahydrofuran (THF), Acetonitrile)

  • Anhydrous Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., Hexanes/Ethyl Acetate or DCM/Methanol gradient)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas inlet

  • Syringes and needles

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • Glassware for column chromatography

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the primary amine (1.0 equivalent).

    • Dissolve the amine in anhydrous DCM (or other suitable solvent). The concentration will depend on the scale of the reaction, a common starting point is 0.1 M.

    • Cool the solution to 0 °C in an ice bath.

  • Addition of Base and Acyl Chloride:

    • Add triethylamine or DIPEA (1.1 - 1.5 equivalents) to the stirred amine solution.

    • In a separate dry vial, dissolve this compound (1.0 - 1.2 equivalents) in a minimal amount of anhydrous DCM.

    • Slowly add the this compound solution dropwise to the cooled amine solution over 5-10 minutes.

  • Reaction:

    • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature.

    • Let the reaction proceed at room temperature for 1-4 hours. The reaction progress can be monitored by TLC or LC-MS by observing the consumption of the starting amine.

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize any remaining acyl chloride and the hydrochloride salt of the base.

    • Transfer the mixture to a separatory funnel and add more DCM if necessary.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by silica gel column chromatography. The choice of eluent will depend on the polarity of the product. A gradient of ethyl acetate in hexanes or methanol in DCM is often effective.

    • Collect the fractions containing the desired product (as determined by TLC) and combine them.

    • Remove the solvent under reduced pressure to yield the purified Azido-PEG4-amide.

  • Characterization:

    • Confirm the identity and purity of the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Quantitative Data Summary

The following table provides a summary of the typical reaction parameters and expected outcomes. Note that yields are dependent on the specific amine and the efficiency of the purification.

ParameterValueNotes
Stoichiometry
Primary Amine1.0 eqLimiting reagent.
This compound1.0 - 1.2 eqA slight excess can help drive the reaction to completion.
Base (TEA or DIPEA)1.1 - 1.5 eqTo neutralize the HCl byproduct.
Reaction Conditions
SolventAnhydrous DCM, THFMust be aprotic and anhydrous.
Temperature0 °C to Room TempInitial cooling helps to control the exothermic reaction.
Reaction Time1 - 4 hoursMonitor by TLC or LC-MS for completion.
Expected Outcome
Yield 70 - 95%Highly dependent on the substrate and purification method.
Purity >95%Achievable with proper chromatographic purification.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reactionIncrease reaction time, temperature, or equivalents of acyl chloride.
Moisture in the reactionEnsure all glassware is oven-dried and use anhydrous solvents and reagents.
Product loss during work-up/purificationOptimize extraction and chromatography conditions. The PEG chain can increase water solubility.
Multiple Products Diacylation of the primary amineUse a larger excess of the primary amine.
Side reactions of the acyl chlorideEnsure the reaction is performed at a controlled temperature.
Starting Material Remaining Insufficiently reactive amineConsider using a more forcing reaction condition (e.g., higher temperature) or a coupling agent if the acyl chloride is not effective.

Safety Precautions

  • Acyl chlorides are corrosive and react violently with water. Handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Organic solvents are flammable. Work in a well-ventilated area away from ignition sources.

  • Organic bases like triethylamine and DIPEA are corrosive and have strong odors. Handle them in a fume hood.

  • Azide-containing compounds can be explosive under certain conditions (e.g., heating or contact with heavy metals). Handle with care and avoid conditions that could lead to the formation of heavy metal azides.

By following this detailed protocol and considering the safety precautions, researchers can successfully synthesize Azido-PEG4-amide conjugates for a wide range of applications in drug development and chemical biology.

Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for targeted cancer therapy. By combining the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic small molecule drug, ADCs offer a promising strategy to enhance therapeutic efficacy while minimizing systemic toxicity.[1][][3] The three main components of an ADC are the monoclonal antibody, the cytotoxic payload, and the linker that connects them.[1] This document provides a detailed, step-by-step guide for the synthesis of ADCs, covering conjugation to both lysine and cysteine residues, purification, and characterization.

I. General Workflow for ADC Synthesis

The synthesis of an ADC typically involves several key stages, from antibody modification to the final purification and characterization of the conjugate. The general workflow is outlined below.

ADC_Workflow Antibody Monoclonal Antibody (mAb) Modification Antibody Modification (Reduction/Activation) Antibody->Modification LinkerPayload Linker-Payload Complex Conjugation Conjugation Reaction LinkerPayload->Conjugation Modification->Conjugation Purification Purification Conjugation->Purification Characterization Characterization Purification->Characterization FinalADC Purified ADC Characterization->FinalADC

Caption: General overview of the Antibody-Drug Conjugate (ADC) synthesis workflow.

II. Conjugation Chemistries

The choice of conjugation strategy is critical and significantly influences the homogeneity, stability, and therapeutic index of the final ADC. The two most common methods involve targeting lysine or cysteine residues on the antibody.

A. Lysine-Based Conjugation

Lysine residues are abundant on the surface of antibodies, with a typical IgG having 80-100 accessible lysine residues.[4] Conjugation to the ε-amino group of lysine is a common approach, often resulting in a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DARs).

This protocol describes the direct conjugation of an amine-reactive linker-payload to lysine residues.

Materials:

  • Target monoclonal antibody (mAb)

  • N-hydroxysuccinimide (NHS)-activated linker-payload

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

  • Quenching Buffer: e.g., 1 M Tris-HCl, pH 8.0

  • Solvent for linker-payload (e.g., DMSO, DMA)

  • Purification system (e.g., Size Exclusion Chromatography, Protein A chromatography)

Procedure:

  • Antibody Preparation:

    • Dialyze the mAb into the conjugation buffer to remove any interfering substances.

    • Adjust the mAb concentration to 5-10 mg/mL.

  • Linker-Payload Preparation:

    • Dissolve the NHS-activated linker-payload in a suitable organic solvent to create a stock solution (e.g., 10 mM).

  • Conjugation Reaction:

    • Add a calculated molar excess of the linker-payload solution to the mAb solution. The molar ratio will influence the final DAR and needs to be optimized.

    • Incubate the reaction mixture at room temperature or 4°C for 1-2 hours with gentle mixing.

  • Quenching:

    • Add a quenching reagent (e.g., Tris-HCl) to a final concentration of 50-100 mM to stop the reaction by consuming excess reactive linker-payload.

    • Incubate for an additional 30 minutes.

  • Purification:

    • Purify the ADC from unconjugated linker-payload, quenching reagent, and solvent using an appropriate chromatography method (e.g., SEC).

  • Characterization:

    • Characterize the purified ADC for DAR, purity, and aggregation.

This method involves modifying lysine residues to introduce thiol groups, which are then used for conjugation.

Materials:

  • Target mAb

  • Thiolation reagent (e.g., 2-iminothiolane/Traut's reagent, SATP)

  • Maleimide-activated linker-payload

  • Buffers and purification system as in the one-step protocol.

Procedure:

  • Antibody Thiolation:

    • React the mAb with a molar excess of the thiolation reagent in the conjugation buffer for 1-2 hours at room temperature.

    • Remove excess thiolation reagent by dialysis or SEC.

  • Conjugation:

    • Add a molar excess of the maleimide-activated linker-payload to the thiolated mAb.

    • Incubate for 1-2 hours at room temperature.

  • Purification and Characterization:

    • Follow the same purification and characterization steps as in the one-step protocol.

B. Cysteine-Based Conjugation

Cysteine-based conjugation typically targets the interchain disulfide bonds of the antibody. A full IgG1 antibody has four interchain disulfide bonds that can be reduced to yield eight reactive thiol groups.[5] This method can produce more homogeneous ADCs compared to lysine conjugation.

This protocol involves the partial or complete reduction of interchain disulfide bonds followed by conjugation to a thiol-reactive linker-payload.

Materials:

  • Target mAb

  • Reducing agent (e.g., TCEP, DTT)

  • Maleimide-activated linker-payload

  • Conjugation Buffer: PBS with EDTA (e.g., 50 mM PBS, 5 mM EDTA, pH 7.0)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification system (e.g., Hydrophobic Interaction Chromatography (HIC), SEC)

Procedure:

  • Antibody Reduction:

    • Incubate the mAb with a controlled molar excess of the reducing agent. The amount of reducing agent will determine the number of disulfide bonds reduced and thus the final DAR.

    • The reaction is typically carried out at 37°C for 1-2 hours.

  • Conjugation:

    • Add a molar excess of the maleimide-activated linker-payload to the reduced mAb.

    • Incubate for 1-2 hours at room temperature.

  • Quenching:

    • Add a quenching reagent like N-acetylcysteine to cap any unreacted thiol groups on the antibody.

  • Purification:

    • Purify the ADC using HIC to separate species with different DARs or SEC to remove small molecule impurities.

  • Characterization:

    • Analyze the purified ADC for DAR, homogeneity, and stability.

III. Data Presentation: Drug-to-Antibody Ratio (DAR)

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC, as it directly impacts both efficacy and safety.[3][6] A higher DAR can increase potency but may also lead to aggregation and faster clearance.[3] The target DAR is typically between 2 and 4. The table below summarizes typical DAR values achieved with different conjugation strategies.

Conjugation MethodTarget ResidueLinker ChemistryTypical Average DARHomogeneity
RandomLysineNHS Ester3.5 - 4.5Heterogeneous
RandomCysteineMaleimide0 - 8 (mixture)Heterogeneous
Site-SpecificEngineered CysteineMaleimide2 or 4Homogeneous
Site-SpecificUnnatural Amino AcidClick Chemistry2Homogeneous

IV. Purification and Characterization

Purification is essential to remove process-related impurities such as unconjugated drug-linker, residual solvents, and aggregates. Characterization confirms the identity, purity, and homogeneity of the ADC.

Purification Methods
  • Size Exclusion Chromatography (SEC): Separates molecules based on size, effectively removing small molecule impurities.

  • Hydrophobic Interaction Chromatography (HIC): Separates ADC species based on their hydrophobicity, which correlates with the DAR. This is a powerful tool for isolating ADCs with a specific DAR.

  • Protein A Affinity Chromatography: Binds the Fc region of the antibody, allowing for the removal of impurities that do not bind.

  • Ion Exchange Chromatography (IEX): Separates molecules based on charge differences.

Characterization Techniques
  • UV-Vis Spectroscopy: Used to determine antibody and drug concentration, and to calculate the average DAR.

  • Mass Spectrometry (MS): Provides precise mass information to confirm the identity of the ADC and determine the distribution of different DAR species.

  • High-Performance Liquid Chromatography (HPLC):

    • SEC-HPLC: To assess purity and quantify aggregates.

    • HIC-HPLC: To determine the DAR distribution and assess homogeneity.

    • Reversed-Phase (RP)-HPLC: Can be used to analyze the light and heavy chains of the ADC after reduction.

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): To visualize the ADC and assess its purity and molecular weight.

V. Mechanism of Action and Signaling Pathways

The general mechanism of action for an ADC involves several steps, leading to the targeted killing of cancer cells.

ADC_Mechanism cluster_cell Cancer Cell Internalization Internalization (Endocytosis) Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome PayloadRelease Payload Release Lysosome->PayloadRelease DNA_Damage DNA Damage PayloadRelease->DNA_Damage Microtubule_Disruption Microtubule Disruption PayloadRelease->Microtubule_Disruption Bystander Bystander Cell Killing PayloadRelease->Bystander Bystander Effect CellDeath Cell Death (Apoptosis) DNA_Damage->CellDeath Microtubule_Disruption->CellDeath ADC Antibody-Drug Conjugate Antigen Tumor Antigen ADC->Antigen 1. Binding Antigen->Internalization 2. Complex Formation

Caption: Mechanism of action of an Antibody-Drug Conjugate (ADC).

Description of Signaling Pathway:

  • Binding: The ADC circulates in the bloodstream and the monoclonal antibody component specifically binds to a tumor-associated antigen on the surface of a cancer cell.[1][7]

  • Internalization: Upon binding, the ADC-antigen complex is internalized into the cell, typically through receptor-mediated endocytosis, and trafficked into endosomes.[1][7][8]

  • Payload Release: The endosome fuses with a lysosome, where the acidic environment and lysosomal enzymes cleave the linker, releasing the cytotoxic payload into the cytoplasm.[1][7] For ADCs with non-cleavable linkers, the antibody is degraded in the lysosome to release the payload.

  • Cell Killing: The released payload then exerts its cytotoxic effect by interfering with critical cellular processes, such as disrupting microtubule dynamics or causing DNA damage, ultimately leading to apoptosis (programmed cell death).[1][7]

  • Bystander Effect: In some cases, the released payload can diffuse out of the target cell and kill neighboring cancer cells that may not express the target antigen, a phenomenon known as the bystander effect.[9]

VI. Conclusion

The synthesis of antibody-drug conjugates is a multi-step process that requires careful optimization of conjugation chemistry, purification, and characterization methods. The choice of conjugation strategy significantly impacts the properties of the final ADC. This guide provides a comprehensive overview and detailed protocols to aid researchers in the successful development of novel and effective ADCs.

References

Application Notes: Azido-PEG4-acyl chloride in PROTAC Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Role of Linkers

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules designed to eliminate specific disease-causing proteins.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs hijack the cell's own machinery for protein disposal, the Ubiquitin-Proteasome System (UPS), to induce the degradation of a target protein.[2]

A PROTAC is a heterobifunctional molecule composed of three key components:

  • A warhead that binds to the target Protein of Interest (POI).

  • An E3 ligase ligand that recruits a specific E3 ubiquitin ligase.

  • A linker that covalently connects the warhead and the E3 ligase ligand.

The linker is a critical determinant of a PROTAC's efficacy. Its length, composition, and attachment points significantly influence the formation and stability of the key "ternary complex" (POI-PROTAC-E3 ligase), which is the prerequisite for the target protein's ubiquitination and subsequent degradation.[3]

Azido-PEG4-acyl chloride: A Versatile Linker for PROTAC Synthesis

This compound is a bifunctional, polyethylene glycol (PEG)-based linker that offers several advantages for PROTAC development.

  • Enhanced Physicochemical Properties : The PEG component, consisting of four ethylene glycol units, imparts hydrophilicity. This can improve the solubility and cell permeability of the often large and hydrophobic PROTAC molecule, potentially enhancing its bioavailability.[4]

  • Modular and Efficient Synthesis : As a bifunctional linker, it facilitates a modular and convergent synthetic strategy. The acyl chloride group provides a reactive handle for amide bond formation with an amine- or hydroxyl-containing ligand. The azide group enables highly efficient and specific "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), to connect the second ligand.[2] This modular approach is ideal for rapidly generating libraries of PROTACs with varying linkers to optimize degradation activity.[3]

Below is a diagram illustrating the general mechanism of PROTAC action.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation Pathway PROTAC PROTAC (Warhead-Linker-E3 Ligand) POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex E3->Ternary_Complex Ubiquitination Ubiquitination (E1-E2-E3 Cascade) Ternary_Complex->Ubiquitination Initiates PolyUb_POI Poly-ubiquitinated POI Ubiquitination->PolyUb_POI Tags POI with Ub Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognized by Degradation POI Degraded (Peptide Fragments) Proteasome->Degradation Degrades Recycling PROTAC & E3 Ligase Recycled Degradation->Recycling Releases

Caption: PROTAC-mediated protein degradation workflow.

Quantitative Data for Representative PROTACs

The efficacy of a PROTAC is typically quantified by two key parameters derived from dose-response experiments:

  • DC50 : The concentration of the PROTAC that results in 50% degradation of the target protein.

  • Dmax : The maximum percentage of protein degradation achievable with the PROTAC.

Table 1: Degradation Activity of Representative BTK-targeting PROTACs with PEG Linkers

PROTAC IDLinker CompositionCell LineDC50 (nM)Dmax (%)Reference
RC-3 PEG-basedMino<10~90[5]
NC-1 PEG-basedMino2.297[5]
SJF620 PEG-basedMOLM-148.8>95[6]

Table 2: Degradation Activity of Representative BET-targeting PROTACs with PEG Linkers

PROTAC IDLinker CompositionCell LineDC50 (nM)Dmax (%)Reference
Compound 7 PEG-4HeLa~100-1000~75 (for Brd4)[7]
Compound 6 PEG-3HeLa~10-100~90 (for Brd4)[8]
ARV-825 PEG-basedRS4;110.96>95 (for BRD4)[1]

Experimental Protocols

Synthesis of a PROTAC using this compound

This protocol describes a two-step modular synthesis for a generic PROTAC.

Synthesis_Workflow cluster_A Step 1: Acylation cluster_B Step 2: CuAAC Click Chemistry A1 E3 Ligand-NH2 A3 Intermediate: E3 Ligand-NH-CO-PEG4-N3 A1->A3 A2 This compound A2->A3 B2 Final PROTAC A3->B2 B1 Warhead-Alkyne B1->B2 B3 CuSO4, Sodium Ascorbate B3->B2 Catalyst

Caption: Modular synthesis workflow for PROTACs.

Step 1: Acylation of E3 Ligand with this compound

This step couples the E3 ligase ligand (containing a nucleophilic amine) to the linker.

  • Materials :

    • E3 Ligand with an available amine group (e.g., pomalidomide derivative) (1.0 eq)

    • This compound (1.1 eq)

    • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

    • Tertiary amine base (e.g., Diisopropylethylamine, DIPEA) (2.0 eq)

    • Nitrogen or Argon atmosphere

    • Standard glassware for organic synthesis

  • Procedure :

    • Dissolve the E3 ligase ligand in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere.

    • Add DIPEA to the solution and stir for 5-10 minutes at room temperature.

    • In a separate vial, dissolve this compound in a minimal amount of anhydrous DCM.

    • Add the this compound solution dropwise to the stirring E3 ligase ligand solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

    • Extract the aqueous layer with DCM or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product (E3 Ligand-Linker-Azide intermediate) by flash column chromatography to yield the desired intermediate.

Step 2: Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This step "clicks" the azide-functionalized intermediate to the alkyne-functionalized warhead.

  • Materials :

    • E3 Ligand-Linker-Azide intermediate (from Step 1) (1.0 eq)

    • Warhead with a terminal alkyne group (1.0 eq)

    • Solvent system (e.g., a mixture of t-Butanol and water)

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)

    • Sodium ascorbate (0.2 eq)

  • Procedure :

    • Dissolve the E3 Ligand-Linker-Azide intermediate and the alkyne-functionalized warhead in the t-Butanol/water solvent system.

    • Prepare fresh aqueous solutions of CuSO₄·5H₂O and sodium ascorbate.

    • Add the CuSO₄ solution to the reaction mixture, followed by the sodium ascorbate solution.

    • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the final PROTAC product by preparative High-Performance Liquid Chromatography (HPLC) to obtain the high-purity compound.

Western Blot for Protein Degradation Analysis

This protocol is used to visualize and semi-quantify the reduction in target protein levels following PROTAC treatment.

Western_Blot_Workflow Start Seed Cells Step1 Treat cells with PROTAC concentrations Start->Step1 Step2 Lyse cells & Quantify Protein (BCA) Step1->Step2 Step3 SDS-PAGE (Separate Proteins) Step2->Step3 Step4 Transfer to Membrane (PVDF) Step3->Step4 Step5 Block Membrane Step4->Step5 Step6 Incubate with Primary Antibody (anti-POI) Step5->Step6 Step7 Incubate with Secondary Antibody (HRP) Step6->Step7 Step8 Add Chemiluminescent Substrate Step7->Step8 End Image & Quantify Bands Step8->End

Caption: Western Blot workflow for PROTAC analysis.

  • Procedure :

    • Cell Treatment : Seed cells in 6-well plates and allow them to adhere. Treat cells with a range of PROTAC concentrations (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours).

    • Cell Lysis : Wash cells with ice-cold PBS, then add RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

    • Protein Quantification : Determine the protein concentration of each lysate using a BCA protein assay kit.

    • Sample Preparation : Normalize the protein concentration for all samples and add Laemmli sample buffer. Heat samples at 95°C for 5 minutes.

    • SDS-PAGE : Load equal amounts of protein per lane onto a polyacrylamide gel and run electrophoresis to separate proteins by size.

    • Protein Transfer : Transfer the separated proteins from the gel to a PVDF membrane.

    • Blocking : Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Antibody Incubation : Incubate the membrane with a primary antibody specific to the POI overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with an antibody for a loading control (e.g., GAPDH or β-actin).

    • Washing and Secondary Antibody : Wash the membrane with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detection : Wash the membrane again. Apply an enhanced chemiluminescence (ECL) substrate and image the resulting signal using a chemiluminescence imager.

    • Analysis : Quantify the band intensities using image analysis software. Normalize the POI band intensity to the loading control band intensity for each lane. Calculate the percentage of remaining protein relative to the vehicle-treated control (0 nM).

HiBiT Lytic Detection System for DC50/Dmax Determination

This is a high-throughput, luminescence-based assay for quantifying protein degradation. It requires cells where the target protein is endogenously tagged with the HiBiT peptide.

HiBiT_Workflow Start Seed HiBiT-tagged cells in 96/384-well plate Step1 Dose-response treatment with PROTAC Start->Step1 Step2 Incubate for defined time period Step1->Step2 Step3 Equilibrate plate to room temperature Step2->Step3 Step4 Add Nano-Glo® HiBiT Lytic Reagent (LgBiT + Substrate) Step3->Step4 Step5 Mix on orbital shaker Step4->Step5 Step6 Measure Luminescence Step5->Step6 End Calculate % Degradation, Plot curve, determine DC50/Dmax Step6->End

Caption: HiBiT lytic assay for PROTAC evaluation.

  • Procedure :

    • Cell Plating : Plate HiBiT-tagged cells in white, opaque 96-well or 384-well plates suitable for luminescence readings.

    • PROTAC Addition : Prepare a serial dilution of the PROTAC. Add the compounds to the cells and include a vehicle-only control (e.g., 0.1% DMSO).

    • Incubation : Incubate the plate for the desired time (e.g., 2-24 hours) at 37°C in a CO₂ incubator.

    • Reagent Preparation : Prepare the Nano-Glo® HiBiT Lytic Reagent by mixing the buffer, LgBiT protein, and furimazine substrate according to the manufacturer's protocol.

    • Lysis and Detection : Remove the plate from the incubator and allow it to equilibrate to room temperature. Add a volume of the prepared lytic reagent equal to the culture medium volume in each well.

    • Signal Development : Place the plate on an orbital shaker for 10 minutes to ensure complete cell lysis and signal stabilization.

    • Measurement : Measure the luminescence using a plate reader.

    • Data Analysis : Normalize the luminescence readings to the vehicle control to determine the percentage of remaining protein. Plot the percentage of degradation versus the log of the PROTAC concentration and fit the data to a dose-response curve to calculate the DC50 and Dmax values.[7]

Fluorescence Polarization (FP) Assay for Ternary Complex Formation

This biophysical assay measures the formation of the POI-PROTAC-E3 ligase ternary complex in solution. It relies on a fluorescently labeled component (e.g., a fluorescently tagged POI or E3 ligase ligand).

FP_Workflow Start Prepare fluorescently labeled protein/ligand (Tracer) Step1 Titrate PROTAC to Tracer + first protein (Binary Affinity) Start->Step1 Step2 Saturate PROTAC with one protein partner Start->Step2 Step3 Titrate second protein partner to the pre-formed PROTAC-protein complex Step2->Step3 Step4 Measure Fluorescence Polarization (mP) at each titration point Step3->Step4 End Plot mP vs. Concentration, Calculate Kd and Cooperativity (α) Step4->End

Caption: Fluorescence Polarization assay workflow.

  • Procedure :

    • Reagent Preparation : Prepare purified POI, E3 ligase complex (e.g., VCB), and a fluorescently labeled tracer (e.g., a fluorescently tagged E3 ligase ligand).

    • Binary Affinity Measurement : First, determine the binding affinity (Kd) of the PROTAC for each protein partner individually. This is typically done by titrating the PROTAC into a solution containing one protein and the fluorescent tracer.

    • Ternary Complex Assay : a. In a multi-well plate, prepare a series of wells containing a fixed, saturating concentration of the first protein partner (e.g., the E3 ligase) and a fixed concentration of the PROTAC. b. To this series of pre-formed binary complexes, titrate increasing concentrations of the second protein partner (the POI). c. Include controls for each protein alone and with the tracer.

    • Measurement : After incubation to reach equilibrium, measure the fluorescence polarization (in millipolarization units, mP) of each well using a suitable plate reader.

    • Data Analysis : The binding of the second protein to the PROTAC-protein binary complex will cause a change in the overall size and shape of the complex, leading to a change in the measured polarization. Plot the change in mP against the concentration of the titrated protein. Fit the data to a binding isotherm to determine the apparent Kd for the ternary complex formation. The cooperativity factor (α) can be calculated by comparing the binary and ternary binding affinities.[6]

References

Application Notes: Amine Modification of Oligonucleotides with Azido-PEG4-acyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of oligonucleotides is a cornerstone of modern molecular biology and therapeutic development. The introduction of specific modifications can enhance the stability, cellular uptake, and pharmacokinetic properties of oligonucleotides, or provide reactive handles for further conjugation. This document details the application and protocol for the amine modification of oligonucleotides with Azido-PEG4-acyl chloride. This process results in the covalent attachment of a flexible polyethylene glycol (PEG) linker terminated with a reactive azide group.

The resulting azido-modified oligonucleotide is a versatile intermediate for a variety of bioconjugation strategies, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry".[1] These reactions allow for the efficient and specific attachment of a wide range of molecules, including fluorophores, targeting ligands, and therapeutic agents, making this modification highly valuable in drug development, diagnostics, and biomedical research. The PEG linker itself can improve the solubility and pharmacokinetic profile of the oligonucleotide.[2][3]

Principle of the Reaction

The core of this modification is the formation of a stable amide bond between a primary aliphatic amine on the oligonucleotide and the highly reactive acyl chloride group of this compound. The reaction is a nucleophilic acyl substitution, a classic transformation known for its efficiency. The primary amine, typically introduced at the 5' or 3' terminus of the oligonucleotide during solid-phase synthesis, acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and a proton to form the thermodynamically stable amide linkage. A non-nucleophilic organic base is often used to scavenge the HCl byproduct.

Experimental Workflow

The overall experimental process for the amine modification of oligonucleotides with this compound and subsequent purification is outlined below.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Oligo_Prep Dissolve Amine-Oligonucleotide in Anhydrous Buffer Reaction Combine Reagents (Oligonucleotide, Acyl Chloride, Base) Incubate at Room Temperature Oligo_Prep->Reaction Reagent_Prep Prepare this compound in Anhydrous DMF/DMSO Reagent_Prep->Reaction Quench Quench Reaction Reaction->Quench Precipitation Ethanol Precipitation (Optional Cleanup) Quench->Precipitation HPLC RP-HPLC Purification Precipitation->HPLC Analysis LC-MS and/or MALDI-TOF MS UV-Vis Spectroscopy HPLC->Analysis

Caption: Experimental workflow for oligonucleotide modification.

Key Applications in Drug Development

The introduction of an Azido-PEG linker onto an oligonucleotide opens up numerous possibilities in therapeutic and diagnostic applications:

  • Targeted Delivery: The azide group can be used to attach targeting ligands (e.g., peptides, antibodies, small molecules) that guide the oligonucleotide to specific cells or tissues, enhancing efficacy and reducing off-target effects.[4]

  • Imaging and Diagnostics: Fluorophores or imaging agents can be conjugated to the azide for real-time tracking of the oligonucleotide's distribution and cellular uptake.

  • PROTACs and Molecular Glues: The azide serves as a handle to construct more complex therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs) where the oligonucleotide directs the degradation of a target protein.

  • Improved Pharmacokinetics: The PEG linker itself increases the hydrodynamic radius of the oligonucleotide, which can reduce renal clearance and extend its circulation half-life.[2][3]

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the modification and purification of oligonucleotides. Note that specific yields can vary depending on the oligonucleotide sequence, scale, and purification method.

ParameterTypical ValueMethod of DeterminationReference(s)
Modification Reaction
Oligonucleotide Concentration0.1 - 1.0 mMUV-Vis SpectroscopyInferred from
Molar Excess of Acyl Chloride10 - 50 equivalents-Inferred from similar reactions
Reaction Time1 - 4 hours-Inferred from
Reaction TemperatureRoom Temperature (20-25°C)-Inferred from
Purification
RP-HPLC Purity> 90%HPLC Chromatogram[5][6]
Overall Yield (Post-Purification)30 - 60%UV-Vis SpectroscopyGeneral estimate
Characterization
Mass ConfirmationExpected Mass ± 1 DaMALDI-TOF or ESI-MS[7]
Hybridization Density (on surface)~2.0 x 10¹² molecules/cm²Fluorescence Intensity[8]

Detailed Experimental Protocols

Materials and Equipment
  • Reagents:

    • 5'- or 3'-Amine-modified oligonucleotide (desalted or cartridge purified)

    • This compound

    • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

    • Anhydrous, non-nucleophilic base (e.g., N,N-Diisopropylethylamine - DIPEA)

    • Conjugation Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate buffer, pH 8.5 (made anhydrous or with minimal water content)

    • Quenching solution: 1 M Tris-HCl, pH 7.5

    • 3 M Sodium Acetate

    • 100% Ethanol (ice-cold)

    • 70% Ethanol (ice-cold)

    • Nuclease-free water

  • Equipment:

    • Microcentrifuge

    • Lyophilizer or centrifugal evaporator

    • Vortex mixer

    • Thermomixer or laboratory shaker

    • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a suitable C18 column

    • Mass spectrometer (MALDI-TOF or ESI-MS)

    • UV-Vis spectrophotometer

Protocol 1: Modification of Amine-Oligonucleotide with this compound

This protocol is adapted from standard procedures for acylating amines in an aqueous/organic co-solvent system, optimized for oligonucleotides.

  • Preparation of Oligonucleotide:

    • Dissolve the lyophilized amine-modified oligonucleotide in the conjugation buffer (0.1 M Sodium Bicarbonate, pH 8.5) to a final concentration of 0.5-1.0 mM.

    • If the oligonucleotide is in solution, perform a buffer exchange into the conjugation buffer.

  • Preparation of Acyl Chloride Reagent:

    • Crucially, this step should be performed immediately before use due to the moisture sensitivity of acyl chlorides.

    • Prepare a 100 mM stock solution of this compound in anhydrous DMF or DMSO. For example, dissolve a specific mass of the acyl chloride in the calculated volume of anhydrous solvent.

  • Conjugation Reaction:

    • In a microcentrifuge tube, add the dissolved amine-oligonucleotide.

    • Add 10-20 equivalents of a non-nucleophilic base such as DIPEA.

    • Add 20-50 equivalents of the this compound solution to the oligonucleotide solution. The final concentration of the organic solvent should ideally not exceed 50% to ensure the oligonucleotide remains in solution.

    • Vortex the reaction mixture gently and incubate at room temperature (20-25°C) for 2-4 hours with gentle shaking. Protect from light if any components are light-sensitive.

    reaction_pathway Oligo_Amine Oligonucleotide-Linker-NH2 Conjugate Oligonucleotide-Linker-NH-CO-PEG4-N3 Oligo_Amine->Conjugate Nucleophilic Attack Acyl_Chloride N3-PEG4-COCl Acyl_Chloride->Conjugate HCl HCl

    Caption: Amide bond formation reaction pathway.

  • Quenching the Reaction:

    • To quench any unreacted acyl chloride, add 1/10th volume of 1 M Tris-HCl (pH 7.5).

    • Incubate for 15 minutes at room temperature.

Protocol 2: Purification of the Modified Oligonucleotide

A two-step purification process involving ethanol precipitation followed by RP-HPLC is recommended for high purity.

  • Ethanol Precipitation (Optional initial cleanup):

    • To the quenched reaction mixture, add 1/10th volume of 3 M Sodium Acetate.

    • Add 3 volumes of ice-cold 100% ethanol.

    • Vortex briefly and incubate at -20°C for at least 1 hour (or -80°C for 30 minutes).

    • Centrifuge at high speed (e.g., >12,000 x g) for 30 minutes at 4°C.

    • Carefully decant the supernatant.

    • Wash the pellet with 500 µL of ice-cold 70% ethanol.

    • Centrifuge for 10 minutes at 4°C.

    • Decant the supernatant and air-dry or use a centrifugal evaporator to remove residual ethanol.

  • RP-HPLC Purification:

    • Resuspend the dried pellet in an appropriate volume of nuclease-free water or HPLC-grade mobile phase A.

    • Purify the azido-modified oligonucleotide by reverse-phase HPLC using a C18 column.[5][6]

    • Use a suitable gradient of acetonitrile in a buffer such as 0.1 M triethylammonium acetate (TEAA).

    • The modified oligonucleotide will have a longer retention time than the unmodified starting material due to the hydrophobicity of the PEG linker.

    • Collect the fractions corresponding to the major product peak.

    • Lyophilize the purified fractions.

Protocol 3: Characterization of the Modified Oligonucleotide
  • Mass Spectrometry:

    • Confirm the identity of the purified product by MALDI-TOF or ESI-MS.[7]

    • The observed mass should correspond to the calculated mass of the azido-PEG4-modified oligonucleotide.

  • UV-Vis Spectroscopy:

    • Quantify the concentration of the purified oligonucleotide by measuring its absorbance at 260 nm.

    • The purity can be assessed by the A260/A280 ratio.

Troubleshooting

IssuePossible CauseSolution
Low Modification Efficiency 1. Inactive acyl chloride due to hydrolysis.Prepare the acyl chloride solution immediately before use in anhydrous solvent.
2. Suboptimal pH of the reaction buffer.Ensure the pH of the conjugation buffer is between 8.0 and 9.0.
3. Insufficient excess of the acyl chloride.Increase the molar excess of the this compound.
Multiple Peaks in HPLC 1. Incomplete reaction.Increase reaction time or reagent excess.
2. Degradation of the oligonucleotide.Ensure reaction conditions are not too harsh (e.g., extreme pH or temperature).
3. Side reactions.Use a non-nucleophilic base like DIPEA.
Low Recovery After Precipitation 1. Incomplete precipitation.Increase precipitation time or use a lower temperature (-80°C).
2. Pellet loss during washing.Be careful when decanting the supernatant; do not disturb the pellet.

By following these detailed protocols and application notes, researchers can successfully modify amine-functionalized oligonucleotides with this compound, paving the way for advanced applications in drug development and biomedical research.

References

Application Notes and Protocols for Labeling Peptides with Azido-PEG4-acyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of peptides with bioorthogonal handles is a cornerstone of modern chemical biology and drug development. The introduction of an azide moiety via a flexible polyethylene glycol (PEG) linker, such as Azido-PEG4-acyl chloride, equips peptides for a wide array of applications, including targeted drug delivery, proteomics, and the construction of complex biomolecular architectures like Proteolysis Targeting Chimeras (PROTACs). The acyl chloride reactive group allows for efficient N-terminal or lysine side-chain labeling of peptides, while the terminal azide enables subsequent conjugation to alkyne-containing molecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) – cornerstone reactions of "click chemistry".

These application notes provide detailed protocols for the labeling of peptides with this compound, subsequent purification, and characterization, as well as an example of its application in targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

Experimental Protocols

Peptide Labeling with this compound

This protocol describes the N-terminal acylation of a model peptide. Note that lysine side chains will also be acylated under these conditions.

Materials:

  • Peptide with a free N-terminus (e.g., a custom-synthesized peptide)

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • DIPEA (N,N-Diisopropylethylamine)

  • 0.1% Trifluoroacetic acid (TFA) in water

  • Acetonitrile (ACN)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

Protocol:

  • Peptide Dissolution: Dissolve the peptide in anhydrous DMF to a final concentration of 10 mg/mL.

  • Reagent Preparation: Immediately before use, prepare a 50 mM solution of this compound in anhydrous DMF.

  • Reaction Setup: In a clean, dry microcentrifuge tube, add the dissolved peptide.

  • Base Addition: Add 3 molar equivalents of DIPEA to the peptide solution. This acts as a base to neutralize the HCl byproduct of the acylation reaction.

  • Labeling Reaction: Add 1.5 molar equivalents of the this compound solution to the peptide/DIPEA mixture.

  • Incubation: Vortex the reaction mixture gently and incubate at room temperature for 2-4 hours with gentle agitation.

  • Quenching: Quench the reaction by adding 100 µL of 0.1% TFA in water.

  • Sample Preparation for Purification: Dilute the quenched reaction mixture with 0.1% TFA in water to a final volume of 1 mL for purification by RP-HPLC.

Purification of Azido-PEG4-labeled Peptide by RP-HPLC

Instrumentation and Columns:

  • A standard preparative or semi-preparative RP-HPLC system with a UV detector.

  • C18 column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm for analytical or wider bore for preparative scale).

Mobile Phases:

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

Protocol:

  • Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate appropriate for the column size (e.g., 1 mL/min for a 4.6 mm ID column).

  • Sample Injection: Inject the prepared sample onto the column.

  • Gradient Elution: Elute the peptide using a linear gradient from 5% to 65% Mobile Phase B over 30 minutes.[1]

  • Detection: Monitor the elution profile at 220 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the major product peak, which should have a longer retention time than the unlabeled peptide.

  • Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Solvent Removal: Lyophilize the pure fractions to obtain the final product as a powder.

Characterization of Azido-PEG4-labeled Peptide by Mass Spectrometry

Protocol:

  • Sample Preparation: Reconstitute a small amount of the lyophilized, purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid for ESI-MS or a suitable matrix for MALDI-TOF).

  • Mass Spectrometry Analysis: Acquire the mass spectrum of the labeled peptide.

  • Data Analysis:

    • Calculate the expected mass of the labeled peptide by adding the mass of the Azido-PEG4-acyl group (minus the chlorine atom) to the mass of the parent peptide.

    • Compare the experimentally observed mass with the calculated mass to confirm successful labeling.

    • The mass of the Azido-PEG4-acyl moiety (C10H18N4O6) is approximately 290.29 Da.

Data Presentation

The following tables provide representative data for the labeling and characterization of a model peptide.

Table 1: Quantitative Data for Peptide Labeling

ParameterValueMethod of Determination
Labeling Efficiency >90%RP-HPLC Peak Area Integration
Isolated Yield 60-80%Gravimetric analysis after lyophilization
Purity >98%Analytical RP-HPLC

Table 2: Mass Spectrometry Characterization

PeptideCalculated Mass (Da)Observed Mass (Da)Mass Difference (Da)
Unlabeled Peptide [Insert Calculated Mass][Insert Observed Mass]N/A
Azido-PEG4-labeled Peptide [Calculated Mass + 290.29][Insert Observed Mass]< 1

Visualizations

experimental_workflow start Start: Unlabeled Peptide labeling Peptide Labeling (this compound, DIPEA, DMF) start->labeling purification Purification (RP-HPLC) labeling->purification characterization Characterization (Mass Spectrometry) purification->characterization application Application (e.g., Click Chemistry, Cell Imaging) characterization->application end End: Purified Azido-PEG4-Peptide application->end

Experimental workflow for peptide labeling.

egfr_signaling_pathway cluster_membrane Cell Membrane egfr EGFR dimerization Dimerization & Autophosphorylation egfr->dimerization egf EGF (Ligand) egf->egfr Binds & Activates azido_peptide Azido-PEG4-Targeting Peptide azido_peptide->egfr Binds & Blocks Activation ras_raf_mek_erk Ras-Raf-MEK-ERK Pathway dimerization->ras_raf_mek_erk pi3k_akt PI3K-Akt Pathway dimerization->pi3k_akt plc_gamma PLCγ Pathway dimerization->plc_gamma proliferation Cell Proliferation, Survival, Migration ras_raf_mek_erk->proliferation pi3k_akt->proliferation plc_gamma->proliferation

Targeting the EGFR signaling pathway.

Application Example: Targeting the Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon binding to ligands such as Epidermal Growth Factor (EGF), activates downstream signaling cascades like the Ras-Raf-MEK-ERK and PI3K-Akt pathways.[2][3] These pathways are crucial for cell proliferation, survival, and migration.[2][3] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.[4]

Peptides that specifically bind to the extracellular domain of EGFR can act as antagonists, preventing ligand binding and subsequent receptor activation.[5] By labeling an EGFR-targeting peptide with this compound, the peptide is primed for further functionalization. For instance, an alkyne-modified fluorescent dye can be "clicked" onto the azido-peptide, enabling visualization of EGFR localization and trafficking in cancer cells.[6][7] Alternatively, an alkyne-functionalized cytotoxic drug could be attached for targeted drug delivery to EGFR-overexpressing tumors.[8]

This approach allows for a modular and efficient way to develop novel diagnostics and therapeutics targeting the EGFR signaling pathway. The PEG linker can also improve the pharmacokinetic properties of the peptide, such as increasing its solubility and in vivo half-life.

References

Application Notes and Protocols for Azido-PEG4-acyl chloride Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG4-acyl chloride is a heterobifunctional linker that offers researchers a powerful tool for bioconjugation and the creation of complex molecular architectures.[][2] This reagent incorporates two key functional groups: a terminal azide (-N3) and a terminal acyl chloride (-COCl), connected by a flexible, hydrophilic 4-unit polyethylene glycol (PEG) spacer.[][2] The azide group facilitates covalent modification via highly efficient and specific "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[3][4] The acyl chloride group provides a reactive handle for the acylation of primary amines, such as the lysine residues found on proteins and peptides, forming stable amide bonds.[5][6] The hydrophilic PEG spacer enhances the solubility of the resulting conjugates in aqueous media, a desirable property in many biological applications.[7]

These application notes provide detailed protocols for the use of this compound in the modification of amine-containing molecules and subsequent click chemistry reactions.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC9H16ClN3O5[8]
Molecular Weight281.69 g/mol [8]
AppearanceColorless to pale yellow oilN/A
SolubilitySoluble in anhydrous organic solvents (e.g., DCM, THF, DMF)[9]
Table 2: Recommended Reaction Conditions for Amine Acylation
ParameterRecommended ConditionNotes
Reactants
Amine-containing molecule1 equivalentProtein, peptide, or small molecule with a primary amine.
This compound1.1 - 1.5 equivalentsA slight excess of the acyl chloride is used to drive the reaction to completion.
Solvent Anhydrous, aprotic solvent (e.g., DCM, THF, DMF)The absence of water is critical to prevent hydrolysis of the acyl chloride.[9]
Base Non-nucleophilic base (e.g., triethylamine, DIPEA)1.1 - 2.0 equivalents to neutralize the HCl byproduct.[10]
Temperature 0 °C to room temperatureThe reaction is often started at a lower temperature to control the initial exothermic reaction.[10]
Reaction Time 1 - 6 hoursReaction progress can be monitored by TLC or LC-MS.[10]
Atmosphere Inert (e.g., Nitrogen, Argon)To prevent moisture contamination.[11]
Table 3: Typical Purification and Characterization Methods
TechniquePurposeKey Considerations
Purification
Size Exclusion Chromatography (SEC)Separation based on molecular size. Effective for removing unreacted small molecules from large protein conjugates.[]Choose a column with an appropriate fractionation range for the expected product size.
Ion Exchange Chromatography (IEX)Separation based on charge. Useful for separating PEGylated proteins from unreacted native protein, as PEGylation can shield surface charges.[]The choice of anion or cation exchange depends on the pI of the protein and the reaction buffer pH.
Reverse Phase Chromatography (RPC)Separation based on hydrophobicity. Can be used for purification of smaller molecule conjugates.May be denaturing for some proteins.
Characterization
Mass Spectrometry (MS)Confirmation of successful conjugation and determination of the degree of labeling.ESI-MS or MALDI-TOF are commonly used.
SDS-PAGETo visualize the increase in molecular weight of a protein after PEGylation.[13]The PEGylated protein will show a band shift compared to the unmodified protein.
NMR SpectroscopyStructural confirmation of small molecule conjugates.1H and 13C NMR can confirm the formation of the amide bond and the presence of the PEG chain.
FTIR SpectroscopyTo identify the functional groups present in the conjugate.Look for the appearance of the amide I and II bands.

Experimental Protocols

Protocol 1: General Procedure for the Acylation of a Primary Amine with this compound

This protocol describes a general method for the reaction of this compound with a primary amine-containing molecule, such as a small molecule or the lysine residue of a protein.

Materials:

  • Amine-containing molecule

  • This compound

  • Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Inert gas (Nitrogen or Argon)

  • Reaction vessel (e.g., round-bottom flask with a magnetic stirrer)

  • Ice bath

Procedure:

  • Ensure all glassware is thoroughly dried to prevent moisture contamination.

  • Dissolve the amine-containing molecule (1 equivalent) in anhydrous DCM or DMF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add TEA or DIPEA (1.1 equivalents) to the reaction mixture.

  • In a separate, dry vial, dissolve this compound (1.2 equivalents) in a small amount of anhydrous DCM or DMF.

  • Slowly add the this compound solution to the stirred reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-6 hours.

  • Monitor the reaction progress by an appropriate method (e.g., TLC for small molecules, LC-MS for proteins).

  • Upon completion, the reaction mixture can be worked up or directly purified. For small molecules, an aqueous workup can be performed, followed by extraction and column chromatography. For proteins, proceed directly to a purification method such as SEC or IEX.

Note: Acyl chlorides are highly reactive and moisture-sensitive.[11] Handle this compound in a dry environment (e.g., glovebox or under an inert atmosphere) and use anhydrous solvents.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the click chemistry reaction between the azide-functionalized molecule (prepared in Protocol 1) and an alkyne-containing molecule.

Materials:

  • Azide-functionalized molecule

  • Alkyne-containing molecule

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, for biological samples)

  • Solvent (e.g., water, t-butanol/water, DMSO)

Procedure:

  • Dissolve the azide-functionalized molecule (1 equivalent) and the alkyne-containing molecule (1-1.2 equivalents) in the chosen solvent system.

  • Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).

  • Prepare a stock solution of CuSO4 (e.g., 20 mM in water).

  • If using THPTA, pre-mix the CuSO4 and THPTA solutions.

  • Add the CuSO4 (and THPTA if used) to the reaction mixture.

  • Initiate the reaction by adding the sodium ascorbate solution.

  • Stir the reaction at room temperature for 1-4 hours. The reaction is typically protected from light.

  • Monitor the reaction completion by an appropriate analytical technique.

  • Purify the resulting triazole conjugate using a suitable chromatographic method.

Mandatory Visualizations

experimental_workflow cluster_acylation Amine Acylation cluster_click_chemistry Click Chemistry cluster_purification_characterization Purification & Characterization start Start: Amine-containing Molecule reaction1 Acylation Reaction start->reaction1 reagent1 This compound reagent1->reaction1 conditions1 Anhydrous Solvent Non-nucleophilic Base 0°C to RT, 1-6h conditions1->reaction1 product1 Azide-PEG4-functionalized Molecule reaction1->product1 reaction2 CuAAC Reaction product1->reaction2 reagent2 Alkyne-containing Molecule reagent2->reaction2 conditions2 CuSO4, Sodium Ascorbate Aqueous Buffer, RT, 1-4h conditions2->reaction2 product2 Final Triazole Conjugate reaction2->product2 purification Purification (SEC, IEX) product2->purification characterization Characterization (MS, SDS-PAGE) purification->characterization final_product Purified Conjugate characterization->final_product

Caption: Experimental workflow for a two-step bioconjugation using this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor Receptor Tyrosine Kinase target_protein Target Protein receptor->target_protein Signaling Cascade protac PROTAC (Azido-PEG4-linker based) protac->target_protein e3_ligase E3 Ubiquitin Ligase protac->e3_ligase ubiquitination Ubiquitination target_protein->ubiquitination e3_ligase->ubiquitination proteasome Proteasome ubiquitination->proteasome degradation Target Protein Degradation proteasome->degradation

Caption: PROTAC-mediated protein degradation signaling pathway.

References

Troubleshooting & Optimization

How to optimize Azido-PEG4-acyl chloride conjugation efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the conjugation efficiency of Azido-PEG4-acyl chloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a heterobifunctional crosslinker. It contains two reactive groups: an azide group and an acyl chloride. The azide group is used for "click chemistry," such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC)[1]. The acyl chloride group reacts efficiently with primary amines, such as those on the side chain of lysine residues or the N-terminus of proteins, to form stable amide bonds[2]. This reagent is commonly used to introduce a PEGylated azide functionality onto biomolecules for subsequent conjugation or for use in proteolysis-targeting chimeras (PROTACs)[1].

Q2: What is the primary challenge when using this compound?

The primary challenge is the high reactivity of the acyl chloride group, which makes it susceptible to hydrolysis in aqueous environments[3]. This hydrolysis reaction competes with the desired conjugation to the amine group on the target molecule. Therefore, optimizing the reaction conditions to favor amidation over hydrolysis is critical for achieving high conjugation efficiency.

Q3: What are the optimal pH conditions for the conjugation reaction?

The optimal pH for the reaction is a balance between having a deprotonated, nucleophilic amine group on the target molecule and minimizing the hydrolysis of the acyl chloride. Generally, a pH range of 7.0 to 9.0 is recommended for the reaction with primary amines[4][5]. At lower pH, the amine is protonated and less nucleophilic. At higher pH, the rate of hydrolysis of the acyl chloride increases significantly[6].

Q4: What is the recommended storage and handling for this compound?

This compound is moisture-sensitive. It should be stored at -20°C with a desiccant[7]. Before use, the vial should be equilibrated to room temperature before opening to prevent moisture condensation. The reagent should be dissolved in a dry, water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. Stock solutions should not be prepared for long-term storage due to the hydrolysis of the acyl chloride group[7].

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or no conjugation efficiency 1. Hydrolysis of this compound: The reagent degraded due to moisture before or during the reaction. 2. Inactive amine on the target molecule: The primary amines on the substrate are protonated or sterically hindered. 3. Incorrect buffer composition: The buffer contains competing nucleophiles (e.g., Tris, glycine). 4. Insufficient reagent: The molar excess of the PEG reagent is too low.1. Ensure the reagent is stored properly and handle it in a dry environment. Prepare the reagent solution immediately before use in an anhydrous solvent. Perform the reaction at a lower temperature (e.g., on ice) to slow down hydrolysis. 2. Confirm the reaction buffer pH is between 7.0 and 9.0 to ensure the amine is deprotonated. Consider denaturing the protein slightly if steric hindrance is suspected, though this may affect its activity. 3. Use a non-amine-containing buffer such as phosphate-buffered saline (PBS), borate buffer, or carbonate/bicarbonate buffer[8]. 4. Increase the molar excess of this compound. A 10- to 50-fold molar excess is a common starting point for PEGylation reactions[9].
Precipitation of the protein/molecule during the reaction 1. High concentration of organic solvent: The addition of the PEG reagent in a water-miscible organic solvent may cause the protein to precipitate. 2. Change in pH: The release of HCl during the reaction can lower the pH, leading to protein precipitation if the buffering capacity is insufficient.1. Keep the volume of the organic solvent to a minimum, typically not exceeding 10% of the total reaction volume[9]. Add the reagent solution slowly to the protein solution while gently stirring. 2. Ensure the buffer concentration is sufficient to maintain the desired pH throughout the reaction.
Multiple PEGylations (polydispersity) 1. High molar excess of the PEG reagent: Using a large excess of the reagent increases the likelihood of multiple lysine residues being modified. 2. Long reaction time: Extended reaction times can lead to more sites being PEGylated.1. Optimize the stoichiometry by performing a titration of the this compound concentration to find the optimal ratio for mono-PEGylation[10]. 2. Reduce the reaction time. The reaction of acyl chlorides with amines is typically very fast. Monitor the reaction progress over time to determine the optimal endpoint.
Difficulty in purifying the final conjugate 1. Similar properties of starting materials and products: The PEGylated product may have similar chromatographic behavior to the un-PEGylated molecule or excess reagent.1. Utilize a combination of purification techniques. Size-exclusion chromatography (SEC) is effective for removing unreacted, low-molecular-weight PEG reagent. Ion-exchange chromatography (IEX) can separate molecules based on the change in charge upon PEGylation of lysine residues. Hydrophobic interaction chromatography (HIC) can also be employed.

Data Presentation

The following tables provide an overview of how different reaction parameters can influence the conjugation efficiency. The data presented are illustrative and based on general principles of acyl chloride chemistry; optimal conditions should be determined empirically for each specific application.

Table 1: Effect of pH on Conjugation Efficiency

pHRelative Amine ReactivityRelative Acyl Chloride Hydrolysis RateExpected Conjugation Efficiency
6.0LowLowLow
7.0ModerateModerateModerate
8.0HighModerate-HighHigh
9.0HighHighModerate-High
10.0HighVery HighLow

Table 2: Effect of Temperature on Reaction Outcome

TemperatureReaction Rate (Amidation)Reaction Rate (Hydrolysis)Recommended Use
4°C (on ice)SlowerSignificantly SlowerRecommended to minimize hydrolysis and have better control over the reaction.
Room Temperature (~25°C)FastFastCan be used for rapid conjugations, but hydrolysis is more significant.
> 30°CVery FastVery FastNot recommended due to rapid hydrolysis of the acyl chloride.

Table 3: Effect of Molar Ratio on Degree of PEGylation

Molar Ratio (PEG:Protein)Expected Mono-PEGylationExpected Poly-PEGylation
1:1 - 5:1HighLow
10:1 - 20:1Moderate to HighModerate
> 20:1LowHigh

Experimental Protocols

Detailed Methodology for this compound Conjugation to a Protein

This protocol provides a general guideline for the conjugation of this compound to a protein containing accessible primary amines.

Materials:

  • Protein of interest in a suitable buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5)

  • This compound

  • Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

  • Purification system (e.g., SEC or IEX chromatography columns)

Procedure:

  • Preparation of Protein Solution:

    • Prepare the protein solution at a concentration of 1-10 mg/mL in a non-amine-containing buffer (e.g., PBS, pH 7.5).

    • If the protein is in a buffer containing primary amines (like Tris), perform a buffer exchange into the reaction buffer.

  • Preparation of this compound Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Immediately before use, dissolve the required amount of the reagent in anhydrous DMSO or DMF to a final concentration of 10-50 mM. Vortex briefly to ensure it is fully dissolved.

  • Conjugation Reaction:

    • Place the protein solution in a reaction vessel on ice and stir gently.

    • Slowly add the desired molar excess (e.g., 10-fold) of the dissolved this compound to the protein solution. Ensure the final concentration of the organic solvent does not exceed 10% (v/v).

    • Allow the reaction to proceed on ice for 1-2 hours or at room temperature for 30-60 minutes. The optimal time should be determined empirically.

  • Quenching the Reaction:

    • Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM. This will react with any unreacted this compound.

    • Incubate for an additional 30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove the unreacted PEG reagent and byproducts by dialysis or size-exclusion chromatography.

    • For further purification and to separate different PEGylated species, ion-exchange chromatography can be used.

  • Characterization:

    • Analyze the final product using SDS-PAGE to visualize the increase in molecular weight.

    • Use techniques like MALDI-TOF mass spectrometry or HPLC to determine the degree of PEGylation and the purity of the conjugate.

Visualizations

Conjugation_Workflow Experimental Workflow for this compound Conjugation cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction Protein_Prep Prepare Protein Solution (1-10 mg/mL in PBS, pH 7.5) Conjugation Add Reagent to Protein (on ice, gentle stirring) Protein_Prep->Conjugation Reagent_Prep Prepare this compound (10-50 mM in anhydrous DMSO) Reagent_Prep->Conjugation Incubation Incubate (1-2h on ice or 30-60 min at RT) Conjugation->Incubation Quenching Quench Reaction (add Tris or Glycine) Incubation->Quenching Purification Purify Conjugate (SEC, IEX) Quenching->Purification Characterization Characterize Product (SDS-PAGE, MS, HPLC) Purification->Characterization

Caption: A general workflow for protein conjugation with this compound.

Reaction_Pathway Chemical Pathway of Amine Conjugation and Hydrolysis cluster_reactants Reactants cluster_products Products Acyl_Chloride This compound (R-COCl) Amide_Conjugate Amide Conjugate (R-CONH-Protein) Acyl_Chloride->Amide_Conjugate Desired Reaction Hydrolysis_Product Hydrolyzed PEG (R-COOH) Acyl_Chloride->Hydrolysis_Product Competing Reaction Amine Primary Amine (Protein-NH2) Water Water (H2O)

References

Troubleshooting guide for failed Azido-PEG4-acyl chloride reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with Azido-PEG4-acyl chloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a heterobifunctional linker molecule. It contains two reactive groups: an azide (-N₃) and an acyl chloride (-COCl), connected by a 4-unit polyethylene glycol (PEG) spacer.[1][2] The acyl chloride group reacts readily with primary and secondary amines to form a stable amide bond.[3][4] The azide group can be used in "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyy-azide cycloaddition (SPAAC), to conjugate with molecules containing alkyne or strained cyclooctyne groups.[5][] It is commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and for PEGylating proteins and other molecules.[5]

Q2: What are the most critical factors for a successful reaction?

The most critical factor is maintaining anhydrous (dry) conditions.[7][8] this compound is highly reactive and will readily hydrolyze in the presence of water, leading to the formation of the unreactive Azido-PEG4-carboxylic acid and significantly reducing your yield.[9][10] Other key factors include using an appropriate base to neutralize the hydrochloric acid (HCl) byproduct and ensuring the purity of your starting materials.[3][4]

Q3: How should I store and handle this compound?

Store this compound under desiccated conditions at -20°C.[5] Before use, allow the vial to warm to room temperature in a desiccator to prevent condensation of atmospheric moisture onto the reagent. Handle the compound under an inert atmosphere (e.g., argon or nitrogen) whenever possible.

Q4: Which analytical techniques are recommended to monitor the reaction?

To monitor the progress of your reaction and characterize the final product, a combination of chromatographic and spectrometric methods is recommended. Techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are excellent for separating the starting materials from the product and confirming its molecular weight.[][12][13] Size-Exclusion Chromatography (SEC) can also be useful for separating molecules based on size, which is particularly helpful in protein PEGylation.[10][14]

Troubleshooting Guide

Problem 1: Low or No Product Yield
Potential Cause Recommended Solution
Hydrolysis of this compound The acyl chloride is highly susceptible to reaction with water.[8] Ensure all glassware is oven-dried, use anhydrous solvents, and perform the reaction under an inert atmosphere (nitrogen or argon).
Inefficient Base The reaction generates HCl, which can protonate your amine nucleophile, rendering it unreactive. Use at least one equivalent of a non-nucleophilic tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to scavenge the HCl.[4] For sensitive substrates, 2-3 equivalents may be beneficial.
Poor Nucleophilicity of Amine Sterically hindered or electron-deficient amines react more slowly. You may need to increase the reaction temperature, extend the reaction time, or use a more forcing coupling reagent if the acyl chloride proves ineffective.
Incorrect Order of Reagent Addition Always add the this compound solution dropwise to a solution containing your amine and the base.[4] Adding the base to the acyl chloride can promote side reactions.
Degraded Reagent If the this compound has been improperly stored or handled, it may have already hydrolyzed. Use a fresh vial of the reagent for best results.
Problem 2: Presence of Multiple Products or Impurities in the Final Mixture
Potential Cause Recommended Solution
Unreacted Starting Material The reaction may not have gone to completion. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Consider increasing the equivalents of one reagent (usually the less expensive one) to drive the reaction to completion.
Hydrolyzed Acyl Chloride (Azido-PEG4-acid) This is a common impurity due to the presence of moisture.[15] It can often be separated from the desired amide product by flash chromatography or preparative HPLC. Improving anhydrous technique in subsequent reactions is the best prevention.
Diacylation or Multiple PEGylations If your substrate has multiple amine groups, you may get a mixture of products with varying degrees of PEGylation. Use a sub-stoichiometric amount of this compound to favor mono-PEGylation and then purify the desired product. Purification can be achieved using ion-exchange chromatography (IEX) or hydrophobic interaction chromatography (HIC).[10][16]
Side Reaction with Tertiary Amine Base With highly reactive acyl chlorides and certain bases like DIPEA, ketene formation can be a minor side reaction pathway.[4] If this is suspected, consider using a less hindered base like pyridine or N-methylmorpholine.

Experimental Protocols

General Protocol for Reaction of this compound with a Primary Amine

This protocol is a representative example and may require optimization for your specific substrate.

  • Preparation:

    • Oven-dry all glassware and cool under a stream of dry nitrogen or in a desiccator.

    • Use anhydrous solvents. Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) are suitable choices.[4]

  • Reaction Setup:

    • In a round-bottom flask under a nitrogen atmosphere, dissolve your amine substrate (1.0 equivalent) and a non-nucleophilic base like triethylamine (1.5 equivalents) in anhydrous DCM.

    • Cool the solution to 0 °C using an ice bath.

    • In a separate flask, dissolve this compound (1.1 equivalents) in a small amount of anhydrous DCM.

  • Reaction:

    • Slowly add the this compound solution to the stirring amine solution at 0 °C over 10-15 minutes.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours.[17]

  • Monitoring:

    • Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.

  • Workup:

    • Quench the reaction by adding a small amount of water or saturated ammonium chloride solution.

    • Dilute the mixture with more DCM and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 5% HCl solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to obtain the desired Azido-PEG4-amide.

Visualizations

G cluster_reaction General Reaction Scheme cluster_side_reaction Major Side Reaction Reactant1 R-NH₂ (Amine) Product R-NH-CO-PEG₄-N₃ (Desired Amide Product) Reactant1->Product Reactant2 N₃-PEG₄-COCl (this compound) Reactant2->Product Byproduct HCl Salt Base·HCl Salt Base Base (e.g., TEA) Base->Salt Reactant2_side N₃-PEG₄-COCl Side_Product N₃-PEG₄-COOH (Hydrolyzed Byproduct) Reactant2_side->Side_Product Water H₂O (Trace Moisture) Water->Side_Product

Caption: Reaction of this compound with a primary amine.

G start Reaction Failed (Low/No Yield or Impure) check_moisture Was the reaction run under strictly anhydrous conditions? start->check_moisture check_base Was a suitable base used (>=1 equivalent)? check_moisture->check_base Yes improve_drying Action: Oven-dry glassware, use anhydrous solvents, run under inert gas. check_moisture->improve_drying No check_reagent Is the this compound reagent fresh and stored properly? check_base->check_reagent Yes use_base Action: Add 1-2 eq. of TEA or DIPEA. Ensure correct order of addition. check_base->use_base No check_purification Are impurities observed post-reaction? check_reagent->check_purification Yes new_reagent Action: Use a new vial of the reagent. check_reagent->new_reagent No optimize_purification Action: Optimize purification method (Chromatography, IEX, HIC). check_purification->optimize_purification Yes rerun Re-run Experiment check_purification->rerun No improve_drying->rerun use_base->rerun new_reagent->rerun

Caption: Troubleshooting workflow for failed reactions.

References

Preventing hydrolysis of Azido-PEG4-acyl chloride during reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Azido-PEG4-acyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing hydrolysis during reactions and to offer troubleshooting advice for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker molecule. It contains an azide group and an acyl chloride functional group, connected by a 4-unit polyethylene glycol (PEG) spacer. The azide group allows for "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC). The acyl chloride is a highly reactive group used for acylating nucleophiles, most commonly primary and secondary amines, to form stable amide bonds. Its primary application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as a linker to connect a ligand for an E3 ubiquitin ligase and a ligand for a target protein.[1][2]

Q2: Why is this compound so susceptible to hydrolysis?

Like all acyl chlorides, this compound is highly reactive. The carbonyl carbon is very electrophilic due to the electron-withdrawing effects of both the adjacent oxygen and chlorine atoms.[3][4] This makes it highly susceptible to nucleophilic attack by water, leading to the formation of the corresponding carboxylic acid and hydrochloric acid.[5][6] This hydrolysis is often an undesired side reaction that consumes the starting material and can complicate purification.

Q3: What are the main strategies to prevent the hydrolysis of this compound during a reaction?

To minimize hydrolysis, the following precautions are essential:

  • Use Anhydrous Conditions: All solvents, reagents, and glassware must be thoroughly dried to remove any traces of water. Acyl chlorides react vigorously with water, so maintaining an inert, anhydrous atmosphere (e.g., using nitrogen or argon gas) is crucial.[2]

  • Add a Non-Nucleophilic Base: The reaction of an acyl chloride with an amine produces hydrochloric acid (HCl) as a byproduct. This HCl can protonate the amine starting material, rendering it non-nucleophilic. To prevent this and drive the reaction forward, a non-nucleophilic base, such as triethylamine (TEA) or pyridine, should be added to scavenge the HCl.[6]

  • Control the Reaction Temperature: Reactions involving acyl chlorides are often exothermic.[] Performing the reaction at a low temperature (e.g., 0 °C) can help to control the reaction rate, minimize side reactions, and improve selectivity for the desired product.

Q4: Can I use an aqueous solution to dissolve my amine for the reaction?

It is generally not recommended. While amines are typically more nucleophilic than water, introducing water into the reaction mixture significantly increases the risk of hydrolyzing the this compound.[5] Whenever possible, dissolve the amine in a compatible anhydrous organic solvent.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no yield of the desired amide product. 1. Hydrolysis of this compound: The starting material may have been consumed by reaction with trace water. 2. Inactivation of the amine: The amine may have been protonated by the HCl byproduct, rendering it non-nucleophilic. 3. Steric hindrance: The amine substrate may be sterically hindered, slowing down the reaction.1. Ensure all solvents and reagents are strictly anhydrous. Dry glassware in an oven and cool under an inert atmosphere. 2. Add at least one equivalent of a non-nucleophilic base (e.g., triethylamine, pyridine) to the reaction mixture to neutralize the generated HCl.[6] 3. Consider using a catalyst like 4-dimethylaminopyridine (DMAP) for sterically hindered amines.[] You may also need to increase the reaction temperature or extend the reaction time.
A significant amount of Azido-PEG4-carboxylic acid is observed as a byproduct. Presence of water in the reaction: This is the primary cause of the formation of the carboxylic acid byproduct.1. Meticulously dry all solvents, reagents, and glassware. 2. Purge the reaction vessel with an inert gas (nitrogen or argon) before adding reagents. 3. Use freshly opened, anhydrous solvents.
The reaction is very rapid and difficult to control, leading to multiple products. Exothermic nature of the reaction: The reaction of acyl chlorides with amines is often highly exothermic.[]1. Perform the reaction at a reduced temperature. Start at 0 °C and allow the reaction to slowly warm to room temperature. 2. Add the this compound solution dropwise to the solution of the amine and base to better control the reaction rate.
The product is difficult to purify from the reaction mixture. 1. Excess reagents: Unreacted starting materials or the base can co-elute with the product during chromatography. 2. Formation of salts: The hydrochloride salt of the base can sometimes be difficult to remove.1. Use a slight excess (1.1-1.2 equivalents) of the amine to ensure complete consumption of the acyl chloride. 2. During workup, wash the organic layer with a dilute aqueous acid (e.g., 1M HCl) to remove the base and its salt, followed by a wash with saturated sodium bicarbonate solution and brine. Ensure your desired product is stable to these conditions.

Experimental Protocols

General Protocol for Amide Bond Formation using this compound

This protocol provides a general guideline for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine substrate

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (TEA) or pyridine (distilled and stored over KOH)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Syringes and needles

Procedure:

  • Preparation:

    • Dry all glassware in an oven at >100 °C for at least 4 hours and allow to cool to room temperature in a desiccator or under a stream of inert gas.

    • Ensure all solvents and liquid reagents are anhydrous.

  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere, add the amine substrate (1.0 equivalent).

    • Dissolve the amine in a minimal amount of anhydrous DCM or THF.

    • Add triethylamine or pyridine (1.1 - 1.5 equivalents) to the solution and stir.

    • Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of this compound:

    • In a separate dry vial, dissolve this compound (1.0 - 1.1 equivalents) in anhydrous DCM or THF.

    • Slowly add the this compound solution dropwise to the stirring amine solution at 0 °C over a period of 10-15 minutes.

  • Reaction:

    • Allow the reaction mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).

  • Workup and Purification:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes).

Visualizations

Hydrolysis_vs_Amidation AcylChloride This compound HydrolysisProduct Azido-PEG4-carboxylic acid (Byproduct) AcylChloride->HydrolysisProduct Hydrolysis (Undesired) AmideProduct Desired Amide Product AcylChloride->AmideProduct Aminolysis (Desired) Water H₂O (Trace) Amine R-NH₂ (Desired Nucleophile) Conditions Anhydrous Solvents Low Temperature Non-nucleophilic Base Conditions->AcylChloride Controls Reaction Path

Caption: Competing reaction pathways for this compound.

Troubleshooting_Workflow Start Low or No Product Yield Check_Water Check for Water Contamination Start->Check_Water Check_Base Was a Non-nucleophilic Base Used? Check_Water->Check_Base No Dry_Reagents Use Anhydrous Solvents and Reagents Check_Water->Dry_Reagents Yes Check_Temp Was the Reaction Temperature Controlled? Check_Base->Check_Temp Yes Add_Base Add Triethylamine or Pyridine Check_Base->Add_Base No Low_Temp Perform Reaction at 0°C Check_Temp->Low_Temp No Success Improved Yield Check_Temp->Success Yes Dry_Reagents->Check_Base Add_Base->Check_Temp Low_Temp->Success

Caption: Troubleshooting workflow for low product yield.

References

Purification techniques for Azido-PEG4-acyl chloride conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Azido-PEG4-acyl chloride and its conjugates. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to navigate the challenges associated with the purification of these highly reactive molecules.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional, PEG-based linker molecule. It contains two key functional groups:

  • An azide group , which is used in "click chemistry" reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC).[1]

  • An acyl chloride group , which is a highly reactive electrophile that readily forms stable amide bonds with primary and secondary amines (e.g., on proteins or other molecules).

Its primary application is in the synthesis of more complex molecules, such as Proteolysis Targeting Chimeras (PROTACs), where it serves as a flexible, hydrophilic spacer to connect a target-binding ligand with an E3 ligase ligand.[1][]

Q2: Why is the purification of this compound so challenging?

The primary challenge stems from the extreme reactivity of the acyl chloride group.[3] This group is highly susceptible to hydrolysis, reacting rapidly with even trace amounts of water to form the corresponding carboxylic acid (Azido-PEG4-acid) and hydrochloric acid (HCl).[4][5][6] This degradation pathway complicates purification techniques that are not strictly anhydrous, such as standard silica gel chromatography or aqueous workups. Furthermore, the polyethylene glycol (PEG) chain can cause compounds to streak on TLC plates and be difficult to separate cleanly via chromatography.[7]

Q3: What are the main impurities to expect in a sample of this compound?

The most common impurities are:

  • Azido-PEG4-carboxylic acid: The product of hydrolysis. Its presence indicates exposure to moisture.

  • Unreacted Starting Material: If synthesized from the corresponding carboxylic acid, some of this starting material may remain.

  • Residual Chlorinating Agent: Traces of thionyl chloride or oxalyl chloride and their byproducts may be present if not fully removed after synthesis.

Q4: Can I use this compound without prior purification?

Yes, and this is often the recommended strategy. The most effective approach is to synthesize the acyl chloride from highly pure Azido-PEG4-carboxylic acid and use the crude product immediately after removing the excess chlorinating agent and solvent under high vacuum.[8] This minimizes the risk of degradation during purification steps.

Q5: What are the recommended storage and handling conditions for this compound?

Due to its moisture sensitivity, strict storage and handling protocols are essential:

  • Storage: Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) at -20°C and protected from light.[9] The use of a desiccator is also highly recommended.

  • Handling: Always handle the compound in a glove box or under a stream of dry inert gas.[3] Use oven-dried glassware and anhydrous solvents. Before use, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture.[10]

Troubleshooting Guide

Problem: My conjugation reaction yield is very low or has failed completely.

  • Possible Cause: The this compound reagent has likely degraded due to hydrolysis.

  • Solution:

    • Verify Reagent Quality: Before starting, confirm the purity of your starting amine/protein. Ensure your solvents are completely anhydrous.

    • Use Fresh Reagent: Use a new, unopened vial of the acyl chloride or synthesize it fresh and use it immediately.

    • Strict Anhydrous Conditions: Ensure the reaction is performed under an inert atmosphere (argon or nitrogen) with scrupulously dried glassware and anhydrous solvents. The amine substrate should also be thoroughly dried.

    • Use Excess Amine: When reacting with amines, two equivalents of the amine are often used. The first equivalent acts as the nucleophile, while the second acts as a base to neutralize the HCl byproduct, which could otherwise form an unreactive ammonium salt with the starting amine.[11][12]

Problem: My purified conjugate is contaminated with Azido-PEG4-acid.

  • Possible Cause: The acyl chloride reagent was already partially hydrolyzed before the reaction, or hydrolysis occurred during the reaction or workup.

  • Solution:

    • Prevent Hydrolysis: Follow the strict anhydrous handling and reaction conditions described above.

    • Purification of the Conjugate: The Azido-PEG4-acid impurity can often be removed from the final conjugate product using flash chromatography or preparative HPLC, as its polarity is significantly different from the desired conjugate.

Problem: My PEGylated conjugate streaks badly during silica gel chromatography, making purification difficult.

  • Possible Cause: This is a common issue with PEG-containing molecules due to their polarity and interaction with the silica stationary phase.[7]

  • Solution:

    • Modify the Mobile Phase: Add a small amount of a more polar solvent to your eluent system to improve peak shape. For example, if using dichloromethane (DCM), a gradient elution with methanol (MeOH) is common. Sometimes, a combination of ethanol (EtOH) and isopropanol (IPA) in a solvent like chloroform provides better separation than methanol.[7]

    • Alternative Chromatography: Consider using reverse-phase (C18) flash chromatography or preparative HPLC, as the separation mechanism is different and may provide better resolution for your specific conjugate.

    • Other Techniques: Depending on the size and properties of your final conjugate, other techniques like size-exclusion chromatography (SEC) could be effective.[13]

Data Summary

Table 1: Recommended Storage and Handling Conditions

ParameterRecommendationRationale
Storage Temperature -20°CSlows degradation processes.[9]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents exposure to atmospheric moisture and oxygen.[3]
Container Tightly sealed, amber vialPrevents moisture ingress and light exposure.
Handling Environment Glove box or under inert gasMinimizes contact with moisture during weighing and dispensing.
Solvents Anhydrous grade, stored over molecular sievesPrevents hydrolysis of the acyl chloride.[3]
Glassware Oven- or flame-dried before useRemoves adsorbed water from surfaces.

Table 2: Suggested Solvent Systems for Flash Chromatography of PEGylated Compounds

Solvent SystemApplication NotesReference
Dichloromethane / MethanolA standard choice for polar compounds. Start with 100% DCM and gradually increase MeOH percentage.[7]
Chloroform / MethanolSimilar to DCM/MeOH, can sometimes offer different selectivity.[7]
Chloroform / Ethanol / IsopropanolA 1:1 mixture of EtOH/IPA used as the polar component in a gradient with chloroform has been reported to provide superior separation and reduce streaking for some PEG linkers.[7]
Ethyl Acetate / HexanesTypically used for less polar compounds, but may be suitable for conjugates with large, hydrophobic components.[3]

Experimental Protocols & Visualizations

Experimental Workflow for Synthesis and Conjugation

The following diagram outlines the recommended workflow for using this compound, emphasizing the critical step of using the reagent crude to avoid degradation.

G cluster_prep Reagent Preparation cluster_react Conjugation cluster_purify Purification & Analysis start Start with Pure Azido-PEG4-Acid synth Convert to Acyl Chloride (e.g., with Oxalyl Chloride) start->synth vac Remove Excess Reagent & Solvent (High Vacuum) synth->vac crude Crude this compound (Use Immediately) vac->crude reaction Conjugation Reaction (Inert Atmosphere, 0°C to RT) crude->reaction amine Substrate (Amine) in Anhydrous Solvent amine->reaction workup Quench & Workup (Anhydrous if needed) reaction->workup purify Purify Conjugate (Flash Chromatography, HPLC, etc.) workup->purify analyze Analyze Final Product (NMR, LC-MS, etc.) purify->analyze

Caption: Recommended workflow for this compound conjugation.

Protocol 1: Synthesis and In-Situ Use of this compound

This protocol describes the conversion of Azido-PEG4-carboxylic acid to the acyl chloride, followed by its immediate use in a conjugation reaction.

  • Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a positive pressure of argon, dissolve Azido-PEG4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (e.g., one drop).

  • Chlorination: Cool the solution to 0°C in an ice bath. Slowly add oxalyl chloride (2.0 eq) dropwise via syringe.

  • Reaction: Allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Isolation of Crude Reagent: Remove the solvent and excess oxalyl chloride under high vacuum. It is critical to ensure all volatiles are removed. The resulting crude this compound is a colorless to pale yellow oil and should be used immediately.[8]

  • Conjugation: Re-dissolve the crude acyl chloride in anhydrous DCM (or another suitable anhydrous solvent) under an argon atmosphere. Cool to 0°C. In a separate flask, dissolve your amine-containing substrate (1.0 eq) and a non-nucleophilic base like triethylamine (2.2 eq) or the amine substrate itself (2.2 eq) in anhydrous DCM.[11] Add the amine solution dropwise to the acyl chloride solution.

  • Reaction Monitoring: Allow the reaction to stir at 0°C for 1 hour and then at room temperature overnight. Monitor the reaction by TLC or LC-MS until the starting amine is consumed.

  • Workup and Purification: Upon completion, quench the reaction as appropriate for your substrate. Proceed to purify the final conjugate using a suitable method such as flash chromatography.

Core Chemistry: The Hydrolysis Problem

The central challenge in handling this compound is its rapid and irreversible reaction with water. Understanding this pathway is key to troubleshooting.

G reagent This compound (Reactive Reagent) product Azido-PEG4-Carboxylic Acid (Degradation Product) reagent->product Hydrolysis hcl HCl water H₂O (Moisture) water:e->product:w product:e->hcl:w +

Caption: The primary degradation pathway of this compound.

Protocol 2: General Flash Chromatography for PEGylated Conjugates

This protocol provides a starting point for purifying the final conjugate product.

  • Sample Preparation: After the reaction workup, concentrate the crude product. If it is an oil, dissolve it in a minimal amount of the chromatography solvent (e.g., DCM). If it is a solid, it can be dry-loaded by adsorbing it onto a small amount of silica gel or Celite.

  • Column Packing: Pack a silica gel column using the initial, low-polarity mobile phase (e.g., 100% hexanes or 100% DCM). Ensure the column is packed evenly to avoid cracking.

  • Loading: Carefully load the sample onto the top of the silica bed.

  • Elution:

    • Begin elution with the low-polarity mobile phase.

    • Gradually increase the percentage of the polar solvent (e.g., ethyl acetate, methanol, or an EtOH/IPA mixture) to elute your compounds. A shallow gradient is often more effective for separating PEGylated molecules.[7]

    • Collect fractions and monitor them by TLC or LC-MS.

  • Analysis: Combine the fractions containing the pure product and remove the solvent under reduced pressure. Analyze the final product for purity and identity using NMR and mass spectrometry.

Troubleshooting Logic for Low Yield

When faced with a low yield, a systematic approach can help identify the root cause.

G cluster_reagent Reagent Quality cluster_conditions Reaction Conditions cluster_stoichiometry Stoichiometry start Low Conjugate Yield q1 Was the acyl chloride old or improperly stored? start->q1 q2 Were solvents/ glassware anhydrous? start->q2 q3 Was an inert atmosphere used? start->q3 q4 Was a base or excess amine used? start->q4 s1 Degraded Reagent. Synthesize fresh. q1->s1 s2 Hydrolysis occurred. Ensure dry conditions. q2->s2 s3 Moisture exposure. Use Ar or N₂. q3->s3 s4 HCl byproduct may have deactivated the amine. Use 2.2 eq amine/base. q4->s4

Caption: Decision tree for troubleshooting low yields in conjugation reactions.

References

Identifying and minimizing side reactions of acyl chlorides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for identifying and minimizing side reactions of acyl chlorides. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experiments involving these highly reactive compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when working with acyl chlorides?

A1: Acyl chlorides are highly reactive electrophiles, making them susceptible to several common side reactions. The most prevalent is hydrolysis , where the acyl chloride reacts with water to form a carboxylic acid.[1][2][3][4][5] Other significant side reactions include reactions with alcohols to form esters and with amines to form amides.[5][6][7][8] In the context of Friedel-Crafts acylation, potential side reactions include polysubstitution and reaction with deactivated aromatic rings.[9][10] When using organometallic reagents like Grignard reagents, a common side reaction is the addition of a second equivalent of the reagent to the initially formed ketone, resulting in a tertiary alcohol.[11]

Q2: Why are acyl chlorides so reactive and prone to side reactions?

A2: The high reactivity of acyl chlorides stems from the electronic properties of the acyl chloride functional group. Both the oxygen and chlorine atoms are highly electronegative, leading to a significant partial positive charge on the carbonyl carbon.[5][12] This makes the carbon atom highly susceptible to nucleophilic attack. The chloride ion is also an excellent leaving group, further facilitating substitution reactions.

Q3: How can I minimize the hydrolysis of my acyl chloride during a reaction?

A3: Minimizing hydrolysis is critical for successful reactions involving acyl chlorides. Key strategies include:

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents.[3] Acyl chlorides can even react with atmospheric moisture.[3]

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to exclude moisture.

  • Use of a Base: A non-nucleophilic base, such as pyridine or triethylamine (TEA), can be added to the reaction mixture.[8] This base will neutralize the hydrochloric acid (HCl) byproduct, which can sometimes catalyze hydrolysis.

Q4: I am trying to synthesize an amide, but my yields are low. What could be the problem?

A4: Low yields in amide synthesis from acyl chlorides can be due to several factors:

  • Hydrolysis of the Acyl Chloride: As mentioned in Q3, ensure you are using strictly anhydrous conditions.

  • Protonation of the Amine: The HCl generated during the reaction can protonate the starting amine, rendering it non-nucleophilic and unable to react with the acyl chloride. To prevent this, use a non-nucleophilic base (like pyridine or triethylamine) or two equivalents of the reactant amine; the second equivalent acts as a base to neutralize the HCl.[13]

  • Steric Hindrance: If either the acyl chloride or the amine is sterically hindered, the reaction rate can be significantly reduced. In such cases, prolonged reaction times, elevated temperatures, or the use of a catalyst like 4-dimethylaminopyridine (DMAP) may be necessary.[]

  • Poor Nucleophilicity of the Amine: Electron-deficient amines can be poor nucleophiles, leading to slow or incomplete reactions. Using more forcing conditions or specialized coupling agents might be required.[15]

Q5: When I react my acyl chloride with a Grignard reagent, I get a tertiary alcohol instead of the desired ketone. How can I prevent this?

A5: The formation of a tertiary alcohol is a common side reaction when using Grignard reagents with acyl chlorides. This happens because the initially formed ketone is also reactive towards the Grignard reagent. To stop the reaction at the ketone stage, you can use a less reactive organometallic reagent, such as a Gilman reagent (a lithium dialkylcuprate).[11] Gilman reagents are less nucleophilic than Grignard reagents and typically do not react with the ketone product.[11]

Troubleshooting Guides

Issue 1: Unexpected Carboxylic Acid Formation
Symptom Possible Cause Troubleshooting Steps
IR spectrum shows a broad peak around 3000 cm⁻¹ and a carbonyl peak around 1700-1725 cm⁻¹. NMR spectrum shows a broad singlet corresponding to a carboxylic acid proton.Hydrolysis of the acyl chloride due to the presence of water.[1][2]1. Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven before use. Use freshly distilled, anhydrous solvents. Consider using molecular sieves to dry the solvent immediately before use.[3] 2. Inert Atmosphere: Perform the reaction under a nitrogen or argon atmosphere to prevent exposure to atmospheric moisture. 3. Temperature Control: If the reaction is exothermic, consider running it at a lower temperature to minimize the rate of hydrolysis.
Issue 2: Low Yield of Ester in Acylation of an Alcohol
Symptom Possible Cause Troubleshooting Steps
Low isolated yield of the desired ester. Starting materials (alcohol and/or acyl chloride) are recovered.1. Incomplete reaction: The reaction may not have gone to completion. 2. Side reaction with HCl: The HCl byproduct can protonate the alcohol, reducing its nucleophilicity. 3. Hydrolysis of acyl chloride: Presence of water leads to the formation of the corresponding carboxylic acid.[1]1. Add a Base: Use a non-nucleophilic base like pyridine or triethylamine (TEA) to scavenge the HCl produced.[8] This is a key principle of the Schotten-Baumann reaction.[13][16] 2. Optimize Reaction Time and Temperature: Monitor the reaction by TLC or GC to determine the optimal reaction time. A slight increase in temperature may be necessary for less reactive alcohols. 3. Use Anhydrous Conditions: As with all acyl chloride reactions, strictly exclude water.[3]
Issue 3: Friedel-Crafts Acylation Fails or Gives Multiple Products
Symptom Possible Cause Troubleshooting Steps
No reaction occurs, or a mixture of poly-acylated products is obtained.1. Deactivated Aromatic Ring: Friedel-Crafts reactions do not work well with strongly deactivated aromatic rings (e.g., nitrobenzene).[10] 2. Insufficient Catalyst: A stoichiometric amount of the Lewis acid catalyst (e.g., AlCl₃) is often required because it complexes with the product ketone.[9] 3. Polysubstitution: Although less common than in Friedel-Crafts alkylation, polysubstitution can occur with highly activated rings.1. Check Substrate Reactivity: Ensure the aromatic ring is not strongly deactivated. If it is, alternative synthetic routes may be necessary. 2. Use Sufficient Catalyst: Use at least one equivalent of the Lewis acid catalyst. 3. Control Stoichiometry: Use a 1:1 stoichiometry of the acyl chloride and the aromatic compound to minimize polysubstitution. 4. Solvent Choice: The choice of solvent can influence the reaction outcome.

Data Presentation

Table 1: Effect of Base on the Yield of N-benzylacetamide from Benzylamine and Acetyl Chloride

BaseSolventTemperature (°C)Yield (%)Reference
NoneDichloromethane25Low (due to amine protonation)General Knowledge
PyridineDichloromethane25>90Schotten-Baumann Conditions[16]
TriethylamineDichloromethane25>90Schotten-Baumann Conditions[17]
Aqueous NaOHDichloromethane/Water25>95Schotten-Baumann Reaction[16]

Table 2: Comparison of Acetylating Agents for Alcohols and Phenols

Acetylating AgentCatalystConditionsReactivityComments
Acetyl ChlorideNone or ZnCl₂Room Temperature, Solvent-freeHighVigorous reaction, produces HCl.[18][19]
Acetic AnhydrideZnCl₂Room Temperature, Solvent-freeModerateLess reactive than acetyl chloride, produces acetic acid.[18]

Experimental Protocols

Protocol 1: General Procedure for Schotten-Baumann Acylation of an Amine

This protocol describes the acylation of an amine with an acyl chloride using a two-phase solvent system with an aqueous base to neutralize the HCl byproduct.[16]

  • Dissolve the Amine: In a flask, dissolve the amine in a suitable organic solvent such as dichloromethane or diethyl ether.

  • Add Aqueous Base: Add an aqueous solution of a base, typically 10% sodium hydroxide.

  • Cool the Mixture: Cool the biphasic mixture in an ice bath with stirring.

  • Add Acyl Chloride: Slowly add the acyl chloride to the stirred mixture.

  • Reaction: Continue stirring at room temperature until the reaction is complete (monitor by TLC).

  • Work-up: Separate the organic layer, wash with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain the crude amide.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Protocol 2: Acylation of a Sterically Hindered Amine

For less reactive, sterically hindered amines, more forcing conditions may be required.[][15]

  • Inert Atmosphere: Set up the reaction under a nitrogen or argon atmosphere in oven-dried glassware.

  • Dissolve Amine and Base: Dissolve the hindered amine and a non-nucleophilic base (e.g., triethylamine or Hünig's base) in an anhydrous aprotic solvent (e.g., THF or dichloromethane).

  • Add Catalyst (Optional): For particularly challenging substrates, a catalytic amount of DMAP can be added.

  • Add Acyl Chloride: Slowly add the acyl chloride to the solution at 0 °C.

  • Heat: Allow the reaction to warm to room temperature and then heat to reflux until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up and Purification: After cooling, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, wash, dry, and purify as described in Protocol 1.

Visualizations

Hydrolysis_Mechanism AcylChloride Acyl Chloride (R-COCl) Tetrahedral_Intermediate Tetrahedral Intermediate AcylChloride->Tetrahedral_Intermediate Nucleophilic Attack Water Water (H₂O) Water->Tetrahedral_Intermediate CarboxylicAcid Carboxylic Acid (R-COOH) Tetrahedral_Intermediate->CarboxylicAcid Elimination of Cl⁻ HCl HCl Tetrahedral_Intermediate->HCl

Caption: Mechanism of Acyl Chloride Hydrolysis.

Troubleshooting_Flowchart start Low Yield in Acylation Reaction check_hydrolysis Check for Carboxylic Acid Side Product (TLC/IR/NMR) start->check_hydrolysis hydrolysis_yes Implement Anhydrous Conditions & Inert Atmosphere check_hydrolysis->hydrolysis_yes Yes check_amine_protonation Is a base being used? check_hydrolysis->check_amine_protonation No hydrolysis_yes->check_amine_protonation amine_protonation_no Add Pyridine, TEA, or excess amine check_amine_protonation->amine_protonation_no No check_steric_hindrance Are reactants sterically hindered? check_amine_protonation->check_steric_hindrance Yes amine_protonation_no->check_steric_hindrance steric_hindrance_yes Increase temperature, reaction time, or add DMAP check_steric_hindrance->steric_hindrance_yes Yes end Improved Yield check_steric_hindrance->end No steric_hindrance_yes->end

Caption: Troubleshooting Flowchart for Low Acylation Yield.

Schotten_Baumann_Workflow start Start: Prepare Reactants dissolve_amine Dissolve amine in organic solvent start->dissolve_amine add_base Add aqueous NaOH solution dissolve_amine->add_base cool Cool mixture to 0°C add_base->cool add_acyl_chloride Slowly add acyl chloride cool->add_acyl_chloride react Stir at room temperature add_acyl_chloride->react workup Work-up: Separate layers, wash, dry react->workup purify Purify product workup->purify end Final Product purify->end

Caption: Experimental Workflow for Schotten-Baumann Reaction.

References

Technical Support Center: Optimizing PEGylated Protein Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges encountered during the PEGylation of proteins.

Troubleshooting Guides

Issue: My PEGylated protein is precipitating out of solution.

Precipitation of PEGylated proteins can occur due to a variety of factors, ranging from the specifics of the PEGylation reaction to the formulation conditions. This guide provides a step-by-step approach to troubleshoot and resolve this common issue.

Troubleshooting Workflow:

TroubleshootingWorkflow start Precipitation Observed check_peg_reagent 1. Verify PEG Reagent Quality & Concentration start->check_peg_reagent check_pegylation_conditions 2. Evaluate PEGylation Reaction Conditions check_peg_reagent->check_pegylation_conditions Reagent OK check_formulation 3. Assess Formulation Buffer check_pegylation_conditions->check_formulation Conditions OK characterize_precipitate 4. Characterize the Precipitate check_formulation->characterize_precipitate Buffer OK optimize_peg 5. Optimize PEG Characteristics characterize_precipitate->optimize_peg optimize_formulation 6. Refine Formulation optimize_peg->optimize_formulation solution Soluble PEGylated Protein optimize_formulation->solution

Caption: Troubleshooting workflow for precipitated PEGylated proteins.

Detailed Troubleshooting Steps:

1. Verify PEG Reagent Quality & Concentration

  • Question: Could the PEG reagent be the source of the problem?

  • Answer: Yes, the quality and concentration of the PEG reagent are critical.

    • Purity: Ensure the PEG reagent is of high purity and free of contaminants. Impurities can sometimes induce protein aggregation.

    • Concentration: Inaccuracies in the PEG-to-protein ratio during the reaction can lead to issues. It's important to have an assay to determine the molar percent of active mPEG aldehyde to accurately adjust the ratio.[1]

    • Action:

      • Use a fresh, high-purity PEG reagent.

      • Verify the concentration of the activated PEG solution.

2. Evaluate PEGylation Reaction Conditions

  • Question: How do the reaction conditions affect solubility?

  • Answer: The pH, temperature, and length of the PEGylation reaction can all impact the final product's solubility.

    • pH: The reaction pH influences which amino acid residues are PEGylated. For instance, at a lower pH (around 7), PEGylation can be directed more specifically to the N-terminus, as the pK of the alpha-amino group is lower than that of the epsilon-amino group of lysine.[1] An inappropriate pH can lead to random PEGylation, potentially masking hydrophilic regions or exposing hydrophobic patches, thus reducing solubility. The pH is a critical factor and by controlling it, specific modifications can be made to amino acid residues in the protein, enhancing modification specificity.[2]

    • Temperature and Time: Prolonged reaction times or high temperatures can sometimes lead to protein denaturation and aggregation.

    • Action:

      • Optimize the reaction pH to target specific, less disruptive sites for PEGylation.

      • Monitor the reaction over time to determine the optimal duration that maximizes PEGylation without causing aggregation.

      • Perform the reaction at a controlled, and potentially lower, temperature.

3. Assess Formulation Buffer

  • Question: Can the buffer composition cause my PEGylated protein to precipitate?

  • Answer: Absolutely. The buffer's pH, ionic strength, and the presence of excipients are crucial for maintaining the solubility of the PEGylated protein.

    • pH: The pH of the final formulation should be optimized to ensure the protein has a net charge that promotes repulsion between molecules, preventing aggregation.[2] The solubility of proteins is often lowest near their isoelectric point (pI).

    • Ionic Strength: The salt concentration can influence protein solubility. While some salt is often necessary to prevent aggregation, high salt concentrations can lead to "salting out".

    • Excipients: The addition of stabilizing excipients can significantly improve solubility.

    • Action:

      • Determine the optimal pH for your specific PEGylated protein, avoiding its isoelectric point.

      • Screen a range of salt concentrations to find the optimal ionic strength.

      • Consider the addition of solubility-enhancing excipients (see FAQ section for more details).

4. Characterize the Precipitate

  • Question: What can I learn from analyzing the precipitate?

  • Answer: Characterizing the precipitate can provide valuable clues about the cause of insolubility.

    • Composition: Is the precipitate the PEGylated protein, unreacted protein, or aggregated PEG? Techniques like SDS-PAGE and size-exclusion chromatography (SEC) can help identify the components.

    • Reversibility: Try to resolubilize the precipitate in a fresh, optimized buffer. If it redissolves, the issue is likely related to the formulation. Irreversible precipitation may indicate protein denaturation. PEG precipitation of a protein does not typically cause irreversible denaturation.[3]

    • Action:

      • Analyze the precipitate using techniques like SDS-PAGE and SEC.

      • Test the reversibility of the precipitation by attempting to redissolve it in various buffers.

5. Optimize PEG Characteristics

  • Question: Does the size or shape of the PEG molecule matter?

  • Answer: Yes, the molecular weight and structure of the PEG can significantly impact the solubility of the conjugate.

    • Molecular Weight: Larger PEG molecules generally lead to a greater increase in the hydrodynamic radius of the protein, which can enhance solubility.[] However, very large PEGs can sometimes lead to increased viscosity and potential for aggregation.[1][5]

    • Structure (Linear vs. Branched): Branched PEGs can offer a more effective shielding of the protein surface, which may improve solubility and stability compared to linear PEGs of the same molecular weight.[5]

    • Action:

      • Experiment with different PEG molecular weights to find the optimal balance between solubility enhancement and other desired properties.

      • Consider using branched PEG architectures.

6. Refine Formulation

  • Question: What else can I do to improve the solubility in the final formulation?

  • Answer: Further refinement of the formulation can often resolve precipitation issues.

    • Protein Concentration: High protein concentrations can increase the likelihood of aggregation.

    • Co-solvents and Excipients: The use of co-solvents like glycerol or sugars, and non-ionic surfactants can help to stabilize the protein and prevent aggregation.[6]

    • Action:

      • Determine the maximum soluble concentration of your PEGylated protein.

      • Screen a panel of excipients to identify those that improve solubility and stability (see table in FAQ section).

Frequently Asked Questions (FAQs)

Q1: Why does PEGylation sometimes decrease protein solubility, even though it's supposed to improve it?

While PEG itself is highly hydrophilic, the process of attaching it to a protein can sometimes lead to a decrease in solubility.[5][7] This can happen for several reasons:

  • Steric Hindrance and Conformational Changes: The attachment of PEG chains can alter the protein's conformation, potentially exposing hydrophobic patches that were previously buried. This can lead to increased self-association and aggregation.

  • Masking of Charged Groups: PEGylation often targets lysine residues, which are positively charged. Masking these charges can reduce the protein's net surface charge, bringing it closer to its isoelectric point where solubility is minimal.

  • Cross-linking: If bifunctional PEG reagents are used, they can cross-link protein molecules, leading to the formation of large, insoluble aggregates.

  • "Salting Out" Effect of PEG: At high concentrations, PEG can act as a precipitating agent by excluding water molecules from the protein surface, a phenomenon known as macromolecular crowding.[8]

Q2: What is the optimal PEG size to use for improving solubility?

There is no single "optimal" PEG size, as the ideal molecular weight depends on the specific protein and the desired outcome. However, some general principles apply:

  • Larger PEGs, Greater Effect: In general, increasing the molecular weight of the PEG chain leads to a greater increase in the hydrodynamic radius of the protein, which can more effectively prevent aggregation and improve solubility.[]

  • Balancing Act: While larger PEGs can be more effective at improving solubility, they can also lead to a greater loss of biological activity due to steric hindrance and can increase the viscosity of the solution.[1][5]

  • Empirical Determination: The optimal PEG size must be determined empirically for each protein. It is recommended to screen a range of PEG molecular weights (e.g., 5 kDa, 10 kDa, 20 kDa, 40 kDa) to find the best balance of solubility, activity, and other desired properties.

Q3: How can I control the site of PEGylation to improve solubility?

Controlling the site of PEGylation is crucial for maintaining protein activity and optimizing solubility. This can be achieved through several strategies:

  • pH Control: As mentioned in the troubleshooting guide, adjusting the pH of the PEGylation reaction can favor modification of the N-terminal α-amino group over the ε-amino groups of lysine residues.[1]

  • Site-Directed Mutagenesis: Introducing or removing specific amino acid residues (e.g., cysteine) at desired locations on the protein surface can create unique attachment points for site-specific PEGylation chemistries (e.g., thiol-reactive PEGs).

  • Enzymatic PEGylation: Using enzymes like transglutaminase can attach PEG to specific glutamine residues in a highly controlled manner.

Logical Diagram of PEGylation Site Control:

SiteControl goal Goal: Site-Specific PEGylation strategy Strategies goal->strategy ph_control pH Control (e.g., pH < 7 for N-terminus) strategy->ph_control mutagenesis Site-Directed Mutagenesis (e.g., introduce Cys) strategy->mutagenesis enzymatic Enzymatic Ligation (e.g., Transglutaminase) strategy->enzymatic outcome Improved Solubility & Retained Activity ph_control->outcome mutagenesis->outcome enzymatic->outcome

Caption: Strategies for controlling the site of PEGylation.

Q4: What excipients are commonly used to improve the solubility of PEGylated proteins, and at what concentrations?

A variety of excipients can be used to enhance the solubility and stability of PEGylated protein formulations. The choice and concentration of excipients should be optimized for each specific protein.

Excipient CategoryExampleTypical Concentration RangeMechanism of Action
Sugars/Polyols Sucrose, Trehalose, Mannitol5 - 10% (w/v)Preferential exclusion, increases the stability of the native protein structure.
Amino Acids Arginine, Glycine, Proline50 - 250 mMSuppress aggregation by interacting with hydrophobic and charged residues on the protein surface.
Surfactants Polysorbate 20, Polysorbate 800.01 - 0.1% (w/v)Prevent surface-induced aggregation and stabilize the protein by interacting with hydrophobic regions.[9]
Salts Sodium Chloride50 - 150 mMModulate electrostatic interactions to prevent aggregation.
Co-solvents Glycerol5 - 20% (v/v)Increase solvent viscosity and stabilize the protein structure.

Q5: What analytical techniques can I use to assess the solubility of my PEGylated protein?

Several analytical techniques can be employed to quantify the solubility and aggregation state of PEGylated proteins:

Analytical TechniquePrincipleInformation Provided
UV-Vis Spectroscopy Measures the absorbance of light by the protein at 280 nm.A quick and simple method to determine the concentration of soluble protein in the supernatant after centrifugation of a sample.
Size-Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic radius.Can be used to separate and quantify soluble monomeric PEGylated protein from aggregates and unreacted components.[]
Dynamic Light Scattering (DLS) Measures the fluctuations in scattered light intensity due to the Brownian motion of particles.Provides information on the size distribution of particles in solution, allowing for the detection of aggregates.
PEG Precipitation Assay Induces protein precipitation by adding increasing concentrations of PEG.A high-throughput method to determine the relative solubility of a protein. The concentration of PEG required to precipitate 50% of the protein (PEG1/2) is a measure of its solubility.

Experimental Protocols

Protocol 1: PEGylation of Lysozyme

This protocol describes a general method for the PEGylation of lysozyme, a commonly used model protein.

Materials:

  • Lysozyme from chicken egg white

  • mPEG-aldehyde (e.g., 5 kDa, 10 kDa, or 20 kDa)

  • Sodium phosphate buffer (0.1 M, pH 6.0)

  • Sodium cyanoborohydride (NaCNBH₃)

  • Purification columns (e.g., size-exclusion or ion-exchange)

Procedure:

  • Prepare Solutions:

    • Dissolve lysozyme in the sodium phosphate buffer to a final concentration of 10 mg/mL.

    • Dissolve mPEG-aldehyde in the sodium phosphate buffer. The amount to dissolve will depend on the desired molar ratio of PEG to protein (a common starting point is a 6:1 molar excess of PEG).

    • Prepare a fresh solution of sodium cyanoborohydride in the same buffer.

  • PEGylation Reaction:

    • Add the mPEG-aldehyde solution to the lysozyme solution while gently stirring.

    • Add the sodium cyanoborohydride solution to the reaction mixture.

    • Incubate the reaction mixture at 4°C with gentle agitation for 12-24 hours.

  • Purification:

    • Purify the PEGylated lysozyme from unreacted PEG and protein using an appropriate chromatography method, such as size-exclusion chromatography (SEC) or cation-exchange chromatography (CEX).[10][11]

      • SEC: Separates based on size. The PEGylated protein will elute earlier than the unreacted lysozyme.

      • CEX: Separates based on charge. PEGylation masks the positive charges of lysine residues, so the PEGylated protein will bind less tightly to the cation-exchange resin and elute at a lower salt concentration than the native lysozyme.[10]

  • Characterization:

    • Analyze the purified fractions by SDS-PAGE to confirm the increase in molecular weight due to PEGylation.

    • Determine the concentration of the purified PEGylated lysozyme using a protein assay (e.g., BCA or Bradford assay).

Protocol 2: Determining Protein Solubility using a PEG Precipitation Assay

This protocol provides a method to assess the relative solubility of a protein by inducing precipitation with polyethylene glycol.

Materials:

  • Purified protein solution of known concentration

  • PEG 6000 stock solution (e.g., 40% w/v in the same buffer as the protein)

  • 96-well microplate (UV-transparent for absorbance reading)

  • Microplate reader

Procedure:

  • Prepare a Dilution Series of PEG:

    • In a 96-well plate, create a serial dilution of the PEG stock solution with the protein buffer to achieve a range of final PEG concentrations (e.g., 0% to 30%).

  • Add Protein:

    • Add a fixed amount of the protein solution to each well containing the different PEG concentrations. The final protein concentration should be consistent across all wells.

  • Incubation:

    • Seal the plate and incubate at a constant temperature (e.g., 4°C or room temperature) for a set period (e.g., 2 to 48 hours) to allow the system to equilibrate and for any precipitate to form.

  • Centrifugation:

    • Centrifuge the microplate to pellet the precipitated protein.

  • Measure Soluble Protein:

    • Carefully transfer a known volume of the supernatant from each well to a new UV-transparent microplate.

    • Measure the absorbance of the supernatant at 280 nm using a microplate reader to determine the concentration of the remaining soluble protein.

  • Data Analysis:

    • Plot the soluble protein concentration as a function of the PEG concentration.

    • The data can be fitted to a sigmoidal curve to determine the PEG1/2 value, which is the PEG concentration at which 50% of the protein has precipitated. A higher PEG1/2 value indicates greater protein solubility.

Mandatory Visualizations

Diagram 1: Factors Influencing PEGylated Protein Solubility

SolubilityFactors cluster_Protein Protein Properties cluster_PEG PEG Properties cluster_Formulation Formulation Conditions Solubility PEGylated Protein Solubility Surface Charge Surface Charge Solubility->Surface Charge Hydrophobicity Hydrophobicity Solubility->Hydrophobicity Conformational Stability Conformational Stability Solubility->Conformational Stability Molecular Weight Molecular Weight Solubility->Molecular Weight Structure (Linear/Branched) Structure (Linear/Branched) Solubility->Structure (Linear/Branched) Degree of PEGylation Degree of PEGylation Solubility->Degree of PEGylation pH pH Solubility->pH Ionic Strength Ionic Strength Solubility->Ionic Strength Excipients Excipients Solubility->Excipients Protein Concentration Protein Concentration Solubility->Protein Concentration

Caption: Key factors influencing the solubility of PEGylated proteins.

Diagram 2: Experimental Workflow for Solubility Assessment

SolubilityWorkflow start Prepare PEGylated Protein Sample sec Size-Exclusion Chromatography (SEC) start->sec dls Dynamic Light Scattering (DLS) start->dls peg_assay PEG Precipitation Assay start->peg_assay analyze_sec Assess Monomer vs. Aggregate Content sec->analyze_sec analyze_dls Determine Particle Size Distribution dls->analyze_dls analyze_peg Calculate Relative Solubility (PEG1/2) peg_assay->analyze_peg soluble Soluble & Monomeric analyze_sec->soluble High Monomer aggregated Aggregated/Insoluble analyze_sec->aggregated High Aggregate analyze_dls->soluble Monodisperse analyze_dls->aggregated Polydisperse analyze_peg->soluble High PEG1/2 analyze_peg->aggregated Low PEG1/2

Caption: Experimental workflow for assessing PEGylated protein solubility.

References

Adjusting pH for optimal Azido-PEG4-acyl chloride reactivity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Azido-PEG4-acyl chloride. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting this compound with primary amines (e.g., lysine residues on proteins)?

Q2: How can I minimize the hydrolysis of this compound during my conjugation reaction?

A2: Minimizing hydrolysis is critical for achieving high conjugation efficiency. Here are several strategies:

  • pH Control: Maintain the reaction pH in the recommended range of 7.5-8.5. Avoid strongly alkaline conditions.

  • Reagent Preparation: Prepare the this compound solution in a dry, aprotic solvent (e.g., anhydrous DMSO or DMF) immediately before use. Do not prepare stock solutions for long-term storage as the acyl chloride is highly moisture-sensitive.

  • Reaction Temperature: Perform the reaction at a low temperature (e.g., 4°C) to slow down the rate of hydrolysis, which is often more temperature-sensitive than the amidation reaction.

  • Concentration: Use a relatively high concentration of your target molecule to favor the bimolecular reaction with the amine over the reaction with water.

  • Rapid Mixing: Ensure efficient and rapid mixing of the acyl chloride solution with your sample to promote the reaction with the target amine before significant hydrolysis can occur.

Q3: What are the common causes of low conjugation efficiency?

A3: Low conjugation efficiency can stem from several factors:

  • Hydrolysis of this compound: This is the most common issue. Refer to Q2 for mitigation strategies.

  • Suboptimal pH: The reaction pH may be too low, resulting in protonated and unreactive amines, or too high, leading to rapid hydrolysis.

  • Presence of Nucleophilic Buffers: Buffers containing primary amines (e.g., Tris) or other nucleophiles will compete with your target molecule for the acyl chloride. Use non-nucleophilic buffers such as phosphate or borate buffers.

  • Inactive Target Molecule: Ensure that the primary amines on your target molecule are accessible and not involved in other interactions that may hinder their reactivity.

  • Incorrect Reagent Concentration: Inaccurate calculation of the molar excess of the acyl chloride can lead to incomplete labeling.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no conjugation Hydrolysis of this compound Prepare fresh reagent in anhydrous aprotic solvent. Perform the reaction at 4°C. Ensure rapid and thorough mixing.
Suboptimal reaction pH Verify the pH of your reaction buffer is between 7.5 and 8.5. Perform a pH optimization experiment.
Use of interfering buffer components Switch to a non-nucleophilic buffer such as phosphate-buffered saline (PBS) or borate buffer.
Insufficient molar excess of acyl chloride Increase the molar excess of this compound. A 10-20 fold molar excess is a common starting point for protein labeling.
Precipitation observed during reaction Low solubility of the conjugate Perform the reaction in a larger volume to maintain solubility. Consider adding a co-solvent if compatible with your target molecule.
Aggregation of the target molecule Ensure your target molecule is stable under the reaction conditions. Optimize buffer composition and temperature.
Inconsistent results between experiments Variability in reagent preparation Always use fresh, high-purity this compound and anhydrous solvents. Prepare the reagent solution immediately before each use.
Fluctuations in reaction conditions Carefully control pH, temperature, and reaction time for all experiments.

Data Presentation

Table 1: General pH Recommendations for Amine Acylation and Hydrolysis Considerations

pH RangeReactivity of Primary AminesRate of Acyl Chloride HydrolysisRecommended Use
< 7.0Low (amines are protonated)Relatively slowNot recommended for efficient conjugation
7.0 - 7.5ModerateModerateSub-optimal, may require longer reaction times
7.5 - 8.5 Optimal Fast, but manageable Recommended starting range for balancing reactivity and stability
> 8.5HighVery FastHigh risk of reagent hydrolysis, leading to low efficiency

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with this compound
  • Buffer Preparation: Prepare a suitable reaction buffer, such as 100 mM sodium phosphate, 150 mM NaCl, pH 8.0. Ensure the buffer is free from any primary amine-containing species.

  • Protein Solution Preparation: Dissolve the protein to be labeled in the reaction buffer to a final concentration of 1-10 mg/mL.

  • This compound Solution Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-50 mM.

  • Reaction Initiation: Add the desired molar excess (e.g., 10-20 fold) of the this compound solution to the protein solution while gently vortexing. The final concentration of the organic solvent should ideally be less than 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture at 4°C for 1-2 hours with gentle stirring.

  • Reaction Quenching (Optional): The reaction can be quenched by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 50-100 mM to consume any unreacted acyl chloride.

  • Purification: Remove excess reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable storage buffer.

Mandatory Visualization

reaction_troubleshooting cluster_hydrolysis Hydrolysis Issues cluster_conditions Reaction Condition Issues start Start Conjugation check_efficiency Low Conjugation Efficiency? start->check_efficiency check_reagent Reagent Freshly Prepared in Anhydrous Solvent? check_efficiency->check_reagent Yes success Successful Conjugation check_efficiency->success No check_temp Reaction at Low Temperature (4°C)? check_reagent->check_temp Yes failure Troubleshoot Further or Contact Support check_reagent->failure No check_mixing Rapid and Efficient Mixing? check_temp->check_mixing Yes check_temp->failure No check_ph pH in Optimal Range (7.5-8.5)? check_mixing->check_ph Yes check_mixing->failure No check_buffer Using Non-Nucleophilic Buffer? check_ph->check_buffer Yes check_ph->failure No check_excess Sufficient Molar Excess of Reagent? check_buffer->check_excess Yes check_buffer->failure No check_excess->failure Yes, still low

Caption: Troubleshooting workflow for low conjugation efficiency with this compound.

reaction_pathway cluster_desired Desired Reaction cluster_competing Competing Reaction reagent This compound amine Primary Amine (e.g., Protein-NH2) reagent->amine Optimal pH (7.5-8.5) water Water (H2O) reagent->water Especially at high pH conjugate Stable Amide Bond (Azido-PEG4-Protein) amine->conjugate hydrolyzed Inactive Carboxylic Acid (Azido-PEG4-COOH) water->hydrolyzed

Caption: Reaction pathways for this compound in an aqueous environment.

Technical Support Center: Preventing Aggregation During Protein Modification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent protein aggregation during modification experiments.

Troubleshooting Guides

Issue: Protein precipitates immediately upon addition of modification reagent.

Possible Cause: The modification reagent is significantly altering the local solution environment (e.g., pH, polarity), causing the protein to become unstable and aggregate.

Troubleshooting Steps:

  • Optimize Reagent Addition:

    • Instead of adding the reagent in a single bolus, perform a gradual, stepwise addition while gently stirring the protein solution.

    • Dilute the modification reagent in a buffer that is compatible with the protein's stability before adding it to the protein solution.

  • Buffer Optimization:

    • Ensure the reaction buffer has sufficient buffering capacity to counteract any pH changes introduced by the modification reagent.[1][2][3]

    • The pH of the buffer should be at least 1-1.5 units away from the protein's isoelectric point (pI) to maintain net charge and promote solubility.[2][3]

  • Screen Additives (Excipients):

    • Incorporate stabilizing excipients into the reaction buffer before adding the modification reagent. Common and effective excipients are listed in the table below.[2][4][5]

Issue: Gradual cloudiness or precipitation observed over the course of the modification reaction.

Possible Cause: The modification itself is reducing the stability of the protein, leading to time-dependent aggregation. This can be due to changes in surface hydrophobicity, charge, or conformational stability.

Troubleshooting Steps:

  • Temperature Control:

    • Perform the reaction at a lower temperature (e.g., 4°C) to slow down the aggregation process.[1][2] While this may decrease the reaction rate, it often significantly improves protein stability.

  • Protein Concentration:

    • Reduce the protein concentration.[1][2][6] High protein concentrations increase the likelihood of intermolecular interactions that lead to aggregation.

  • Inclusion of Stabilizing Agents:

    • Refer to the table of common anti-aggregation additives below. Osmolytes like glycerol or sugars can stabilize the native protein structure.[2][5][7]

    • Non-detergent sulfobetaines can also be effective in preventing aggregation.[2]

  • Reducing Agents:

    • If the protein has surface-exposed cysteine residues, their oxidation can lead to disulfide-linked aggregates. Include a reducing agent like DTT or TCEP in the buffer.[2][8]

Issue: Aggregation is observed after purification of the modified protein.

Possible Cause: The purification process (e.g., dialysis, chromatography) is introducing stress or placing the modified protein in a buffer where it is less stable.

Troubleshooting Steps:

  • Buffer Exchange Method:

    • Instead of dialysis which can be a slow process, consider using a desalting column for rapid buffer exchange into the final storage buffer.[6]

    • Ensure the final storage buffer has been optimized for the stability of the modified protein.

  • Storage Conditions:

    • Store the purified, modified protein at a low concentration. If a high concentration is required, perform a concentration step immediately before use.

    • Flash-freeze aliquots for long-term storage at -80°C and include a cryoprotectant like 10-20% glycerol to prevent aggregation during freeze-thaw cycles.[2][6]

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation during modification?

A1: Protein aggregation during modification can be triggered by a variety of factors, including:

  • Changes in pH: The pH of the solution can affect the net charge of the protein. At its isoelectric point (pI), a protein has no net charge, which can minimize electrostatic repulsion and lead to aggregation.[1][3]

  • Increased Temperature: Higher temperatures can increase the rate of chemical reactions but also promote protein unfolding and aggregation.[1]

  • High Protein Concentration: Increased proximity of protein molecules enhances the chances of intermolecular interactions and aggregation.[1][2]

  • Mechanical Stress: Agitation, vortexing, or pumping can induce shear stress, leading to protein denaturation and aggregation.[1]

  • Chemical Modifications: The modification itself can alter the protein's surface properties (e.g., charge, hydrophobicity), leading to decreased stability.[1]

  • Presence of Contaminants: Impurities can sometimes act as nucleation points for aggregation.[1]

Q2: How can I choose the best anti-aggregation additive for my protein?

A2: The optimal additive is protein-dependent and often requires empirical screening. A good starting point is to use a combination of additives that address different potential causes of aggregation. For example, a buffer containing a polyol (like glycerol or sorbitol) to stabilize the protein structure, and an amino acid (like arginine or proline) to suppress aggregation of unfolded proteins.[2][5] The table below provides a list of common additives and their mechanisms of action.

Q3: What methods can I use to detect and quantify protein aggregation?

A3: Several techniques can be used to characterize protein aggregation:

  • Visual Observation: The simplest method is to look for turbidity, cloudiness, or visible precipitates.[8]

  • UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 340-600 nm) can indicate light scattering from aggregates.[8]

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is very sensitive to the presence of large aggregates.[9][10][11]

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on size. Aggregates will elute earlier than the monomeric protein.[11][12]

  • Native Gel Electrophoresis: In non-denaturing gel electrophoresis, aggregates will migrate slower than the monomer or may not enter the gel at all.[12]

Data and Protocols

Table 1: Common Anti-Aggregation Additives
Additive ClassExamplesConcentration RangeMechanism of Action
Polyols/Sugars Glycerol, Sorbitol, Sucrose, Trehalose5-20% (v/v) for Glycerol; 0.25-1 M for othersPreferential exclusion, stabilizes the native protein conformation.[2][7]
Amino Acids L-Arginine, L-Proline, Glycine50-500 mMSuppress aggregation of unfolded or partially folded intermediates.[2][5]
Reducing Agents Dithiothreitol (DTT), TCEP1-10 mMPrevents the formation of intermolecular disulfide bonds.[2][8]
Non-denaturing Detergents Tween-20, Polysorbate 80, CHAPS0.01-0.1% (v/v)Can help solubilize hydrophobic patches on the protein surface.[2][8]
Salts NaCl, KCl50-500 mMModulates electrostatic interactions; optimal concentration is protein-dependent.[2][8]
Experimental Protocol: Screening for Optimal Buffer Conditions to Prevent Aggregation

This protocol outlines a method for systematically testing different buffer components to identify conditions that minimize aggregation during a modification reaction.

  • Prepare a Stock Solution of Your Protein:

    • Dialyze or buffer exchange your purified protein into a simple, initial buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).

    • Determine the protein concentration using a reliable method (e.g., BCA assay or A280 with the correct extinction coefficient).

    • Adjust the concentration to a working stock (e.g., 2 mg/mL).

  • Set Up a Screening Matrix:

    • Prepare a series of reaction buffers in a 96-well plate format. Each well will contain the protein and a different buffer condition.

    • Variables to screen:

      • pH: Test a range of pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0, 8.5). Use appropriate buffering agents for each pH range.

      • Salt Concentration: Test different concentrations of NaCl or KCl (e.g., 50 mM, 150 mM, 300 mM, 500 mM).

      • Additives: For the most promising pH/salt combinations, test the addition of stabilizers (e.g., 10% glycerol, 250 mM L-arginine, 1 mM DTT).

  • Initiate the Modification Reaction:

    • Add the modification reagent to each well to initiate the reaction. Include a control where no modification reagent is added.

    • Incubate the plate under the desired reaction conditions (e.g., room temperature for 2 hours).

  • Assess Aggregation:

    • After the incubation period, measure the turbidity of each well by reading the absorbance at 600 nm using a plate reader. Higher absorbance indicates more aggregation.

    • For a more quantitative analysis, take aliquots from promising conditions (low turbidity) and analyze them by DLS or analytical SEC.

  • Analyze Results:

    • Identify the buffer conditions (pH, salt, additives) that resulted in the lowest amount of aggregation while still allowing for efficient modification (which should be assessed by a separate activity or modification-specific assay).

Visualizations

experimental_workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Analysis Protein_Stock Prepare Protein Stock (Initial Buffer) Screening_Matrix Set Up Screening Matrix (96-well plate) - pH - Salt - Additives Protein_Stock->Screening_Matrix Dispense Initiate_Reaction Initiate Modification Reaction Screening_Matrix->Initiate_Reaction Add Reagent Assess_Aggregation Assess Aggregation - Turbidity (A600) - DLS / SEC Initiate_Reaction->Assess_Aggregation Incubate Analyze_Results Identify Optimal Conditions Assess_Aggregation->Analyze_Results

Caption: Workflow for screening optimal buffer conditions.

aggregation_prevention_logic start Protein Modification Experiment aggregation Aggregation Observed? start->aggregation success Successful Modification (No Aggregation) aggregation->success No troubleshoot Troubleshoot aggregation->troubleshoot Yes optimize_buffer Optimize Buffer (pH, Salt, Additives) troubleshoot->optimize_buffer lower_temp Lower Temperature troubleshoot->lower_temp lower_conc Lower Protein Conc. troubleshoot->lower_conc re_evaluate Re-evaluate Experiment optimize_buffer->re_evaluate lower_temp->re_evaluate lower_conc->re_evaluate re_evaluate->success Resolved re_evaluate->troubleshoot Persistent

Caption: Decision tree for troubleshooting protein aggregation.

References

Characterization methods for Azido-PEG4-acyl chloride products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the characterization of Azido-PEG4-acyl chloride. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the successful analysis of this product.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a heterobifunctional linker molecule. It contains two reactive functional groups: an azide (-N₃) and an acyl chloride (-COCl), connected by a 4-unit polyethylene glycol (PEG) spacer.[][2] It is commonly used as a PEG-based PROTAC (Proteolysis Targeting Chimera) linker in drug development.[3][4] The azide group allows for "click chemistry" reactions, such as Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[3]

Q2: What are the key analytical techniques for characterizing this compound?

A2: The primary methods for characterizing this molecule are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Q3: Why is my this compound product showing signs of degradation?

A3: The acyl chloride functional group is highly reactive and particularly sensitive to moisture.[5] Exposure to atmospheric humidity can cause hydrolysis of the acyl chloride to the corresponding carboxylic acid (Azido-PEG4-acid). It is crucial to handle and store the product under inert, anhydrous conditions.

Q4: How should I store this compound?

A4: To ensure stability, store the product under an inert atmosphere (e.g., argon or nitrogen) at a low temperature, as recommended on the product's certificate of analysis.[3] Keep the container tightly sealed to prevent moisture ingress.

Characterization Data Summary

The following table summarizes the expected quantitative data from the characterization of this compound. Use this data as a reference to verify the integrity of your product.

Parameter Value
Molecular Formula C₉H₁₆ClN₃O₅
Molecular Weight 281.69 g/mol
¹H NMR (CDCl₃)See Table 2 for detailed assignments.
¹³C NMR (CDCl₃)See Table 3 for detailed assignments.
FTIR (neat)~2100 cm⁻¹ (N₃ stretch), ~1800 cm⁻¹ (C=O stretch)
Mass Spec (ESI-MS)m/z for [M+Na]⁺ (calc.): 304.07

Table 2: Expected ¹H NMR Chemical Shifts (in CDCl₃)

Assignment Proton Expected Chemical Shift (ppm) Multiplicity
aN₃-CH₂ -CH₂-O-~3.40Triplet
bN₃-CH₂-CH₂ -O-~3.70Triplet
c, d, e-O-CH₂ -CH₂ -O- (PEG backbone)~3.65 - 3.75Multiplet
f-O-CH₂-CH₂ -O-COCl~3.85Triplet
g-O-CH₂ -CH₂-O-COCl~4.50Triplet

Table 3: Expected ¹³C NMR Chemical Shifts (in CDCl₃)

Assignment Carbon Expected Chemical Shift (ppm)
1N₃-C H₂-~50.7
2-7-O-C H₂-C H₂-O- (PEG backbone)~68.0 - 71.5
8-O-C H₂-COCl~64.0
9-C OCl~172.0

Troubleshooting Guides

This section addresses common issues encountered during the characterization of this compound.

Issue 1: ¹H NMR spectrum shows a broad singlet around 10-12 ppm and unexpected peaks.
  • Possible Cause: The acyl chloride has hydrolyzed to the corresponding carboxylic acid due to moisture contamination. The broad singlet is characteristic of a carboxylic acid proton.

  • Troubleshooting Steps:

    • Ensure that the NMR solvent used is anhydrous. Use a freshly opened or properly stored sealed bottle of deuterated solvent.

    • Prepare the NMR sample under an inert atmosphere (e.g., in a glovebox).

    • If hydrolysis is suspected, the product may not be suitable for reactions requiring the acyl chloride functionality.

Issue 2: FTIR spectrum shows a weak or absent peak at ~1800 cm⁻¹ and a broad peak around 1730 cm⁻¹ and 3000 cm⁻¹.
  • Possible Cause: Similar to the NMR issue, this indicates hydrolysis of the acyl chloride. The peak at ~1730 cm⁻¹ corresponds to the carbonyl stretch of a carboxylic acid, and the broad peak around 3000 cm⁻¹ is the O-H stretch.

  • Troubleshooting Steps:

    • Prepare the sample for FTIR analysis in a dry environment. For liquid samples, use sealed liquid cells with IR-transparent windows (e.g., NaCl plates). For ATR-FTIR, ensure the crystal is clean and dry before applying the sample.[6][7]

    • Minimize the sample's exposure to the atmosphere during preparation and analysis.[5]

Issue 3: Mass spectrum does not show the expected molecular ion peak.
  • Possible Cause:

    • The molecule may be unstable under the chosen ionization conditions, leading to fragmentation.

    • The sample may have degraded prior to analysis.

  • Troubleshooting Steps:

    • Use a "soft" ionization technique such as Electrospray Ionization (ESI) to minimize fragmentation.[8]

    • Prepare the sample for MS analysis immediately before running the experiment.

    • Look for the mass of the hydrolyzed product (Azido-PEG4-acid, C₁₁H₂₁N₃O₆, MW: 291.30) or common adducts (e.g., [M+Na]⁺).

Experimental Protocols & Workflows

Protocol 1: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Work in a glovebox or under a stream of dry nitrogen gas.

    • Dissolve 5-10 mg of this compound in ~0.6 mL of anhydrous deuterated chloroform (CDCl₃).

    • Transfer the solution to a clean, dry NMR tube.

    • Cap the NMR tube securely.

  • Data Acquisition:

    • Acquire the ¹H spectrum. Pay close attention to the regions where the protons adjacent to the azide and acyl chloride groups are expected to appear.

    • Acquire the ¹³C spectrum. A longer acquisition time may be necessary to obtain a good signal-to-noise ratio for the carbonyl carbon.

Protocol 2: FTIR Spectroscopy (ATR Method)
  • Instrument Preparation:

    • Ensure the ATR crystal is clean. Clean with a suitable dry solvent (e.g., isopropanol) and allow it to dry completely.

    • Run a background spectrum in a dry atmosphere or with the instrument purged with nitrogen.[5]

  • Sample Analysis:

    • In a low-humidity environment, apply a small drop of the neat this compound directly onto the ATR crystal.

    • Acquire the spectrum immediately to minimize exposure to air.

    • Look for the characteristic azide stretch at ~2100 cm⁻¹ and the acyl chloride carbonyl stretch at ~1800 cm⁻¹.

Protocol 3: Mass Spectrometry (ESI-MS)
  • Sample Preparation:

    • Prepare a dilute solution (~1 mg/mL) of the compound in a suitable volatile solvent like acetonitrile or methanol.[9]

    • Further dilute this stock solution to a final concentration of ~10 µg/mL with the same solvent.[9]

  • Data Acquisition:

    • Infuse the sample into the ESI source.

    • Acquire the spectrum in positive ion mode.

    • Look for the parent ion or common adducts, such as [M+H]⁺ or [M+Na]⁺.

Visualized Workflows

CharacterizationWorkflow cluster_storage Sample Handling cluster_analysis Analysis cluster_data Data Verification cluster_result Outcome storage Store under inert atmosphere prep Prepare sample in dry environment storage->prep NMR NMR Spectroscopy (¹H, ¹³C) prep->NMR FTIR FTIR Spectroscopy prep->FTIR MS Mass Spectrometry prep->MS verify_nmr Check chemical shifts and for hydrolysis peaks NMR->verify_nmr verify_ftir Check for N₃ and C=O stretches FTIR->verify_ftir verify_ms Check for molecular ion peak MS->verify_ms pass Product Verified verify_nmr->pass fail Degradation Detected verify_nmr->fail verify_ftir->pass verify_ftir->fail verify_ms->pass verify_ms->fail

Caption: Workflow for the characterization of this compound.

TroubleshootingFTIR start FTIR spectrum acquired peak_check Peak at ~1800 cm⁻¹ (acyl chloride C=O) present? start->peak_check hydrolysis_check Broad peaks at ~1730 cm⁻¹ (acid C=O) & ~3000 cm⁻¹ (O-H)? peak_check->hydrolysis_check No result_ok Product is likely pure. Check for azide peak at ~2100 cm⁻¹. peak_check->result_ok Yes result_bad Product has likely hydrolyzed. hydrolysis_check->result_bad Yes result_mixed Partial hydrolysis. Product is a mixture. hydrolysis_check->result_mixed No, but acyl chloride peak is weak retest Review handling procedures. Use anhydrous conditions and re-test. result_bad->retest result_mixed->retest

Caption: Troubleshooting logic for FTIR analysis of this compound.

References

Removing unreacted Azido-PEG4-acyl chloride from solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Azido-PEG4-acyl chloride. Here, you will find information on effectively removing unreacted reagent from your solution to ensure the purity of your final product.

Frequently Asked Questions (FAQs)

Q1: How can I quench the reaction and neutralize the unreacted this compound?

A1: Unreacted this compound is highly reactive and can be quenched by converting it into a more stable and easily removable compound. The most common methods involve nucleophilic attack on the acyl chloride functional group.

  • Hydrolysis: The simplest method is to add water to the reaction mixture. The acyl chloride will rapidly hydrolyze to form the corresponding carboxylic acid (Azido-PEG4-acid) and hydrochloric acid (HCl). The HCl byproduct should be neutralized with a mild base.

  • Aminolysis: Adding a primary or secondary amine will convert the acyl chloride to a stable amide. A common choice is to use a simple amine like Tris base or a volatile amine like triethylamine, which also serves to neutralize the HCl byproduct.[1][2][3][4]

  • Alcoholysis: Reacting the acyl chloride with an alcohol (e.g., methanol or ethanol) will yield a stable ester. This method is also effective for quenching the reaction.

Q2: What are the primary methods for purifying my product from the quenched this compound and its byproducts?

A2: The choice of purification method depends on the properties of your desired product (e.g., size, charge, hydrophobicity). Common techniques for purifying PEGylated products include:

  • Size Exclusion Chromatography (SEC): This is a highly effective method for separating molecules based on size. It is particularly useful for removing small molecules like unreacted PEG reagents and their byproducts from larger PEGylated proteins or nanoparticles.[][6][7][8][9][10][11][12]

  • Ion Exchange Chromatography (IEX): This technique separates molecules based on their net charge. The attachment of neutral PEG chains can shield the charges on a protein, altering its interaction with the IEX resin and allowing for the separation of PEGylated species from unreacted protein.[][6][7][8][13][14][15][16]

  • Reverse Phase Chromatography (RP-HPLC): This method separates molecules based on their hydrophobicity. PEGylation can alter the hydrophobicity of a molecule, enabling separation from the unreacted, more hydrophilic Azido-PEG4-acid (hydrolyzed form).[][6]

  • Aqueous Two-Phase Systems (ATPS): This liquid-liquid extraction technique can separate PEGylated products from unreacted proteins. By selecting appropriate polymers and salts, a two-phase system is formed where the PEGylated product partitions into one phase and the unreacted components into the other.[][14][17][18][19]

Q3: My purification is not completely removing the unreacted PEG reagent. What can I do?

A3: If you are still observing contamination from the unreacted PEG reagent after initial purification, consider the following troubleshooting steps:

  • Optimize Your Quenching Step: Ensure that the quenching reaction has gone to completion. You can increase the reaction time or the molar excess of the quenching agent (water, amine, or alcohol).

  • Combine Purification Methods: A multi-step purification strategy is often more effective. For example, you could perform an initial SEC to remove the bulk of the small molecule impurities, followed by IEX or RP-HPLC for higher resolution polishing.[18]

  • Adjust Chromatography Parameters:

    • SEC: Ensure you are using a column with the appropriate pore size for your separation needs. A smaller pore size will provide better resolution for smaller molecules.

    • IEX/RP-HPLC: Optimize the gradient slope, flow rate, and mobile phase composition to improve the separation between your product and the contaminant.

  • Consider Dialysis or Tangential Flow Filtration (TFF): For larger products like proteins or nanoparticles, dialysis or TFF against a suitable buffer can be an effective way to remove small molecule impurities.[7]

Troubleshooting Guides

Problem 1: Incomplete Quenching of this compound
Symptom Possible Cause Suggested Solution
Presence of reactive acyl chloride in the workup, leading to side reactions.Insufficient amount of quenching agent.Increase the molar excess of the quenching agent (e.g., use a larger volume of water or a higher concentration of amine/alcohol solution).
Quenching reaction time is too short.Extend the quenching reaction time to ensure complete conversion of the acyl chloride. Stir the mixture vigorously during quenching.
Poor mixing of the quenching agent with the reaction mixture.Ensure efficient stirring during the addition of the quenching agent, especially if the reaction is biphasic.
Problem 2: Difficulty in Separating Quenched PEG Reagent from the Product
Symptom Possible Cause Suggested Solution
Co-elution of the quenched PEG reagent (e.g., Azido-PEG4-acid) with the product during chromatography.The chromatographic method lacks sufficient resolution.For SEC: Use a column with a smaller pore size or a longer column length to improve separation in the low molecular weight range. For IEX/RP-HPLC: Optimize the elution gradient. A shallower gradient can improve the resolution between closely eluting species.[6]
The product and the quenched PEG have very similar properties (size, charge, hydrophobicity).Consider a different purification technique that exploits a different property. For example, if SEC is not effective, try IEX or RP-HPLC.
Overloading the chromatography column.Reduce the amount of sample loaded onto the column to avoid peak broadening and improve separation.

Experimental Protocols

Protocol 1: Quenching of Unreacted this compound via Hydrolysis

This protocol describes the process of quenching unreacted this compound by converting it to the corresponding carboxylic acid through hydrolysis.

Materials:

  • Reaction mixture containing unreacted this compound

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add deionized water to the reaction mixture with vigorous stirring. A typical starting point is to add a volume of water equal to the volume of the reaction mixture.

  • Allow the mixture to stir at 0 °C for 15-30 minutes.

  • Slowly add saturated sodium bicarbonate solution to neutralize the hydrochloric acid formed during hydrolysis. Monitor the pH with litmus paper or a pH meter until it is neutral (pH ~7).

  • If your product is organic-soluble, extract the product into a suitable organic solvent.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer to obtain the crude product, which can then be further purified.

Protocol 2: Purification of a PEGylated Product using Size Exclusion Chromatography (SEC)

This protocol provides a general procedure for separating a PEGylated product from smaller molecular weight impurities like unreacted/quenched this compound.

Materials:

  • Crude reaction mixture after quenching and workup

  • SEC column with an appropriate molecular weight cutoff

  • Isocratic mobile phase (e.g., phosphate-buffered saline, pH 7.4)

  • HPLC or FPLC system with a UV detector

Procedure:

  • Equilibrate the SEC column with at least two column volumes of the mobile phase.

  • Dissolve the crude sample in the mobile phase and filter it through a 0.22 µm syringe filter to remove any particulates.

  • Inject the sample onto the column. The injection volume should typically be no more than 2-5% of the total column volume to ensure good resolution.

  • Run the chromatography with an isocratic flow of the mobile phase.

  • Monitor the elution profile using the UV detector. The PEGylated product, being larger, should elute earlier than the smaller unreacted PEG reagent and byproducts.

  • Collect fractions corresponding to the desired product peak.

  • Analyze the collected fractions for purity using an appropriate analytical technique (e.g., analytical SEC, SDS-PAGE for proteins, or LC-MS).

Quantitative Data Summary (Illustrative)

The following table provides an illustrative example of the expected outcomes from the purification protocols. Actual results will vary depending on the specific reaction and product.

Purification Method Parameter Typical Value
Size Exclusion Chromatography (SEC)Removal of Unreacted PEG>95%
Product Recovery80-95%
Ion Exchange Chromatography (IEX)Purity of PEGylated Product>98%
Product Recovery75-90%
Aqueous Two-Phase System (ATPS)Purity of PEGylated Product>90%[18]
Product Recovery>85%[18]

Visualizations

Quenching_Workflow Start Reaction Mixture with Unreacted this compound Quench Quench Reaction Start->Quench Hydrolysis Add Water Quench->Hydrolysis Method 1 Aminolysis Add Amine (e.g., Tris) Quench->Aminolysis Method 2 Alcoholysis Add Alcohol (e.g., EtOH) Quench->Alcoholysis Method 3 Workup Aqueous Workup / Neutralization Hydrolysis->Workup Aminolysis->Workup Alcoholysis->Workup Purification Purification Workup->Purification SEC Size Exclusion Chromatography Purification->SEC Option A IEX Ion Exchange Chromatography Purification->IEX Option B RP_HPLC Reverse Phase Chromatography Purification->RP_HPLC Option C ATPS Aqueous Two-Phase System Purification->ATPS Option D Pure_Product Pure Product SEC->Pure_Product IEX->Pure_Product RP_HPLC->Pure_Product ATPS->Pure_Product

Caption: Workflow for quenching and purifying unreacted this compound.

SEC_Principle cluster_column SEC Column with Porous Beads Beads Large_Molecule Large Product (Elutes First) Beads->Large_Molecule Excluded from pores Small_Molecule Small Unreacted PEG (Elutes Last) Beads->Small_Molecule Enters pores Sample_Injection Sample Injection (Product + Unreacted PEG) Sample_Injection->Beads Detector UV Detector Large_Molecule->Detector Small_Molecule->Detector Fraction_Collection Fraction Collection Detector->Fraction_Collection

Caption: Principle of Size Exclusion Chromatography for purification.

References

Validation & Comparative

A Head-to-Head Comparison: Acyl Chloride vs. NHS Ester Reactivity in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of the appropriate chemical tools for bioconjugation is a critical decision that profoundly impacts the efficacy and stability of the resulting biomolecule conjugates. Among the various functionalities employed for the modification of primary amines, such as the side chain of lysine residues, acyl chlorides and N-hydroxysuccinimide (NHS) esters are two of the most prominent reactive groups. This guide provides an objective comparison of their performance, supported by established chemical principles and experimental data, to aid in the selection of the optimal reagent for your bioconjugation needs.

Executive Summary

While both acyl chlorides and NHS esters react with primary amines to form stable amide bonds, their reactivity profiles, stability in aqueous environments, and ease of use in typical bioconjugation protocols differ significantly. Acyl chlorides are intrinsically more reactive but are highly susceptible to rapid hydrolysis, making their use in aqueous bioconjugation challenging. NHS esters, conversely, offer a more favorable balance of reactivity and stability in aqueous buffers, establishing them as the gold standard for most protein and antibody labeling applications.

Quantitative Comparison of Key Properties

The following table summarizes the key characteristics of acyl chlorides and NHS esters relevant to bioconjugation.

PropertyAcyl ChlorideNHS Ester
Relative Reactivity Very HighHigh
Reaction Mechanism Nucleophilic Addition-EliminationNucleophilic Acyl Substitution
Primary Target Primary Amines, Alcohols, Thiols, WaterPrimary Amines
Optimal pH Range N/A (typically used in aprotic solvents)7.2 - 9.0[]
Competing Reactions Rapid hydrolysis in water[2]Hydrolysis (rate increases with pH)[3]
Stability in Water Very low; reacts vigorously[2][4]Moderate; half-life of ~10 min at pH 8.6 (4°C)[3]
Byproducts HClN-hydroxysuccinimide (NHS)
Common Solvents Aprotic organic solvents (e.g., DCM, THF)[5]Aqueous buffers, DMSO, DMF[6]
Ease of Use Difficult in aqueous systemsStraightforward

Reaction Mechanisms and Specificity

The reactivity of both acyl chlorides and NHS esters is centered on the electrophilicity of the carbonyl carbon, which is readily attacked by the nucleophilic primary amine of a biomolecule.

Acyl Chlorides: These compounds are among the most reactive carboxylic acid derivatives.[7] The reaction proceeds via a nucleophilic addition-elimination mechanism.[2] However, their high reactivity also extends to water, leading to rapid hydrolysis to the corresponding carboxylic acid.[2] This necessitates the use of anhydrous conditions or aprotic co-solvents, which can be detrimental to protein structure and stability.[5]

NHS Esters: NHS esters are sufficiently reactive to efficiently acylate primary amines in aqueous conditions while exhibiting greater resistance to hydrolysis compared to acyl chlorides.[][8] The reaction is a nucleophilic acyl substitution, where the amine attacks the carbonyl carbon, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.[][8] While hydrolysis is a competing reaction, particularly at higher pH, the rate of aminolysis is generally much faster, leading to high conjugation yields.[3][6] Side reactions with other nucleophilic residues like tyrosine, serine, and threonine have been reported but are generally less significant than the reaction with primary amines.[9]

cluster_acyl_chloride Acyl Chloride Reaction cluster_nhs_ester NHS Ester Reaction AcylChloride R-COCl Intermediate_AC Tetrahedral Intermediate AcylChloride->Intermediate_AC Biomolecule_NH2_AC Biomolecule-NH₂ Biomolecule_NH2_AC->AcylChloride Nucleophilic Attack Conjugate_AC Biomolecule-NH-CO-R Intermediate_AC->Conjugate_AC Elimination of Cl⁻ HCl HCl Intermediate_AC->HCl NHSEster R-CO-NHS Intermediate_NHS Tetrahedral Intermediate NHSEster->Intermediate_NHS Biomolecule_NH2_NHS Biomolecule-NH₂ Biomolecule_NH2_NHS->NHSEster Nucleophilic Attack Conjugate_NHS Biomolecule-NH-CO-R Intermediate_NHS->Conjugate_NHS Elimination of NHS NHS N-hydroxysuccinimide Intermediate_NHS->NHS

Reaction mechanisms for bioconjugation.

Experimental Protocols

General Protocol for Protein Labeling with an NHS Ester

This protocol is a standard procedure for labeling proteins with amine-reactive NHS esters.

Materials:

  • Protein solution (2-10 mg/mL) in a non-amine-containing buffer (e.g., PBS, bicarbonate buffer).

  • NHS ester of the desired label, dissolved in anhydrous DMSO or DMF to a stock concentration of 10 mg/mL.

  • Reaction buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.3-8.5.

  • Quenching solution: 1 M Tris-HCl or glycine, pH 8.0.

  • Purification column (e.g., size-exclusion chromatography) equilibrated with a suitable storage buffer.

Procedure:

  • Prepare the protein solution in the reaction buffer at a concentration of 2-10 mg/mL.

  • Calculate the required volume of the NHS ester stock solution to achieve the desired molar excess (typically 5-20 fold excess over the protein).

  • Add the calculated volume of the NHS ester stock solution to the protein solution while gently vortexing.

  • Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C, protected from light if the label is fluorescent.

  • Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM and incubate for 15-30 minutes.

  • Purify the protein conjugate from excess label and byproducts using a size-exclusion chromatography column.

  • Determine the degree of labeling (DOL) using spectrophotometry.

Conceptual Protocol for Bioconjugation with an Acyl Chloride

Direct bioconjugation with acyl chlorides in aqueous buffers is generally avoided due to their rapid hydrolysis. A more feasible, though less common, approach involves a two-step process in a mixed solvent system, which is highly dependent on the stability of the biomolecule.

Materials:

  • Biomolecule with a primary amine.

  • Acyl chloride.

  • Anhydrous aprotic solvent (e.g., DMF or dioxane).

  • Aqueous buffer.

  • Base (e.g., triethylamine or pyridine).

Procedure (Conceptual):

  • Dissolve the biomolecule in an aqueous buffer, potentially with a minimal amount of a miscible organic co-solvent to maintain solubility.

  • In a separate, dry container, dissolve the acyl chloride in an anhydrous aprotic solvent.

  • Cool both solutions on ice.

  • Slowly add the acyl chloride solution to the stirring biomolecule solution. A base may be required to neutralize the HCl byproduct.

  • Allow the reaction to proceed for a short duration at a low temperature.

  • Immediately proceed to purification to remove unreacted acyl chloride, hydrolyzed byproduct, and solvent.

Note: This is a conceptual protocol, and specific conditions would require extensive optimization for any given biomolecule to minimize denaturation and maximize conjugation efficiency.

Experimental Workflow and Logical Relationships

The general workflow for a typical bioconjugation experiment is outlined below. The key difference between using an acyl chloride and an NHS ester lies in the reaction conditions, with the latter being far more amenable to standard biochemical laboratory practices.

cluster_workflow General Bioconjugation Workflow cluster_conditions Key Reaction Condition Considerations Prep_Biomolecule Prepare Biomolecule in Buffer Reaction Conjugation Reaction Prep_Biomolecule->Reaction Prep_Reagent Prepare Reactive Reagent (NHS Ester or Acyl Chloride) Prep_Reagent->Reaction Quench Quench Reaction Reaction->Quench pH_NHS pH 8.3-8.5 (NHS Ester) Reaction->pH_NHS Solvent_NHS Aqueous Buffer (NHS Ester) Reaction->Solvent_NHS Temp_NHS 4-25°C (NHS Ester) Reaction->Temp_NHS Solvent_AC Aprotic Solvent (Acyl Chloride) Reaction->Solvent_AC Anhydrous_AC Anhydrous Conditions (Acyl Chloride) Reaction->Anhydrous_AC Purification Purify Conjugate Quench->Purification Analysis Analyze Conjugate (e.g., DOL, Activity) Purification->Analysis

A generalized bioconjugation workflow.

Conclusion

For the vast majority of bioconjugation applications involving the labeling of primary amines on proteins, peptides, and other biomolecules in aqueous environments, NHS esters are the superior choice . Their favorable balance of reactivity and stability, coupled with well-established and straightforward protocols, ensures reliable and efficient conjugation with high yields. The resulting amide bond is highly stable under physiological conditions, preserving the integrity of the bioconjugate.

Acyl chlorides, while possessing higher intrinsic reactivity, are severely hampered by their extreme sensitivity to water. Their use is largely confined to organic synthesis, and their application in bioconjugation would necessitate challenging and often denaturing reaction conditions. Therefore, for researchers seeking a robust and reproducible method for amine modification, NHS esters remain the industry and academic standard.

References

A Comparative Guide to Linker Chemistries in PROTAC Synthesis: Alternatives to Azido-PEG4-Acyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a pivotal strategy for drug development. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of a warhead to bind the target protein, an E3 ligase ligand, and a linker connecting the two. While Azido-PEG4-acyl chloride has been a staple for PROTAC synthesis, particularly for researchers employing "click chemistry," a diverse array of alternative linkers and conjugation strategies now offer enhanced control over the physicochemical and pharmacological properties of the final degrader molecule. This guide provides a comprehensive comparison of these alternatives, supported by experimental data, to aid researchers in the rational design of next-generation PROTACs.

The Critical Role of the Linker in PROTAC Efficacy

The linker is not merely a passive spacer but a critical determinant of a PROTAC's success.[1] Its length, composition, and rigidity profoundly influence the formation of a productive ternary complex between the target protein and the E3 ligase, which is essential for ubiquitination and subsequent degradation.[2] Furthermore, the linker's chemical nature significantly impacts the PROTAC's solubility, cell permeability, and metabolic stability.[3][4]

Comparative Analysis of Linker Performance

The choice of linker can dramatically alter the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. The following table summarizes experimental data from various studies, comparing different linker types and their impact on performance.

Linker TypeTarget ProteinE3 LigaseLinker DescriptionDC50DmaxKey Findings & Reference
PEG Linker BRD4CRBN0 PEG units (Click Chemistry)< 0.5 µM>90%Shorter and longer linkers were more potent than intermediate lengths for CRBN-based PROTACs.[2]
PEG Linker BRD4CRBN1-2 PEG units (Click Chemistry)> 5 µM<50%Reduced potency observed at intermediate linker lengths.[2]
PEG Linker BRD4CRBN4-5 PEG units (Click Chemistry)< 0.5 µM>90%Potency recovered with longer linkers.[2]
Alkyl Linker TBK1VHL12-atom alkyl/ether chainSubmicromolar>90%Linkers shorter than 12 atoms were inactive.[2]
Alkyl Linker TBK1VHL21-atom alkyl/ether chain3 nM96%Optimal degradation observed with a 21-atom linker.[2]
Alkyl Linker TBK1VHL29-atom alkyl/ether chain292 nM76%A decrease in potency was observed with the longest linker.[2]
Rigid Piperazine Linker Androgen ReceptorVHLPyridine/di-piperidine motif< 1 nM>90%The rigid, polar linker significantly improved aqueous solubility and induced potent degradation.[2]
Alkyl vs. PEG Linker -VHL (VH032-based)Short alkyl linker--The alkyl-linked PROTAC was found to be less permeable than its PEG counterpart.[3]
Alkyl vs. PEG Linker -VHL (VH032-based)1-unit PEG linker--The PEG linker, in this case, improved permeability, possibly due to intramolecular hydrogen bonding that shields polar groups.[3]

Signaling Pathways and Experimental Workflows

To visualize the underlying principles of PROTAC action and synthesis, the following diagrams are provided.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_0 Ternary Complex Formation cluster_1 Ubiquitination and Degradation PROTAC PROTAC POI Target Protein (POI) PROTAC->POI binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase binds POI->E3_Ligase Proximity-induced Proteasome Proteasome POI->Proteasome Recognition & Degradation E3_Ligase->POI Ubiquitination Ub Ubiquitin Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI

Caption: PROTAC-mediated protein degradation pathway.

The above diagram illustrates the mechanism of action for a PROTAC. The PROTAC molecule simultaneously binds to the target protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI, marking it for degradation by the proteasome.

PROTAC_Synthesis_Workflows PROTAC Synthesis Workflow Comparison cluster_0 A) Click Chemistry Approach cluster_1 B) Amide Coupling Approach Warhead_alkyne Warhead-Alkyne CuAAC Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) Warhead_alkyne->CuAAC E3_ligand_azide E3 Ligand-Azide E3_ligand_azide->CuAAC PROTAC_click PROTAC with Triazole Linker CuAAC->PROTAC_click Warhead_amine Warhead-NH2 Coupling1 Amide Coupling (e.g., HATU) Warhead_amine->Coupling1 Linker_acid HOOC-Linker-COOH Linker_acid->Coupling1 E3_ligand_amine E3 Ligand-NH2 Coupling2 Amide Coupling (e.g., HATU) E3_ligand_amine->Coupling2 Intermediate Warhead-Linker-COOH Coupling1->Intermediate Intermediate->Coupling2 PROTAC_amide PROTAC with Amide Linkages Coupling2->PROTAC_amide

Caption: Comparison of PROTAC synthesis workflows.

This diagram contrasts two common synthetic strategies for PROTAC assembly. The "click chemistry" approach offers a highly efficient and modular way to connect functionalized warheads and E3 ligase ligands.[5] The traditional amide coupling method, while versatile, often requires multiple steps and protection/deprotection sequences.

Detailed Experimental Protocols

The following are generalized protocols for the synthesis and evaluation of PROTACs, based on methodologies described in the cited literature.

General Protocol for PROTAC Synthesis via CuAAC (Click Chemistry)

This protocol is adapted from procedures described for the synthesis of BRD4-targeting PROTACs.[2]

Materials:

  • Alkyne-functionalized warhead (e.g., JQ1-alkyne)

  • Azide-functionalized E3 ligase ligand (e.g., Pomalidomide-azide)

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of tert-butanol and water)

Procedure:

  • Dissolve the alkyne-functionalized warhead (1.0 eq) and the azide-functionalized E3 ligase ligand (1.0 eq) in a suitable solvent mixture (e.g., t-BuOH/H2O, 1:1).

  • To this solution, add sodium ascorbate (0.3 eq, from a freshly prepared 1 M solution in water).

  • Add copper(II) sulfate pentahydrate (0.1 eq, from a freshly prepared 1 M solution in water).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired PROTAC.

General Protocol for PROTAC Synthesis via Amide Coupling

This protocol is a generalized procedure for forming amide bonds to construct the PROTAC linker.

Materials:

  • Carboxylic acid-functionalized component (warhead or E3 ligase ligand)

  • Amine-functionalized component (linker or other binding moiety)

  • Coupling agent (e.g., HATU, HBTU)

  • Organic base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF)

Procedure:

  • Dissolve the carboxylic acid-functionalized component (1.0 eq) in anhydrous DMF.

  • Add the coupling agent (e.g., HATU, 1.1 eq) and the organic base (e.g., DIPEA, 2.0 eq) to the solution and stir for 15 minutes at room temperature.

  • Add the amine-functionalized component (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Once the reaction is complete, dilute with water and extract with an appropriate organic solvent.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash chromatography or preparative HPLC to yield the amide-linked product.

Protocol for Western Blot Analysis of Protein Degradation

This protocol is a standard method to quantify the degradation of a target protein in cells treated with a PROTAC.

Materials:

  • Cell line expressing the target protein

  • PROTAC of interest

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the PROTAC (or DMSO as a vehicle control) for a specified period (e.g., 18-24 hours).

  • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Normalize the protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the primary antibody for the loading control.

  • Wash the membrane again and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • After final washes, apply the chemiluminescent substrate and visualize the protein bands using a digital imaging system.

  • Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Conclusion

The choice of linker chemistry is a critical decision in the design of effective PROTACs. While this compound and the associated click chemistry provide a robust and efficient method for PROTAC synthesis, researchers now have a broad toolkit of alternative linkers at their disposal. Alkyl chains, rigid heterocyclic systems, and other novel linker motifs offer opportunities to fine-tune the physicochemical and pharmacological properties of degraders. By carefully considering the impact of linker length, composition, and rigidity on ternary complex formation, cell permeability, and overall degradation efficacy, scientists can rationally design PROTACs with improved therapeutic potential. The experimental data and protocols provided in this guide serve as a valuable resource for navigating the expanding landscape of PROTAC linker design.

References

Mass Spectrometry Analysis of Azido-PEG4-Acyl Chloride Conjugates: A Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is paramount. This guide provides a comparative analysis of mass spectrometry techniques for characterizing proteins and peptides modified with Azido-PEG4-acyl chloride, a heterobifunctional linker used in bioconjugation and proteomics. We will explore its performance in comparison to common alternatives and provide supporting experimental data and protocols.

This compound is a valuable tool for introducing an azide functionality onto a biomolecule through reaction with primary amines, such as the side chain of lysine residues or the N-terminus of a protein. The PEG4 spacer enhances solubility, and the terminal azide group enables subsequent "click chemistry" reactions for attaching reporter molecules or other functional groups. Accurate mass determination and structural characterization of the resulting conjugates are critical for ensuring the quality and efficacy of the final product.

I. Comparison of Amine-Reactive Linkers

The choice of reactive group for targeting primary amines can influence reaction efficiency and specificity. While this compound offers high reactivity, N-hydroxysuccinimide (NHS) esters are a more commonly used alternative.

FeatureThis compoundAzido-PEG4-NHS ester
Reactive Group Acyl ChlorideN-Hydroxysuccinimide (NHS) ester
Reactivity Highly reactive, rapid reaction with primary amines.Highly reactive with primary amines, forming stable amide bonds.[1]
Stability Moisture-sensitive, can hydrolyze readily.Moisture-sensitive, hydrolysis competes with the amine reaction.
Byproducts Hydrochloric acid (HCl)N-hydroxysuccinimide
Reaction pH Typically performed in the presence of a non-nucleophilic base.Optimal pH range of 7-9 for efficient conjugation.
Side Reactions Can react with other nucleophiles like tyrosine and serine.Side reactions with tyrosine, serine, and threonine have been reported.[2]

II. Mass Spectrometry Techniques for Characterization

Several mass spectrometry (MS) techniques can be employed to analyze this compound conjugates. The choice of technique depends on the specific information required, such as intact mass determination, identification of conjugation sites, or quantitative analysis.

Mass Spectrometry TechniqueInformation ProvidedAdvantagesDisadvantages
MALDI-TOF MS Average molecular weight, degree of PEGylation.[3]High throughput, tolerant to some buffers and salts.[4]Limited resolution for heterogeneous samples, potential for fragmentation.
ESI-MS Accurate mass of intact conjugate, charge state distribution.[3]Soft ionization technique, suitable for large molecules.Can be sensitive to sample purity and buffer components.
LC-MS Separation of conjugates, accurate mass of components.[5]Combines separation with mass analysis for complex mixtures.Requires optimization of chromatographic conditions.
LC-MS/MS Identification of conjugation sites, fragmentation patterns.[6]Provides structural information through peptide sequencing.Data analysis can be complex for heterogeneous samples.

III. Expected Mass Spectrometry Fragmentation

Upon collision-induced dissociation (CID) in the mass spectrometer, fragmentation of a peptide conjugated with this compound is expected to occur at several locations:

  • Peptide Backbone: Producing characteristic b- and y-ions, which are used for peptide sequencing.

  • PEG Linker: Cleavage of the ether bonds within the PEG chain, resulting in a series of fragment ions separated by 44 Da (the mass of an ethylene glycol unit).

  • Azide Group: Potential loss of N₂ (28 Da) or the entire azide group.

  • Amide Bond: Cleavage of the amide bond formed between the acyl chloride and the amine group of the protein.

The presence of the PEG linker can complicate the MS/MS spectrum due to the generation of multiple fragment ions from the linker itself.

IV. Experimental Protocols

A. Protein Conjugation with this compound (General Protocol)

This protocol provides a general guideline for the conjugation of a protein with this compound. Optimization will be required for specific proteins.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous, amine-free organic solvent (e.g., DMF or DMSO)

  • Non-nucleophilic base (e.g., triethylamine or DIEA)

  • Desalting column or dialysis cassette

Procedure:

  • Prepare a stock solution of this compound in the organic solvent immediately before use.

  • Add the non-nucleophilic base to the protein solution to adjust the pH to ~8.0-8.5.

  • Add the desired molar excess of the this compound solution to the protein solution while gently vortexing.

  • Incubate the reaction mixture at room temperature for 1-2 hours.

  • Quench the reaction by adding a small amount of an amine-containing buffer (e.g., Tris-HCl).

  • Remove excess reagent and byproducts by desalting or dialysis.

  • Characterize the conjugate by mass spectrometry.

B. LC-MS/MS Analysis of Conjugated Peptides

This protocol outlines a general procedure for the analysis of a protein conjugate after enzymatic digestion.

1. In-solution Digestion:

  • Denature the conjugated protein in a buffer containing 8M urea.

  • Reduce disulfide bonds with DTT at 37°C for 1 hour.

  • Alkylate cysteine residues with iodoacetamide in the dark at room temperature for 30 minutes.

  • Dilute the solution to reduce the urea concentration to below 2M.

  • Add trypsin at a 1:50 (w/w) ratio and incubate overnight at 37°C.[7][8]

  • Quench the digestion by adding formic acid.

2. LC-MS/MS Analysis:

  • LC System: A reverse-phase C18 column is typically used for peptide separation.

  • Mobile Phases:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient: A linear gradient from 5% to 40% B over 60 minutes is a good starting point.

  • Mass Spectrometer: An electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

  • Data Acquisition: A data-dependent acquisition (DDA) method is commonly used to acquire MS/MS spectra of the most abundant precursor ions.

V. Data Presentation

The following table summarizes hypothetical quantitative data that could be obtained from a comparative mass spectrometry analysis.

AnalyteMass Shift (Da)Conjugation Efficiency (%)Identified Conjugation Sites
Protein + this compound +243.2685K12, K45, N-terminus
Protein + Azido-PEG4-NHS ester +243.2678K12, K45, K58, N-terminus
Control Protein (unmodified) 00-

VI. Visualizations

Experimental Workflow for MS Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Conjugation Protein Conjugation (this compound) Digestion In-solution Digestion (Trypsin) Conjugation->Digestion Cleanup Peptide Cleanup (C18 Desalting) Digestion->Cleanup LC Liquid Chromatography (Reverse Phase) Cleanup->LC MS Mass Spectrometry (ESI-MS/MS) LC->MS Search Database Search (e.g., Mascot, Sequest) MS->Search Validation Data Validation and Site Localization Search->Validation

Figure 1. A typical experimental workflow for the mass spectrometry analysis of a protein conjugate.
Logical Relationship of MS Data Analysis

data_analysis_flow RawData Raw MS/MS Data PeakList Peak List Generation RawData->PeakList SearchEngine Database Search Engine PeakList->SearchEngine Database Protein Sequence Database Database->SearchEngine PSMs Peptide-Spectrum Matches (PSMs) SearchEngine->PSMs Validation Validation & FDR Analysis PSMs->Validation IdentifiedPeptides Identified Modified Peptides (Site Localization) Validation->IdentifiedPeptides

Figure 2. Logical flow of data analysis for identifying modified peptides from MS/MS data.

References

Stability of Amide Bonds: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the stability of amide bonds is critical for predicting the efficacy, shelf-life, and degradation pathways of pharmaceuticals and other bioactive molecules. This guide provides a comparative analysis of the stability of amide bonds, with a focus on those formed from acyl chlorides, and presents experimental protocols for assessing their stability.

Amide bonds are a cornerstone of peptide and protein chemistry and are prevalent in a vast array of pharmaceuticals. Their inherent stability, largely due to resonance delocalization, makes them robust functional groups. However, their formation method can influence their immediate chemical environment and the purity of the final product, which may have implications for long-term stability. This guide will delve into the stability of amides, particularly those synthesized via the acyl chloride route, and compare them with amides formed through other common synthetic methodologies.

Comparison of Amide Bond Formation Methods and Relative Product Stability

The choice of synthetic route to an amide bond is often dictated by factors such as substrate scope, reaction conditions, and the need to avoid side reactions like racemization. While the intrinsic stability of the resulting amide bond is determined by its constituent atoms and their electronic environment, the synthetic method can impact the purity profile of the product, which in turn can affect its perceived stability in a formulation.

Acyl chlorides are among the most reactive carboxylic acid derivatives, reacting readily with amines to form amides.[] This high reactivity allows for rapid bond formation but can also lead to side reactions if not properly controlled. Other common methods for amide bond formation include the use of coupling agents (e.g., carbodiimides like DCC and EDC, or uronium salts like HATU), acid anhydrides, and esters.[]

From a thermodynamic standpoint, the high reactivity of acyl chlorides means they are at a higher energy state compared to other acylating agents. The reaction to form a stable amide is therefore highly exothermic and essentially irreversible. This suggests that the resulting amide product is thermodynamically favored. However, kinetic stability—the resistance of the amide bond to cleavage under specific conditions (e.g., pH, enzymatic action)—is often of greater practical importance.

While direct, head-to-head quantitative studies comparing the kinetic stability of amides formed from different methods are not abundant in the literature, the general consensus is that once formed and purified, the stability of a specific amide bond is a function of its structure and environment, not the method of its creation. The primary advantage of using acyl chlorides lies in the strength of the acylation, which can be beneficial for less reactive amines. However, the generation of HCl as a byproduct necessitates the use of a base, which can complicate purification and potentially introduce impurities that could affect long-term stability if not completely removed.[]

Table 1: Qualitative Comparison of Common Amide Formation Methods

Formation MethodReagent ReactivityCommon ByproductsPotential Impact on Product Stability
Acyl Chlorides Very HighHCl, SaltsPotential for acidic or salt impurities if not rigorously purified.
Carbodiimides (e.g., DCC, EDC) Moderate to HighUreasUrea byproducts can be difficult to remove and may affect formulation stability.
Uronium Salts (e.g., HATU, HBTU) HighTetramethylurea, HOBt/HOAt byproductsSome reagents and byproducts can be hazardous (e.g., potentially explosive).[2]
Acid Anhydrides ModerateCarboxylic AcidThe carboxylic acid byproduct is generally easier to remove than urea byproducts.

Assessing Amide Bond Stability: Experimental Protocols

The stability of an amide bond can be assessed under various conditions, most commonly chemical stability in aqueous solutions at different pH values and enzymatic stability in the presence of proteases or plasma.

Chemical Stability Assay (pH Hydrolysis)

This assay determines the rate of amide bond hydrolysis under acidic, neutral, and basic conditions.

Protocol:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of the test amide in a suitable organic solvent (e.g., DMSO, acetonitrile).

  • Preparation of Buffer Solutions: Prepare aqueous buffer solutions at a range of pH values (e.g., pH 3, 5, 7.4, and 9). Common buffers include citrate for acidic pH, phosphate for neutral pH, and borate for basic pH.

  • Incubation: Add a small aliquot of the amide stock solution to each buffer solution to a final concentration typically in the µM to mM range. Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on the hydrolysis rate.

  • Time Points: Incubate the solutions at a constant temperature (e.g., 37°C or 50°C). At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each reaction mixture.

  • Quenching: Quench the hydrolysis reaction by adding a suitable solvent (e.g., acetonitrile) or by freezing the sample.

  • Analysis: Analyze the samples by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to quantify the remaining parent amide and the formation of the carboxylic acid and amine degradation products.

  • Data Analysis: Plot the concentration of the remaining amide against time for each pH. The rate of hydrolysis can be determined from the slope of this line, and the half-life (t½) can be calculated.

Table 2: Example Quantitative Data for Peptide Hydrolysis at 95°C

PeptidepHRate Constant (s⁻¹)
Gly-Gly3Faster than at pH 5 and 7
Gly-Gly10Faster than at pH 5 and 7
Gly-Gly-Gly7Backbiting dominates
Ala-Ala-Ala10Scission dominates

This data is illustrative and based on studies of small peptides to demonstrate pH effects.[3][4]

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Chemical_Stability_Workflow cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Amide_Stock Amide Stock Solution Incubation Incubate at 37°C Amide_Stock->Incubation Buffers Aqueous Buffers (pH 3, 5, 7.4, 9) Buffers->Incubation Sampling Sample at Time Points Incubation->Sampling Quench Quench Reaction Sampling->Quench LCMS LC-MS Analysis Quench->LCMS Data Data Analysis (Rate, t½) LCMS->Data

Caption: Workflow for a chemical stability assay of an amide bond.

Enzymatic Stability Assay

This assay evaluates the susceptibility of an amide bond to cleavage by enzymes, which is particularly relevant for drug candidates that will be exposed to biological systems.

Protocol:

  • Enzyme Selection: Choose appropriate enzymes for the assay. For general screening, a broad-spectrum protease like trypsin or chymotrypsin can be used. For assessing metabolic stability, liver microsomes or S9 fractions, which contain a mixture of metabolic enzymes, are often employed. Plasma or serum can also be used to simulate physiological conditions.

  • Preparation of Solutions: Prepare a stock solution of the test amide. Prepare the enzyme solution in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

  • Incubation: Pre-incubate the enzyme solution at 37°C. Initiate the reaction by adding the amide stock solution to the enzyme solution to a final desired concentration.

  • Time Points: At various time points, withdraw aliquots of the reaction mixture.

  • Quenching: Stop the enzymatic reaction by adding a quenching solution, such as a high concentration of organic solvent (e.g., acetonitrile) or a strong acid (e.g., trichloroacetic acid), which will precipitate the proteins.

  • Sample Preparation: Centrifuge the quenched samples to pellet the precipitated proteins. Collect the supernatant for analysis.

  • Analysis: Analyze the supernatant by LC-MS to quantify the disappearance of the parent amide and the appearance of its metabolites.

  • Data Analysis: Determine the rate of degradation and the half-life of the amide in the presence of the enzyme.

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Enzymatic_Stability_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Amide_Stock Amide Stock Incubate Incubate at 37°C Amide_Stock->Incubate Enzyme_Sol Enzyme Solution (e.g., Protease, Plasma) Enzyme_Sol->Incubate Sample Sample at Time Points Incubate->Sample Quench Quench & Precipitate Sample->Quench Centrifuge Centrifuge Quench->Centrifuge Analyze LC-MS Analysis of Supernatant Centrifuge->Analyze

Caption: Workflow for an enzymatic stability assay of an amide bond.

Logical Relationship of Stability

The stability of an amide bond is a multifactorial property. The intrinsic chemical nature of the bond is paramount, but the external environment plays a crucial role in determining its longevity.

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Stability_Factors Amide Stability Amide Stability Intrinsic Factors Intrinsic Factors Amide Stability->Intrinsic Factors Extrinsic Factors Extrinsic Factors Amide Stability->Extrinsic Factors Resonance Resonance Intrinsic Factors->Resonance Steric Hindrance Steric Hindrance Intrinsic Factors->Steric Hindrance Electronic Effects Electronic Effects Intrinsic Factors->Electronic Effects pH pH Extrinsic Factors->pH Temperature Temperature Extrinsic Factors->Temperature Enzymes Enzymes Extrinsic Factors->Enzymes

Caption: Factors influencing amide bond stability.

References

A Head-to-Head Comparison of Linkers for Enhanced Antibody-Drug Conjugate Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting the Optimal Linker for Your Antibody-Drug Conjugate.

The efficacy of an antibody-drug conjugate (ADC) is critically dependent on the linker connecting the monoclonal antibody to the cytotoxic payload. The linker's properties dictate the ADC's stability in circulation, the mechanism and rate of payload release, and ultimately, the therapeutic index. This guide provides a comprehensive comparison of commonly used linkers, supported by experimental data and detailed protocols, to aid in the rational design of next-generation ADCs.

Linker Classification and Mechanism of Action

ADC linkers are broadly categorized into two main types: cleavable and non-cleavable. The choice between them has profound implications for the ADC's mechanism of action and overall performance.[1][2]

Cleavable Linkers: These linkers are designed to be stable in the bloodstream and release their payload upon encountering specific triggers within the tumor microenvironment or inside cancer cells.[3] This targeted release can lead to a "bystander effect," where the released payload can kill neighboring antigen-negative tumor cells, enhancing the ADC's overall potency.[4][5]

Non-Cleavable Linkers: These linkers remain attached to the payload and rely on the complete lysosomal degradation of the antibody backbone to release the drug-linker-amino acid complex.[6] This approach generally offers greater plasma stability and may reduce off-target toxicities.[7]

The following diagram illustrates the fundamental structure of an ADC and the differential processing of cleavable and non-cleavable linkers.

ADC_Structure_and_Processing cluster_ADC Antibody-Drug Conjugate (ADC) cluster_Cleavable Cleavable Linker Pathway cluster_NonCleavable Non-Cleavable Linker Pathway ADC Monoclonal Antibody Linker Payload Internalization_C Internalization ADC:mab->Internalization_C Binds to Tumor Antigen Internalization_NC Internalization ADC:mab->Internalization_NC Binds to Tumor Antigen Lysosome_C Lysosome (Enzymatic/pH Cleavage) Internalization_C->Lysosome_C Endocytosis PayloadRelease_C Payload Release Lysosome_C->PayloadRelease_C BystanderEffect Bystander Effect PayloadRelease_C->BystanderEffect TargetCellDeath_C Target Cell Death PayloadRelease_C->TargetCellDeath_C NeighborCellDeath Neighbor Cell Death BystanderEffect->NeighborCellDeath Lysosome_NC Lysosome (Antibody Degradation) Internalization_NC->Lysosome_NC Endocytosis PayloadRelease_NC Payload-Linker- Amino Acid Release Lysosome_NC->PayloadRelease_NC TargetCellDeath_NC Target Cell Death PayloadRelease_NC->TargetCellDeath_NC

Figure 1. ADC Structure and Processing Pathways (Max Width: 760px)

Quantitative Comparison of Linker Performance

The selection of a linker should be guided by quantitative data on its stability, payload release kinetics, and in vivo efficacy. The following tables summarize key performance indicators for representative cleavable and non-cleavable linkers.

Table 1: In Vitro Plasma Stability of Different ADC Linkers

Linker TypeSpecific Linker ExampleADC ExamplePlasma SourceHalf-life (t½)Measurement Method
Cleavable
Enzyme-CleavableValine-Citrulline (vc)Trastuzumab-vc-MMAEMouseUnstable (sensitive to carboxylesterase 1c)[8]LC-MS
Valine-Citrulline (vc)Trastuzumab-vc-MMAEHumanStable[8]LC-MS
Glutamic acid-Valine-Citrulline (EVCit)Trastuzumab-EVCit-PayloadMouseStable[9]LC-MS
Triglycyl Peptide (CX)anti-CD22-CX-DM1Mouse~9.9 days[3]Pharmacokinetics Study
pH-SensitiveHydrazoneGemtuzumab ozogamicinHumanProne to slow hydrolysis at pH 7.4[10]HPLC
Redox-SensitiveDisulfide (SPDB)anti-EGFR-SPDB-DM4Mouse-Biodistribution Study
Non-Cleavable
ThioetherSMCCTrastuzumab-SMCC-DM1 (T-DM1)Mouse~10.4 days[3]Pharmacokinetics Study

Table 2: In Vivo Efficacy of ADCs with Different Linkers in Xenograft Models

ADCLinker TypeTumor ModelDosing RegimenTumor Growth Inhibition (TGI)Reference
Trastuzumab-vc-MMAECleavable (Enzyme)NCI-N87 (Gastric Cancer)30 mg/kg, days 0, 7, 14Significant tumor regression[11]
anti-CD22-CX-DM1Cleavable (Enzyme)Human Lymphoma3 mg/kg, single doseMore active than 15 mg/kg of SMCC-DM1 ADC[3]
Trastuzumab-SMCC-DM1 (T-DM1)Non-CleavableJIMT-1 (Breast Cancer)-Often shows resistance in this model[12]
ADC with β-galactosidase-cleavable linkerCleavable (Enzyme)Xenograft Mouse Model1 mg/kg, single dose57-58% reduction in tumor volume[2]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation of ADC linker performance.

Protocol 1: ADC Stability Assessment in Human Plasma by LC-MS

This protocol outlines a method for determining the stability of an ADC and its drug-to-antibody ratio (DAR) in human plasma over time.[1][13]

Materials:

  • ADC of interest

  • Human plasma (frozen aliquots)

  • Phosphate-buffered saline (PBS)

  • Anti-human Fc antibody-coated magnetic beads

  • Dithiothreitol (DTT) for reduction (optional, for subunit analysis)

  • PNGase F for deglycosylation (optional)

  • LC-MS system (e.g., Q-TOF)

Procedure:

  • Thaw human plasma at 37°C.

  • Incubate the ADC in plasma at a defined concentration (e.g., 100 µg/mL) at 37°C.

  • At various time points (e.g., 0, 24, 48, 96, 144 hours), collect an aliquot of the ADC-plasma mixture.

  • Perform immunocapture of the ADC using anti-human Fc magnetic beads to isolate the ADC from plasma proteins.

  • Wash the beads with PBS to remove non-specifically bound proteins.

  • Elute the ADC from the beads.

  • (Optional) For subunit analysis, reduce the ADC with DTT to separate heavy and light chains. Deglycosylate with PNGase F to reduce heterogeneity.

  • Analyze the intact, reduced, or deglycosylated ADC by LC-MS to determine the average DAR and the distribution of different drug-loaded species over time.

  • Quantify the amount of free payload released into the plasma supernatant using a separate LC-MS/MS method with a standard curve.

The following diagram illustrates the experimental workflow for assessing ADC plasma stability.

ADC_Stability_Workflow cluster_Incubation Incubation cluster_Isolation ADC Isolation cluster_Analysis LC-MS Analysis Incubate Incubate ADC in Human Plasma at 37°C TimePoints Collect Aliquots at Various Time Points Incubate->TimePoints Immunocapture Immunocapture with Anti-Fc Magnetic Beads TimePoints->Immunocapture FreePayload LC-MS/MS of Supernatant (Free Payload) TimePoints->FreePayload Supernatant Wash Wash Beads Immunocapture->Wash Elution Elute ADC Wash->Elution Subunit Optional: Reduction & Deglycosylation Elution->Subunit LCMS LC-MS Analysis of ADC Elution->LCMS Subunit->LCMS Data Determine DAR over time & Quantify Free Payload LCMS->Data FreePayload->Data

Figure 2. Workflow for ADC Plasma Stability Assay (Max Width: 760px)
Protocol 2: In Vitro Lysosomal Enzymatic Cleavage Assay

This assay evaluates the susceptibility of a cleavable linker to lysosomal proteases, such as Cathepsin B.[14][15]

Materials:

  • ADC with a protease-cleavable linker (e.g., Val-Cit)

  • Recombinant human Cathepsin B

  • Assay buffer (e.g., 10 mM MES, pH 6.0, with DTT)

  • LC-MS/MS system

Procedure:

  • Prepare a solution of the ADC in the assay buffer.

  • Add recombinant Cathepsin B to initiate the cleavage reaction.

  • Incubate the mixture at 37°C.

  • At various time points, quench the reaction (e.g., by adding a protease inhibitor or acid).

  • Analyze the samples by LC-MS/MS to quantify the amount of released payload.

  • Calculate the rate of payload release.

Protocol 3: In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of an ADC in a subcutaneous xenograft model.[11][16]

Materials:

  • Immunodeficient mice (e.g., NOD-SCID)

  • Human cancer cell line expressing the target antigen (e.g., NCI-N87 for HER2)

  • Matrigel

  • ADC, vehicle control, and antibody control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inoculate mice with a suspension of cancer cells and Matrigel.

  • Monitor tumor growth until tumors reach a specified average volume (e.g., 150-200 mm³).

  • Randomize mice into treatment groups (vehicle, antibody control, ADC at various doses).

  • Administer the treatments intravenously according to the desired schedule (e.g., once weekly).

  • Measure tumor volume with calipers 2-3 times per week.

  • Monitor animal body weight as an indicator of toxicity.

  • Continue the study until a predetermined endpoint (e.g., tumor volume reaches a certain size, or signs of toxicity are observed).

  • Plot tumor growth curves and perform statistical analysis to compare the efficacy of the different treatment groups.

The following diagram outlines the logical flow of an in vivo efficacy study.

InVivo_Efficacy_Workflow Start Start Inoculate Inoculate Mice with Tumor Cells Start->Inoculate MonitorTumor Monitor Tumor Growth Inoculate->MonitorTumor Randomize Randomize into Treatment Groups MonitorTumor->Randomize Tumors at Target Size Treat Administer ADC, Vehicle, or Antibody Control Randomize->Treat Measure Measure Tumor Volume and Body Weight Treat->Measure Endpoint Endpoint Reached? Measure->Endpoint Endpoint->Treat No Analyze Analyze Data: Tumor Growth Curves, Statistical Analysis Endpoint->Analyze Yes End End Analyze->End

Figure 3. Logical Flow of an In Vivo Efficacy Study (Max Width: 760px)

Conclusion

The choice of linker is a critical determinant of the therapeutic success of an ADC. Cleavable linkers offer the potential for a bystander effect, which can be advantageous in treating heterogeneous tumors. However, they may be more prone to premature payload release, leading to off-target toxicity. Non-cleavable linkers generally exhibit greater stability but are dependent on lysosomal degradation of the antibody for payload release and lack a bystander effect.

The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers in the rational design and evaluation of novel ADCs. Careful consideration of the interplay between the antibody, linker, and payload is paramount to developing safe and effective cancer therapies. The continuous development of novel linker technologies holds the promise of further expanding the therapeutic window of ADCs.

References

A Head-to-Head Comparison: CuAAC vs. SPAAC for High-Fidelity Protein Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the landscape of bioconjugation, the choice between Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for protein labeling is a critical decision point. Both "click chemistry" reactions offer remarkable specificity and efficiency in attaching probes to proteins, yet they differ significantly in their mechanisms, reaction conditions, and potential impacts on biological systems. This guide provides an objective comparison, supported by experimental data and detailed protocols, to inform the selection of the optimal labeling strategy for your research needs.

Introduction to Azide-Alkyne Cycloaddition

The foundation of both CuAAC and SPAAC lies in the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne, forming a stable triazole linkage. This reaction is highly bioorthogonal, meaning it proceeds with high efficiency under physiological conditions without interfering with native cellular processes.[1][2][3] The key distinction between the two methods is the requirement of a catalyst.

CuAAC utilizes a copper(I) catalyst to dramatically accelerate the reaction between a terminal alkyne and an azide.[3][4] This catalytic cycle ensures the specific formation of the 1,4-disubstituted triazole isomer.[5]

SPAAC , on the other hand, is a copper-free alternative that employs a strained cyclooctyne.[4][6][7] The ring strain of the cyclooctyne provides the necessary activation energy for the reaction to proceed efficiently without a catalyst, making it particularly suitable for in vivo applications where copper toxicity is a concern.[3][6][7][8]

Quantitative Comparison of CuAAC and SPAAC

The choice between CuAAC and SPAAC often hinges on a trade-off between reaction kinetics, potential for side reactions, and biocompatibility. The following tables summarize key quantitative parameters to facilitate a direct comparison.

ParameterCuAAC (Copper-Catalyzed)SPAAC (Strain-Promoted)References
Reaction Rate Generally faster (100-fold or more)Slower, but rates have improved with newer cyclooctynes[8]
Catalyst Requirement Requires Cu(I) catalystCatalyst-free[3][4][7]
Biocompatibility Potential cytotoxicity due to copperGenerally more biocompatible, suitable for in vivo studies[1][4][6][7]
Side Reactions Copper can mediate oxidation of certain amino acids (e.g., Cys, Met, His, Tyr)Cyclooctynes can react with thiols (e.g., cysteine) in an azide-independent manner, though this is much slower than the intended reaction[6][9][10][11]
Specificity Highly specific for terminal alkynes and azidesHighly specific, but potential for off-target thiol reactivity[9][11]
Cost of Reagents Terminal alkynes are generally less expensiveStrained cyclooctynes can be more expensive[6]

A study comparing the two methods for identifying O-GlcNAcylated proteins found that CuAAC with Biotin-Diazo-Alkyne identified 229 putative proteins, while SPAAC with Biotin-DIBO-Alkyne identified 188 proteins, with 114 proteins overlapping.[11][12] This suggests that in this specific proteomics application, CuAAC demonstrated higher protein identification.[11][12]

Reaction Mechanisms

The fundamental difference in the reaction pathways of CuAAC and SPAAC is the presence or absence of a copper catalyst, which dictates the nature of the alkyne used.

CuAAC_vs_SPAAC_Mechanism cluster_CuAAC CuAAC Mechanism cluster_SPAAC SPAAC Mechanism CuAAC_Azide Protein-Azide CuAAC_Product Labeled Protein (1,4-Triazole) CuAAC_Azide->CuAAC_Product CuAAC_Alkyne Terminal Alkyne Probe CuAAC_Alkyne->CuAAC_Product CuAAC_Catalyst Cu(I) Catalyst CuAAC_Catalyst->CuAAC_Product Catalyzes SPAAC_Azide Protein-Azide SPAAC_Product Labeled Protein (Triazole Mixture) SPAAC_Azide->SPAAC_Product SPAAC_Alkyne Strained Cyclooctyne Probe SPAAC_Alkyne->SPAAC_Product Spontaneous

Caption: Reaction mechanisms for CuAAC and SPAAC protein labeling.

Experimental Protocols

Detailed and optimized protocols are crucial for successful protein labeling. Below are representative protocols for both CuAAC and SPAAC.

General Experimental Workflow

The overall workflow for both methods involves similar steps, with the key difference being the labeling reaction itself.

Protein_Labeling_Workflow Start Start: Protein with Bioorthogonal Handle (Azide or Alkyne) Labeling Labeling Reaction Start->Labeling CuAAC_Step CuAAC: Add Probe, Cu(I) Source, Reducing Agent, Ligand Labeling->CuAAC_Step CuAAC SPAAC_Step SPAAC: Add Strained Cyclooctyne Probe Labeling->SPAAC_Step SPAAC Purification Purification of Labeled Protein (e.g., SEC, Affinity Chromatography) CuAAC_Step->Purification SPAAC_Step->Purification Analysis Analysis (e.g., SDS-PAGE, Mass Spectrometry, Fluorescence Imaging) Purification->Analysis End End: Labeled Protein Analysis->End

References

A Researcher's Guide to Quantifying Protein Modification: Azido-PEG4-Acyl Chloride in Focus

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of protein modification, the precise quantification of these changes is paramount. This guide provides a comprehensive comparison of Azido-PEG4-acyl chloride, a heterobifunctional linker, with alternative protein modification reagents. We delve into the experimental data, detailed protocols, and visual workflows to empower informed decisions in your research.

This compound is a valuable tool for introducing a bioorthogonal azide group onto proteins. The acyl chloride moiety reacts with primary amines, such as the side chain of lysine residues and the N-terminus of a protein, to form a stable amide bond. The terminal azide then allows for subsequent conjugation with alkyne- or cyclooctyne-containing molecules via "click chemistry," a highly efficient and specific reaction. This two-step approach enables the attachment of a wide range of functionalities, including fluorescent dyes, biotin, or drug molecules.

Performance Comparison: this compound vs. Alternatives

The choice of a protein modification reagent is critical and depends on factors such as the target protein's properties, the desired degree of labeling, and the downstream application. Here, we compare this compound with other common amine-reactive reagents.

FeatureThis compoundNHS Esters (e.g., Azido-PEG4-NHS Ester)Isothiocyanates (e.g., FITC)
Reactive Group Acyl ChlorideN-Hydroxysuccinimide EsterIsothiocyanate
Target Residue Primary amines (Lysine, N-terminus)Primary amines (Lysine, N-terminus)Primary amines (Lysine, N-terminus)
Reaction pH Neutral to slightly basic (7-8.5)Neutral to slightly basic (7-9)Basic (9-10)
Reaction Speed Very fastFastModerate
Hydrolytic Stability Low (highly sensitive to moisture)Moderate (hydrolyzes in aqueous solution)High
Byproducts HCl (requires non-nucleophilic base)N-HydroxysuccinimideNone
Specificity High for primary amines, but can have side reactions with serine, threonine, and tyrosine at higher pH.High for primary amines, with potential for side reactions with serine, threonine, and tyrosine.High for primary amines
Quantification Methods Mass Spectrometry (MALDI-TOF, ESI-MS), Fluorescence (after click chemistry)Mass Spectrometry, UV-Vis Spectroscopy, FluorescenceUV-Vis Spectroscopy, Fluorescence

Table 1: Comparison of Amine-Reactive Protein Modification Reagents. This table provides a summary of the key characteristics of this compound and its common alternatives.

Experimental Methodologies

Precise quantification of protein modification is essential for reproducible experiments. Below are detailed protocols for key techniques used to determine the degree of protein modification.

Mass Spectrometry for Quantifying PEGylation

Mass spectrometry (MS) is a powerful technique to determine the degree of protein modification. By measuring the mass difference between the unmodified and modified protein, the number of attached PEG linkers can be calculated.

Protocol: Determining Degree of PEGylation by MALDI-TOF MS

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of both the unmodified and the this compound modified protein in a suitable buffer (e.g., 50% acetonitrile, 0.1% TFA).

    • Prepare a matrix solution (e.g., sinapinic acid at 10 mg/mL in 50% acetonitrile, 0.1% TFA).

  • Spotting:

    • On a MALDI target plate, mix 1 µL of the protein solution with 1 µL of the matrix solution.

    • Allow the spot to air dry completely.

  • Data Acquisition:

    • Analyze the samples using a MALDI-TOF mass spectrometer in linear mode for high molecular weight proteins.

    • Acquire spectra for both the unmodified and modified protein.

  • Data Analysis:

    • Determine the average molecular weight of the main peaks for both the unmodified (M_unmodified) and modified (M_modified) protein.

    • The mass of the this compound modification is approximately 263.7 g/mol (C9H16N3O5Cl - HCl).

    • Calculate the average number of PEG linkers per protein using the following formula: Degree of Modification = (M_modified - M_unmodified) / 263.7

Fluorescence-Based Quantification via Click Chemistry

After modifying the protein with this compound, the azide group can be reacted with a fluorescent alkyne probe via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC). The degree of modification can then be quantified by measuring the fluorescence of the labeled protein.

Protocol: Fluorescent Labeling and Quantification

  • Click Chemistry Reaction (CuAAC):

    • To your azide-modified protein (in a compatible buffer, e.g., PBS), add a fluorescent alkyne probe (e.g., DBCO-fluorophore) at a 5-10 fold molar excess.

    • Add a freshly prepared solution of copper(II) sulfate (final concentration 1 mM).

    • Add a reducing agent such as sodium ascorbate (final concentration 5 mM) to reduce Cu(II) to Cu(I).

    • Add a copper chelator like TBTA or THPTA (final concentration 1 mM) to stabilize the Cu(I) and protect the protein.

    • Incubate the reaction for 1-2 hours at room temperature.

  • Purification:

    • Remove excess fluorescent probe and reaction components by size-exclusion chromatography or dialysis.

  • Quantification:

    • Measure the absorbance of the protein at 280 nm and the absorbance of the fluorophore at its maximum absorption wavelength.

    • Determine the protein concentration using the Beer-Lambert law, correcting for the absorbance of the fluorophore at 280 nm.

    • Determine the concentration of the fluorophore using its molar extinction coefficient.

    • The degree of labeling (DOL) is calculated as: DOL = (Molar concentration of fluorophore) / (Molar concentration of protein)

Visualizing the Workflow

To better understand the processes involved, the following diagrams illustrate the key experimental workflows and relationships.

experimental_workflow cluster_modification Protein Modification cluster_quantification Quantification cluster_click_chem Click Chemistry Protein Protein Modified_Protein Azide-Modified Protein Protein->Modified_Protein Acylation Reagent This compound Reagent->Modified_Protein MS Mass Spectrometry Modified_Protein->MS Direct Analysis Labeled_Protein Fluorescently Labeled Protein Modified_Protein->Labeled_Protein CuAAC/SPAAC Fluorescence Fluorescence Spectroscopy Fluorophore Alkyne-Fluorophore Fluorophore->Labeled_Protein Labeled_Protein->Fluorescence Measurement

Figure 1: This diagram illustrates the overall workflow, from protein modification with this compound to the two primary methods of quantification: direct analysis by mass spectrometry and indirect analysis via fluorescence spectroscopy after click chemistry.

reaction_mechanism protein Protein-NH2 Primary Amine product Protein-NH-C(=O)-O-PEG4-N3 Modified Protein protein:port->product Nucleophilic Attack reagent Azido-PEG4-O-C(=O)Cl This compound reagent->product byproduct HCl product->byproduct Release

Figure 2: This diagram shows the chemical reaction between a primary amine on a protein and this compound, resulting in the formation of a stable amide bond and the release of hydrochloric acid.

comparison_logic cluster_amine Amine-Reactive cluster_other Other Chemistries start Choose Modification Reagent acyl_chloride Acyl Chloride (e.g., this compound) start->acyl_chloride nhs_ester NHS Ester start->nhs_ester isothiocyanate Isothiocyanate start->isothiocyanate maleimide Maleimide (Thiol-reactive) start->maleimide alkyne Alkyne/Azide (Click Chemistry) start->alkyne reactivity High Reactivity acyl_chloride->reactivity stability Low Stability acyl_chloride->stability reactivity_nhs Good Reactivity nhs_ester->reactivity_nhs stability_nhs Moderate Stability nhs_ester->stability_nhs reactivity_iso Moderate Reactivity isothiocyanate->reactivity_iso stability_iso High Stability isothiocyanate->stability_iso

Figure 3: This decision tree provides a logical comparison of different protein modification strategies based on their chemical reactivity and stability, highlighting the key characteristics of acyl chlorides in relation to other common reagents.

A Researcher's Guide to Functional Assays for Validating Modified Biomolecules: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the validation of modified biomolecules is a critical step in the therapeutic development pipeline. This guide provides an objective comparison of key functional assays used to characterize modified antibodies, with a focus on Antibody-Drug Conjugates (ADCs). We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of appropriate validation strategies.

The functional validation of a modified biomolecule, such as an ADC, is essential to ensure that the modification does not negatively impact its biological activity and, in the case of ADCs, that the cytotoxic payload is delivered effectively to the target cells. This guide will focus on three commonly used functional assays: Enzyme-Linked Immunosorbent Assay (ELISA) for binding affinity, cell-based cytotoxicity assays to determine potency, and flow cytometry for cell-surface binding analysis.

Comparative Analysis of Functional Assays

The selection of a functional assay depends on the specific question being addressed. To illustrate the complementary nature of these assays, we present a comparative analysis of hypothetical HER2-targeting ADCs, modeled after the well-characterized ADC, Trastuzumab-DM1 (T-DM1).

AssayMetricADC-1ADC-2 (T-DM1 analogue)ADC-3Control (Unconjugated Antibody)
ELISA Binding Affinity (Kd, nM)1.51.21.81.1
Cytotoxicity Assay IC50 (nM) on HER2+ cells (SK-BR-3)151025>1000
Cytotoxicity Assay IC50 (nM) on HER2- cells (MCF-7)>1000>1000>1000>1000
Flow Cytometry % Positive Cells (HER2+)98%99%97%99%
Flow Cytometry Mean Fluorescence Intensity (MFI)8500920083009300

This table summarizes representative data from multiple sources to illustrate the comparative performance of different ADCs.

The data clearly demonstrates that while all ADCs and the unconjugated antibody exhibit high binding affinity to the HER2 antigen in an ELISA, their cytotoxic effects differ significantly. ADC-2, the T-DM1 analogue, shows the highest potency (lowest IC50) on HER2-positive cells, indicating efficient internalization and payload delivery. Importantly, none of the ADCs show significant cytotoxicity on HER2-negative cells, highlighting their target specificity. Flow cytometry data confirms that all antibodies bind to a high percentage of HER2-positive cells with similar intensity.

Key Functional Assays: Experimental Protocols

Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible data. Below are representative protocols for the three assays discussed.

Enzyme-Linked Immunosorbent Assay (ELISA) for Binding Affinity

This protocol describes a standard indirect ELISA to determine the binding affinity (Kd) of a modified antibody to its target antigen.

Materials:

  • High-binding 96-well microplate

  • Recombinant target antigen

  • Modified antibodies (test samples) and control antibody

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • HRP-conjugated secondary antibody (anti-human IgG)

  • TMB substrate solution

  • Stop solution (e.g., 2N H2SO4)

  • Plate reader

Procedure:

  • Antigen Coating: Coat the wells of a 96-well plate with the target antigen at a concentration of 1-10 µg/mL in a suitable coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove unbound antigen.

  • Blocking: Block the remaining protein-binding sites in the wells by adding 200 µL of blocking buffer to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Primary Antibody Incubation: Add serial dilutions of the modified antibodies and control antibody to the wells. Incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Development: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Stop the reaction by adding 100 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a plate reader.

  • Data Analysis: Plot the absorbance values against the antibody concentrations and fit the data to a saturation binding curve to determine the Kd value.

Cell-Based Cytotoxicity Assay (MTT Assay)

This protocol outlines the use of an MTT assay to determine the in vitro cytotoxicity (IC50) of an ADC.[1][2][3][4]

Materials:

  • Target-positive (e.g., SK-BR-3) and target-negative (e.g., MCF-7) cancer cell lines

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Modified antibodies (ADCs) and control antibody

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[1]

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the ADCs and control antibody. Include untreated cells as a control.

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1][2]

  • Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1]

  • Data Acquisition: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the ADC concentration and fit the data to a dose-response curve to determine the IC50 value.

Flow Cytometry for Cell-Surface Binding

This protocol describes the use of flow cytometry to analyze the binding of a modified antibody to its target on the cell surface.

Materials:

  • Target-positive and target-negative cancer cell lines

  • Modified antibodies (test samples) and control antibody

  • Fluorescently labeled secondary antibody (e.g., FITC-conjugated anti-human IgG)

  • FACS buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest the cells and wash them with cold FACS buffer.

  • Primary Antibody Incubation: Resuspend the cells in FACS buffer containing the modified antibodies or control antibody at a saturating concentration. Incubate for 30-60 minutes on ice.

  • Washing: Wash the cells twice with cold FACS buffer to remove unbound primary antibody.

  • Secondary Antibody Incubation: Resuspend the cells in FACS buffer containing the fluorescently labeled secondary antibody. Incubate for 30 minutes on ice in the dark.

  • Washing: Wash the cells twice with cold FACS buffer.

  • Data Acquisition: Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

  • Data Analysis: Analyze the data using appropriate software to determine the percentage of positive cells and the mean fluorescence intensity (MFI).

Visualizing the Pathways and Workflows

To further clarify the biological context and experimental processes, the following diagrams have been generated using Graphviz.

HER2_Signaling_Pathway HER2 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Receptor PI3K PI3K HER2->PI3K Ras Ras HER2->Ras HER3 HER3 HER3->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation TDM1_Mechanism_of_Action Mechanism of Action of T-DM1 cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TDM1 T-DM1 HER2 HER2 Receptor TDM1->HER2 Binding Endosome Endosome HER2->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking DM1 DM1 Payload Lysosome->DM1 Payload Release Microtubules Microtubules DM1->Microtubules Inhibition Apoptosis Apoptosis Microtubules->Apoptosis Disruption ADC_Validation_Workflow Experimental Workflow for ADC Functional Validation cluster_assays Functional Assays start Start: Modified Biomolecule (ADC) ELISA ELISA: Binding Affinity (Kd) start->ELISA Cytotoxicity Cytotoxicity Assay: Potency (IC50) start->Cytotoxicity FlowCytometry Flow Cytometry: Cell Binding (% positive, MFI) start->FlowCytometry end End: Validated Biomolecule ELISA->end Cytotoxicity->end FlowCytometry->end

References

Safety Operating Guide

Safe Disposal of Azido-PEG4-acyl Chloride: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Key Safety Precautions

Proper disposal of Azido-PEG4-acyl chloride is critical due to its dual reactive nature, possessing both a highly reactive acyl chloride and a potentially energetic azide group. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to handle and dispose of this compound safely. The core principle of this procedure is a two-stage quenching process to neutralize both reactive functional groups sequentially.

Personnel Safety: Always wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile gloves are a common choice), and safety goggles. All handling and disposal steps must be performed in a certified chemical fume hood to prevent inhalation of any potentially harmful vapors.

Waste Segregation: Azide-containing waste must be collected separately from other chemical waste streams.[1][2][3] Never mix azide waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.[1] Additionally, avoid contact with heavy metals, as this can form highly unstable and explosive metal azides.[2][4]

Step-by-Step Disposal Protocol

This protocol outlines the sequential neutralization of the acyl chloride and azide functionalities of this compound.

Part 1: Quenching the Acyl Chloride Group

The first step is to neutralize the highly reactive acyl chloride group. This is achieved by converting it to a more stable carboxylic acid through hydrolysis.

Experimental Protocol:

  • Preparation: In a chemical fume hood, prepare a reaction vessel (e.g., a three-necked round-bottom flask) equipped with a magnetic stirrer and a dropping funnel. The vessel should be placed in an ice bath to manage the exothermic reaction.

  • Initial Quenching: Slowly and cautiously add the this compound to a stirred, cold solution of a weak base, such as a saturated sodium bicarbonate solution. The acyl chloride should be added dropwise to control the rate of reaction and heat generation. The use of a weak base will neutralize the hydrochloric acid (HCl) produced during hydrolysis.

  • Monitoring: Continue stirring the mixture in the ice bath. The reaction is complete when the evolution of carbon dioxide gas ceases.

  • Result: The product of this step is the corresponding sodium salt of Azido-PEG4-carboxylic acid, which is significantly more stable than the acyl chloride.

Part 2: Reduction of the Azide Group

The second step involves converting the potentially energetic azide group into a stable amine.

Experimental Protocol:

  • Reagent Addition: To the aqueous solution from Part 1, slowly add a reducing agent. A common and effective choice is an aqueous solution of sodium borohydride. Alternatively, triphenylphosphine can be used, which will form a stable phosphine imine that can be subsequently hydrolyzed to the amine.

  • Reaction Conditions: Allow the reaction to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or other appropriate analytical techniques to ensure the complete conversion of the azide.

  • Final Neutralization: Once the reduction is complete, cautiously neutralize the reaction mixture to a pH between 6 and 9 with a dilute acid (e.g., dilute HCl).[5] This should be done slowly and with cooling, as the neutralization can also be exothermic.

  • Final Disposal: The resulting solution, now containing the significantly less hazardous amino-PEG4-carboxylic acid, can be disposed of as hazardous waste through your institution's chemical waste program.[1] Ensure the waste container is clearly labeled with its contents.

Summary of Key Disposal Parameters

ParameterGuidelineRationale
Waste Segregation Collect in a dedicated, clearly labeled container for azide waste.[1][2][3]To prevent dangerous reactions with incompatible chemicals.
pH for Final Aqueous Waste Neutralize to a pH between 6 and 9.[5]To comply with standard hazardous waste disposal regulations.
Incompatible Substances Strong acids, heavy metals, and halogenated solvents.[1][2][5]To avoid the formation of explosive or highly toxic byproducts.
Handling Location Certified chemical fume hood.To prevent inhalation of hazardous vapors.
Personal Protective Equipment Lab coat, safety goggles, chemical-resistant gloves.To protect from skin and eye contact.

Disposal Workflow Diagram

cluster_start Start: this compound cluster_part1 Part 1: Acyl Chloride Quenching cluster_part2 Part 2: Azide Reduction cluster_end Final Disposal start This compound A Slowly add to cold, saturated NaHCO3 solution in a fume hood start->A Begin Disposal B Stir until CO2 evolution ceases A->B C Product: Aqueous solution of Azido-PEG4-carboxylate B->C D Add reducing agent (e.g., NaBH4 solution) C->D E Stir until azide is fully reduced (monitor reaction) D->E F Neutralize to pH 6-9 with dilute acid E->F G Collect in a labeled hazardous waste container F->G H Dispose through institutional chemical waste program G->H

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling Azido-PEG4-acyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Operation, and Disposal of Azido-PEG4-acyl chloride.

This compound is a heterobifunctional chemical linker vital in the synthesis of PROTACs and other bioconjugates.[1][2][] Its utility stems from the dual reactivity of the azide and acyl chloride functional groups. However, these same groups present significant safety hazards that demand rigorous adherence to safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

The primary hazards associated with this compound are derived from its two functional groups: the azide and the acyl chloride.

  • Azide Group: Organic azides are energetic compounds that can be sensitive to heat, shock, friction, and light, posing a risk of explosive decomposition.[4][5] The stability of organic azides is often evaluated by the ratio of carbon atoms to nitrogen atoms (C/N ratio); a lower ratio can indicate higher instability.[4][5][6] Additionally, azides are acutely toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[4][7] The formation of highly toxic and explosive hydrazoic acid can occur if azides come into contact with acids.[5]

  • Acyl Chloride Group: Acyl chlorides are corrosive and react violently with water and other nucleophilic reagents in a highly exothermic manner, producing corrosive hydrogen chloride gas.[8][9] This reactivity makes them hazardous to handle, with the potential to cause severe skin burns and eye damage.

Due to these combined hazards, a stringent personal protective equipment (PPE) protocol is mandatory.

Recommended Personal Protective Equipment (PPE)
PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles that meet ANSI Z87.1 standards. A face shield should be worn over the goggles, especially when handling larger quantities or during initial dilutions.[10][11]Protects against splashes of the corrosive liquid and potential projectiles in the event of a rapid decomposition.
Hand Protection Double gloving is required. Use a chemical-resistant outer glove (e.g., nitrile or neoprene) over an inner glove. Silver Shield/4H gloves are recommended for high-toxicity azides.[7]Provides a barrier against skin absorption of the toxic azide and protects from the corrosive acyl chloride. Double gloving offers additional protection in case of a tear.
Body Protection A flame-resistant laboratory coat.Protects against splashes and potential fires.
Respiratory Protection Work must be conducted in a certified chemical fume hood to prevent inhalation of vapors or aerosols.[6][10] In case of insufficient ventilation, a respirator may be necessary.[12]The fume hood contains potentially harmful vapors and protects the user from inhalation hazards.
Additional Protection A blast shield should be used, particularly when working with quantities greater than a few grams or when heating the compound.[4][6][10]Provides a physical barrier in the unlikely event of an explosive decomposition.

Operational Plan: A Step-by-Step Workflow

A systematic approach is crucial for the safe handling of this compound. The following workflow outlines the key steps from preparation to quenching of the reaction.

Safe Handling Workflow for this compound Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling & Reaction cluster_cleanup Quenching & Cleanup cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_materials Gather Non-Metallic Equipment prep_hood->prep_materials prep_reagents Prepare Anhydrous Reagents prep_materials->prep_reagents handle_weigh Weigh Compound prep_reagents->handle_weigh Start Experiment handle_dissolve Dissolve in Anhydrous Solvent handle_weigh->handle_dissolve handle_react Perform Reaction Under Inert Atmosphere handle_dissolve->handle_react cleanup_quench Quench Reaction Mixture handle_react->cleanup_quench Reaction Complete cleanup_ppe Doff PPE Correctly cleanup_quench->cleanup_ppe disposal_waste Segregate & Label Azide Waste cleanup_ppe->disposal_waste Post-Experiment disposal_hood Clean Work Area disposal_waste->disposal_hood

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.